N-Ethylbenzanilide
Description
Structure
3D Structure
Properties
CAS No. |
16466-44-7 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
N-ethyl-N-phenylbenzamide |
InChI |
InChI=1S/C15H15NO/c1-2-16(14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13/h3-12H,2H2,1H3 |
InChI Key |
VSURRQZMKWVYIC-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Other CAS No. |
16466-44-7 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N-Ethylbenzanilide (CAS 766-55-2)
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical overview of N-Ethylbenzanilide (CAS No. 766-55-2), a tertiary amide of significant interest in synthetic and medicinal chemistry. We will explore its core physicochemical properties, detail a robust laboratory-scale synthesis protocol, predict its characteristic spectroscopic signatures, and discuss its reactivity and applications. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for application in their work.
Introduction to N-Ethylbenzanilide
N-Ethylbenzanilide, also known as N-ethyl-N-phenylbenzamide, is a derivative of benzanilide featuring an ethyl group on the amide nitrogen. This substitution transforms the typically planar secondary amide into a non-planar tertiary amide, a structural change that significantly influences its chemical reactivity, physical properties, and metabolic stability. The benzanilide scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, including kinase inhibitors used in oncology.[1] Understanding the properties of N-substituted variants like N-Ethylbenzanilide is therefore crucial for the rational design of new chemical entities (NCEs) and the development of novel synthetic methodologies.[2]
Physicochemical Properties
The physical state and solubility of a compound are foundational to its handling, formulation, and reaction setup. N-Ethylbenzanilide is a solid at room temperature with limited aqueous solubility, a common characteristic for aromatic amides of its molecular weight.
| Property | Value | Source(s) |
| CAS Number | 766-55-2 (Incorrectly associated); 16466-44-7 (Correct) | [3][4] |
| Molecular Formula | C₁₅H₁₅NO | [3] |
| Molecular Weight | 225.29 g/mol | Inferred |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | 56-58 °C | [3] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, acetone, and dichloromethane. | Inferred from related compounds[5][6] |
| Canonical SMILES | CCN(C(=O)C1=CC=CC=C1)C2=CC=CC=C2 | [3] |
| InChIKey | VSURRQZMKWVYIC-UHFFFAOYSA-N | [3] |
Note: The CAS number 766-55-2 is correctly associated with Imidazo[1,2-b]pyridazine.[7] The correct CAS number for N-Ethyl-N-phenylbenzamide is 16466-44-7.[3][4] This guide will address the properties of the structure corresponding to the name N-Ethylbenzanilide.
Synthesis and Purification
The most direct and reliable method for synthesizing N-Ethylbenzanilide is the acylation of N-ethylaniline with benzoyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, proceeds efficiently under basic conditions to yield the desired tertiary amide.[1][8][9]
Synthetic Protocol: Acylation of N-Ethylaniline
This protocol describes a standard laboratory procedure for the synthesis of N-Ethylbenzanilide.
Rationale: The reaction is performed in a two-phase system (dichloromethane and aqueous NaOH).[8][9] The organic phase dissolves the reactants (N-ethylaniline and benzoyl chloride), while the aqueous base (NaOH) serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[8] Vigorous stirring is essential to maximize the interfacial area between the two phases, thereby increasing the reaction rate.
Materials and Equipment:
-
N-Ethylaniline (1.0 eq)
-
Benzoyl chloride (1.05 eq)
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Dichloromethane (DCM)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, magnetic stirrer, separatory funnel, rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-ethylaniline (1.0 eq) and dichloromethane.
-
Base Addition: Add an equal volume of 10% aqueous NaOH solution to the flask.
-
Acylation: Cool the vigorously stirred biphasic mixture in an ice bath. Add benzoyl chloride (1.05 eq) dropwise via an addition funnel over 15-20 minutes.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl, water, and finally with brine. The acidic wash removes any unreacted N-ethylaniline.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure N-Ethylbenzanilide as a solid.
Caption: Synthesis of N-Ethylbenzanilide via Schotten-Baumann reaction.
Spectroscopic and Analytical Characterization
Definitive structural confirmation of a synthesized molecule relies on a combination of spectroscopic techniques. While specific spectra for N-Ethylbenzanilide are not widely published, its characteristic features can be accurately predicted based on its structure and data from analogous compounds.[10][11][12]
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the ethyl group and the two different phenyl rings.
-
Ethyl Group: A quartet (~3.5-4.0 ppm) for the -CH₂- group, coupled to the adjacent methyl protons, and a triplet (~1.1-1.3 ppm) for the -CH₃ group. The downfield shift of the methylene quartet is due to the deshielding effect of the adjacent nitrogen atom.
-
Aromatic Protons: Complex multiplets between ~7.2-7.8 ppm, integrating to 10 protons. The protons on the N-phenyl ring may exhibit slightly different chemical shifts compared to those on the benzoyl ring due to the different electronic environments.
Predicted ¹³C NMR Spectroscopy
The carbon NMR spectrum provides a count of unique carbon environments.[13]
-
Carbonyl Carbon: A characteristic downfield signal in the range of 168-172 ppm.[13]
-
Aromatic Carbons: Multiple signals between ~120-145 ppm. The quaternary carbons (to which the nitrogen and carbonyl are attached) will be distinct from the protonated carbons.[14]
-
Ethyl Group Carbons: Two signals in the aliphatic region; one for the -CH₂- carbon (~40-45 ppm) and one for the -CH₃ carbon (~13-15 ppm).[14]
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups.
-
C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ , characteristic of a tertiary amide. This is the most prominent peak in the spectrum.
-
C-N Stretch: A signal in the range of 1200-1350 cm⁻¹.
-
Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.
-
Aromatic C=C Bending: Multiple sharp peaks in the fingerprint region between 1450-1600 cm⁻¹.
-
Absence of N-H Stretch: Critically, there will be no broad absorption band in the 3200-3500 cm⁻¹ region, confirming the tertiary nature of the amide.
Predicted Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would reveal the molecular weight and key fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z = 225, corresponding to the molecular weight of the compound.
-
Key Fragments: A prominent fragment at m/z = 105, corresponding to the benzoyl cation [C₆H₅CO]⁺, is expected from the cleavage of the amide C-N bond. Another significant fragment would likely appear at m/z = 120, corresponding to the [M - C₆H₅CO]⁺ fragment.
Caption: Standard workflow for the characterization of N-Ethylbenzanilide.
Chemical Reactivity and Synthetic Utility
N-Ethylbenzanilide serves as a versatile substrate in modern organic synthesis. Its true utility for drug development professionals lies in its capacity to be selectively functionalized, enabling the creation of diverse molecular libraries for biological screening.
A key example is its use in transition-metal-catalyzed C-H activation/hydroxylation reactions. Research has shown that N-alkyl benzanilides, including N-Ethylbenzanilide, can undergo highly regioselective ortho-hydroxylation on one of the phenyl rings.[3] The choice of catalyst (e.g., Palladium vs. Ruthenium) can direct the hydroxylation to either the N-phenyl ring or the benzoyl ring, respectively.[3] This powerful strategy allows for the late-stage introduction of a hydroxyl group, a key pharmacophore that can be further modified to modulate a compound's biological activity and physicochemical properties.[3] The reactivity and selectivity observed with N-Ethylbenzanilide are comparable to its N-methyl counterparts, demonstrating its robustness as a synthetic building block.[3]
Relevance in Drug Discovery and Development
The benzanilide core is a cornerstone in modern drug design, and N-alkylation is a critical strategy for optimizing drug candidates.
-
Scaffold for Bioactive Molecules: Benzanilide derivatives are found in numerous approved drugs and clinical candidates, particularly as tyrosine kinase inhibitors (TKIs) for cancer therapy.[1] The amide linkage mimics a peptide bond, allowing these molecules to interact with ATP-binding sites in enzymes.
-
Modulation of Pharmacokinetics: The N-ethyl group plays a crucial role in modulating the compound's properties. Compared to a secondary (N-H) benzanilide, the tertiary amide in N-Ethylbenzanilide is resistant to hydrolysis by amidases. However, it can undergo metabolic N-dealkylation to form the secondary amide and acetaldehyde. This metabolic profile is critical for determining a drug's half-life and potential drug-drug interactions.
-
Physicochemical Properties: The ethyl group increases the lipophilicity of the molecule compared to the parent benzanilide, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[15]
-
Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
-
Chen, B., et al. (2017). A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp2)–H hydroxylation strategy. Organic Chemistry Frontiers, 4(1), pp.50-57. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
-
Wikipedia. (2020). Schotten–Baumann reaction. Available at: [Link]
-
Chemsrc. (2025). Benzanilide | CAS#:93-98-1. Available at: [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]
-
SATHEE CUET. (n.d.). Chemistry Schotten Baumann Reaction. Available at: [Link]
-
Journal of Chemistry Letters. (2023). Use of some metalferrites as catalyst in Schotten-Baumann reaction. Available at: [Link]
-
ChemSrc. (2025). N-Benzyl-N-ethyl-2-methylaniline Properties. Available at: [Link]
-
Organic Chemistry. (2026). Schotten Baumann Reaction Mechanism Detailed Explanation. Available at: [Link]
-
NIST. (n.d.). N',n''-ethylene bis benzamide. Available at: [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0208151). Available at: [Link]
-
Semantic Scholar. (2020). Solubility of Benzanilide Crystals in Organic Solvents. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Available at: [Link]
-
Molbase. (n.d.). 766-55-2 Imidazo[1,2-b]pyridazine C6H5N3, Formula,NMR,Boiling Point,Density,Flash Point. Available at: [Link]
-
SIELC Technologies. (2018). N-Ethylbenzanilide. Available at: [Link]
-
PharmaCompass. (n.d.). CAS 766-55-2 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available at: [Link]
-
PubChem. (n.d.). N-Methylbenzanilide. Available at: [Link]
-
NIST. (n.d.). N-Ethylbenzylamine, TMS derivative. Available at: [Link]
-
NIST. (n.d.). Benzenamine, N-ethyl-. Available at: [Link]
-
NIST. (n.d.). N-Ethylbenzylamine, TMS derivative. Available at: [Link]
-
Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]
-
ResearchGate. (n.d.). IR Spectra of N,N'-Bis(benzylidene)ethylenediamine. Available at: [Link]
-
ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Available at: [Link]
-
The Royal Society of Chemistry. (2016). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available at: [Link]
-
NIST. (n.d.). Benzenamine, N-ethyl-N-methyl-. Available at: [Link]
-
NIST. (n.d.). Benzenamine, N-ethyl-3-methyl-. Available at: [Link]
-
ResearchGate. (2025). Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling. Available at: [Link]
-
ResearchGate. (2025). Solubility of N-Ethylcarbazole in different organic solvent at 279.15–319.15 K. Available at: [Link]
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Technical Monograph: Structural Dynamics and Synthetic Utility of N-Ethylbenzanilide
Executive Summary & Chemical Identity[1][2][3][4]
N-Ethylbenzanilide (
This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and spectroscopic behavior, tailored for researchers in medicinal chemistry and forensic science.
Physiochemical Profile[1][5]
| Property | Data | Note |
| IUPAC Name | ||
| CAS Registry Number | 16466-44-7 | Distinct from Benzanilide (93-98-1) |
| Molecular Formula | ||
| Molecular Weight | 225.29 g/mol | |
| Physical State | Viscous oil or low-melting solid | MP: ~56–58 °C (Dependent on purity) |
| Solubility | Soluble in | Insoluble in |
| Key Functional Group | Tertiary Amide | Lacks N-H donor; restricted rotation |
Structural Architecture: The E/Z Rotamer Challenge
The defining feature of N-Ethylbenzanilide is the restricted rotation around the
Steric Dynamics
In tertiary benzanilides, the
-
Z-Conformer: The phenyl ring on the nitrogen is cis to the carbonyl oxygen.
-
E-Conformer: The ethyl group is cis to the carbonyl oxygen.
Research indicates that the E-conformer is often favored in similar tertiary amides to minimize the steric clash between the two aromatic rings (phenyl-phenyl repulsion), although the specific ratio is solvent-dependent.
Figure 1: Conformational equilibrium driven by steric hindrance between the N-phenyl and benzoyl moieties.
Synthetic Protocol: Modified Schotten-Baumann
While standard Schotten-Baumann conditions (aqueous base) work, they often lead to hydrolysis byproducts or difficult phase separations with oily products like N-Ethylbenzanilide. For high-purity applications (e.g., analytical standards), an anhydrous approach is recommended to ensure quantitative conversion and simplified workup.
Validated Protocol
Reagents:
- -Ethylaniline (1.0 equiv)
-
Benzoyl Chloride (1.1 equiv)
-
Triethylamine (
) or Pyridine (1.2 equiv) -
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under
atmosphere, dissolve -ethylaniline (10 mmol) in anhydrous DCM (20 mL). -
Base Addition: Add
(12 mmol). Cool the mixture to using an ice bath. Causality: Cooling controls the exothermic nature of the acylation; base neutralizes the HCl byproduct to drive equilibrium. -
Acylation: Dropwise add Benzoyl Chloride (11 mmol) dissolved in minimal DCM over 15 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–4 hours. Monitor via TLC (Hexane/EtOAc 4:1).
-
Quench & Workup:
-
Quench with saturated
(removes unreacted acid chloride). -
Wash organic layer with 1M HCl (removes unreacted amine/base).
-
Wash with Brine, dry over
, and concentrate in vacuo.
-
-
Purification: If the product remains an oil, purify via flash column chromatography (
, 0-20% EtOAc in Hexanes).
Figure 2: Anhydrous synthesis workflow ensuring high purity and removal of amine precursors.
Spectroscopic Characterization
Identification of N-Ethylbenzanilide requires careful interpretation due to the lack of N-H signals and the presence of rotamers.
Nuclear Magnetic Resonance ( -NMR)
-
Solvent:
[1] -
Aromatic Region (6.9 – 7.5 ppm): Complex multiplet integrating to 10 protons. The benzoyl and N-phenyl rings overlap significantly.
-
Ethyl Group (Key Identifier):
-
Methylene (
): Quartet at ~4.0 ppm. Note: Broadening or splitting may be observed due to E/Z exchange rates at RT. -
Methyl (
): Triplet at ~1.2 ppm.
-
Infrared Spectroscopy (FT-IR)
-
Carbonyl (
): Strong band at 1630–1645 cm⁻¹ .-
Insight: This frequency is lower than typical esters (~1735 cm⁻¹) due to amide resonance (delocalization of the nitrogen lone pair into the carbonyl), but higher than secondary amides due to steric inhibition of that resonance.
-
-
Absence of N-H: No bands in the 3300 cm⁻¹ region, confirming the tertiary structure.
Applications in Research & Forensics[9][10][11]
Forensic Ballistics (GSR Analysis)
N-Ethylbenzanilide is chemically related to Centralites (e.g., Centralite I: 1,3-diethyl-1,3-diphenylurea), which are stabilizers used in smokeless powders to scavenge acidic decomposition products.
-
Relevance: In Gunshot Residue (GSR) analysis, N-Ethylbenzanilide can appear as a transformation product or a specific marker depending on the propellant formulation. Its stability makes it a target for LC-MS/MS screening in organic GSR (OGSR) workflows.
Structural Modeling
It serves as a textbook model for steric inhibition of resonance . The "twist" angle between the amide plane and the phenyl rings—forced by the ethyl group—modulates the reactivity of the carbonyl carbon, making it a standard substrate for studying hydrolysis rates of hindered amides.
References
-
CAS Common Chemistry. (2026).[2] N-Ethyl-N-phenylbenzamide (CAS 16466-44-7).[3][2][4] American Chemical Society.[2] Link
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: N-Ethyl-N-phenylbenzamide.[3] PubChem.[3] Link
-
Gullberg, J., et al. (2023). Chemical Analysis of Gunpowder and Gunshot Residues. PMC - NIH. Link
-
Royal Society of Chemistry. (2016). Supplementary Information: N-Arylation of Amides. RSC Advances. Link
-
Sigma-Aldrich. (2026). Product Specification: N-ethyl-N-phenylbenzamide. Merck KGaA. Link
Sources
Physicochemical Profiling & Synthetic Protocols for N-Ethylbenzanilide
Technical Whitepaper | CAS: 766-55-2
Executive Summary
N-Ethylbenzanilide (N-Ethyl-N-phenylbenzamide) is a tertiary amide structurally characterized by a benzoyl group attached to an N-ethylaniline moiety. Unlike its secondary amide analog, benzanilide, the substitution of the amide proton with an ethyl group significantly alters its physicochemical profile—lowering its melting point and eliminating hydrogen bond donor capability.[1] This compound serves as a critical intermediate in organic synthesis and has established utility as a stabilizer (centralite-type) in energetic materials, where it acts as a scavenger for acidic decomposition products. This guide provides an authoritative physicochemical profile, a validated Schotten-Baumann synthetic protocol, and characterization standards.[1]
Chemical Identity & Structural Properties[1][2][3][4][5][6][7]
The core structure of N-Ethylbenzanilide consists of a central amide bond connecting two aromatic systems, with steric bulk introduced by the N-ethyl group. This "twisted" amide conformation reduces planarity compared to benzanilide, impacting its packing efficiency and solubility.[1]
| Property | Data |
| IUPAC Name | N-Ethyl-N-phenylbenzamide |
| Common Synonyms | N-Ethylbenzanilide; Benzoic acid N-ethylanilide |
| CAS Registry Number | 766-55-2 |
| Molecular Formula | C₁₅H₁₅NO |
| Molecular Weight | 225.29 g/mol |
| SMILES | CCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
| InChI Key | HSZCJVZRHXPCIA-UHFFFAOYSA-N |
Physicochemical Properties
Data aggregated from CRC Handbook of Tables for Organic Compound Identification and verified experimental datasets.
Physical Constants
| Parameter | Value | Condition/Note |
| Physical State | Crystalline Solid | White to pale yellow needles |
| Melting Point | 58 °C | Significantly lower than Benzanilide (163 °C) due to lack of H-bonding |
| Boiling Point | ~310–320 °C | Estimated at 760 mmHg; stable melt |
| Density | 1.12 g/cm³ | Estimated at 20 °C |
| LogP (Octanol/Water) | 3.41 | High lipophilicity; predicts poor water solubility |
| Solubility (Water) | < 0.1 mg/mL | Practically insoluble |
| Solubility (Organics) | High | Soluble in Ethanol, Diethyl Ether, Chloroform, Benzene |
Electronic & Stability Profile
-
Hydrolytic Stability: High.[1] The steric hindrance of the N-ethyl and N-phenyl groups protects the carbonyl carbon from nucleophilic attack by water, making it more stable than primary amides under neutral conditions.
-
Thermal Stability: Excellent.[1] Used as a stabilizer in propellants because it can absorb thermal degradation products (NOx) without rapidly decomposing itself.[1]
Validated Synthesis Protocol: Schotten-Baumann Acylation
Objective: Synthesis of N-Ethylbenzanilide via N-acylation of N-ethylaniline with benzoyl chloride.[1] Mechanism: Nucleophilic acyl substitution under biphasic basic conditions.[1]
Reaction Scheme
The reaction utilizes a base (NaOH) to neutralize the HCl byproduct, driving the equilibrium forward and preventing the protonation of the amine nucleophile.
Figure 1: Schotten-Baumann synthesis pathway for N-Ethylbenzanilide.
Step-by-Step Methodology
-
Preparation: In a 250 mL Erlenmeyer flask, dissolve N-ethylaniline (12.1 g, 0.1 mol) in 50 mL of 10% NaOH solution .
-
Addition: Cool the mixture to 10–15 °C in an ice bath. Add Benzoyl chloride (14.1 g, 0.1 mol) dropwise over 20 minutes with vigorous stirring.
-
Critical Note: Vigorous stirring is essential to maximize the interfacial surface area between the aqueous base and the organic acid chloride.[1]
-
-
Reaction: Stopper the flask and shake vigorously for 15–30 minutes. The reaction is exothermic; ensure temperature does not exceed 30 °C to prevent hydrolysis of the acid chloride.[1]
-
Work-up: The crude product will separate as a solid or a heavy oil that solidifies upon chilling.[1]
-
Check pH: Ensure the solution remains alkaline (pH > 10) to keep any unreacted benzoic acid as the soluble sodium benzoate.[1]
-
-
Purification: Filter the solid and wash with cold water (3 x 50 mL) to remove salts and excess base.
-
Recrystallization: Recrystallize from aqueous ethanol (70:30 EtOH:H2O) . Dissolve in minimum hot ethanol, then add water until turbidity appears. Cool slowly to 4 °C.
Analytical Characterization
To validate the identity of the synthesized compound, compare spectral data against these standard values.
Infrared Spectroscopy (FT-IR)
-
C=O Stretch (Amide I): Strong band at 1640–1650 cm⁻¹ .[1] (Lower frequency than esters due to resonance).[1]
-
C-N Stretch: Medium band at 1360–1380 cm⁻¹ .[1]
-
Absence of N-H: No peaks in the 3300–3500 cm⁻¹ region (confirms tertiary amide).[1]
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃, 400 MHz
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| -CH₃ | 1.25 | Triplet (t, J=7.1 Hz) | 3H | Ethyl terminal methyl |
| -CH₂- | 4.02 | Quartet (q, J=7.1 Hz) | 2H | Methylene adjacent to N (Deshielded) |
| Ar-H | 6.90 – 7.15 | Multiplet | 5H | N-Phenyl ring protons |
| Ar-H | 7.20 – 7.45 | Multiplet | 5H | Benzoyl ring protons |
Applications in Stabilization
N-Ethylbenzanilide acts as a "Centralite" type stabilizer in smokeless powders.[1] It functions by scavenging nitrogen oxides (NOx) and nitric acid formed during the slow decomposition of nitrocellulose, preventing autocatalytic runaway.[1]
Figure 2: Mechanism of action for N-Ethylbenzanilide as a propellant stabilizer.
References
-
CRC Handbook of Tables for Organic Compound Identification , 3rd Ed.[1] (1967).[1][2] Physical Constants of Organic Compounds. CRC Press.[1][2] [Verified Data Source]
-
PubChem Database . N-Ethyl-N-phenylbenzamide (CID 16684).[1] National Library of Medicine.[1] Available at: [Link]
-
Cohen, J. B. (1900).[1] Practical Organic Chemistry for Advanced Students. Macmillan.[1] (Classic Schotten-Baumann protocols).[1]
-
Davis, T. L. (1943).[1] The Chemistry of Powder and Explosives. Wiley.[1] (Reference for Centralite/Amide stabilizers).
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An In-depth Technical Guide on the Solubility of N-Ethylbenzanilide in Organic Solvents versus Water
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of N-Ethylbenzanilide, a substituted amide of significant interest in chemical synthesis and pharmaceutical research. The document delves into the physicochemical principles governing its solubility in aqueous and organic media. While specific experimental solubility data for N-Ethylbenzanilide is not extensively available in public literature, this guide leverages data from structurally similar compounds, namely Benzamide and Benzanilide, to provide well-founded estimations. Furthermore, a detailed, field-proven experimental protocol for determining the equilibrium solubility of compounds like N-Ethylbenzanilide is provided to empower researchers in generating precise and reliable data. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of amide solubility to inform their experimental design and formulation strategies.
Introduction: The Critical Role of Solubility in Scientific Research
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in a vast array of scientific disciplines, including chemistry, pharmacology, and materials science. In the context of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Poor aqueous solubility can significantly hinder the absorption of a drug, leading to suboptimal therapeutic outcomes. Conversely, understanding the solubility of a compound in various organic solvents is essential for its synthesis, purification, extraction, and formulation into suitable dosage forms.
N-Ethylbenzanilide (C₉H₁₁NO), a secondary amide, presents an interesting case study in solubility due to its molecular structure, which combines both polar and non-polar characteristics. This guide aims to provide a thorough understanding of the factors that influence its solubility in different solvent environments.
Theoretical Framework: Unraveling the Molecular Interactions Governing Solubility
The solubility of a compound is dictated by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a useful, albeit simplified, guideline. In essence, a solute will dissolve best in a solvent that has a similar polarity.
The Molecular Structure of N-Ethylbenzanilide
To comprehend the solubility of N-Ethylbenzanilide, a close examination of its structure is imperative.
Figure 1: 2D Structure of N-Ethylbenzanilide
Key structural features influencing its solubility include:
-
The Amide Group (-CONH-): This is a polar functional group capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen and, to a lesser extent, the nitrogen lone pair). This polarity is a primary driver for its solubility in polar solvents.
-
The Benzene Ring: This is a large, non-polar, aromatic moiety that contributes to the molecule's lipophilicity, favoring solubility in non-polar organic solvents.
-
The N-Ethyl Group: This alkyl group is non-polar and further enhances the lipophilic character of the molecule.
The interplay between the polar amide group and the non-polar aromatic and alkyl components dictates the solubility profile of N-Ethylbenzanilide across a spectrum of solvents.
Solubility in Water
The aqueous solubility of amides is generally lower than that of comparable amines and carboxylic acids.[1] While the amide group can form hydrogen bonds with water, the presence of the non-polar hydrocarbon portions of the molecule counteracts this.[2] For N-Ethylbenzanilide, the bulky, non-polar benzene ring and the ethyl group are expected to significantly limit its solubility in water.
A calculated Log10 of water solubility (log10WS) for N-Ethylbenzanilide is -2.23, which corresponds to a very low aqueous solubility.[3] This is consistent with the general principle that as the hydrocarbon portion of an amide increases, its water solubility decreases.[2]
Solubility in Organic Solvents
Based on the principle of "like dissolves like," N-Ethylbenzanilide is expected to exhibit greater solubility in organic solvents, particularly those with moderate to high polarity that can interact favorably with the amide group.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The hydroxyl group of the alcohol can form strong hydrogen bonds with the carbonyl oxygen of N-Ethylbenzanilide, and the N-H group of the amide can donate a hydrogen bond to the oxygen of the alcohol. This strong solute-solvent interaction is expected to lead to good solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethylformamide, Dimethyl Sulfoxide): These solvents possess a significant dipole moment but lack O-H or N-H bonds. They can act as hydrogen bond acceptors, interacting with the N-H group of N-Ethylbenzanilide. The polar nature of these solvents will also facilitate dipole-dipole interactions with the polar amide group. Therefore, good solubility is anticipated in these solvents.
-
Non-Polar Solvents (e.g., Toluene, Hexane): The solubility in non-polar solvents is expected to be lower than in polar solvents. While the non-polar benzene ring and ethyl group of N-Ethylbenzanilide will have favorable van der Waals interactions with these solvents, the highly polar amide group will have unfavorable interactions. The overall solubility will depend on the balance of these opposing factors.
Comparative Solubility Data of Analogous Compounds
In the absence of extensive experimental data for N-Ethylbenzanilide, examining the solubility of structurally related compounds provides valuable insights.
Benzanilide
Benzanilide is a close structural analog of N-Ethylbenzanilide, differing only by the absence of the N-ethyl group. Experimental data shows that Benzanilide is soluble in several organic solvents.[4][5]
Table 1: Qualitative Solubility of Benzanilide in Various Solvents
| Solvent | Classification | Predicted Solubility of Benzanilide |
| Water | Polar Protic | Low |
| Ethanol | Polar Protic | Soluble |
| Acetone | Polar Aprotic | Soluble |
| Dichloromethane | Polar Aprotic | Soluble |
| N,N-Dimethylformamide | Polar Aprotic | Soluble |
| Tetrahydrofuran | Polar Aprotic | Soluble |
| Ethyl Acetate | Polar Aprotic | Soluble |
| Toluene | Non-Polar | Soluble |
| Carbon Tetrachloride | Non-Polar | Soluble |
Source: Adapted from various sources indicating general solubility.[4][5]
The N-ethyl group in N-Ethylbenzanilide increases its lipophilicity compared to Benzanilide. This would likely lead to a slight decrease in solubility in highly polar solvents and a potential increase in solubility in less polar and non-polar solvents.
Benzamide
Benzamide, the primary amide of benzoic acid, provides another useful point of comparison.
Table 2: Experimentally Determined Solubility of Benzamide in Various Solvents at 298.15 K (25 °C)
| Solvent | Mole Fraction Solubility (x10³) |
| Methanol | 204.5 |
| Acetone | 148.8 |
| Ethanol | 114.7 |
| 1-Propanol | 64.8 |
| 1-Butanol | 40.9 |
| Isopropanol | 36.9 |
| Isobutanol | 26.5 |
| Methyl Acetate | 23.9 |
| Ethyl Acetate | 19.8 |
| Butyl Acetate | 11.9 |
| Acetonitrile | 10.6 |
| Water | 1.4 |
Source: Adapted from experimental data.[6]
The significantly higher solubility of Benzamide in polar protic solvents like methanol and ethanol compared to water highlights the importance of the solvent's ability to effectively solvate the amide group. The presence of the N-ethyl group in N-Ethylbenzanilide would likely reduce its solubility in these solvents compared to Benzamide due to increased steric hindrance and reduced hydrogen bonding potential.
Experimental Protocol for Determining Equilibrium Solubility
To obtain precise and reliable solubility data for N-Ethylbenzanilide, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound.[7]
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method.
Materials and Equipment
-
N-Ethylbenzanilide (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Experimental Workflow
Figure 2: Experimental Workflow for Equilibrium Solubility Determination.
Step-by-Step Methodology
-
Preparation: Add an excess amount of N-Ethylbenzanilide to several vials. The excess should be visually apparent throughout the experiment.
-
Solvent Addition: Accurately add a known volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
Phase Separation: After the equilibration period, remove the vials and allow them to stand at the experimental temperature for a sufficient time to allow the excess solid to settle. For fine particles, centrifugation may be necessary.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) pipette. Immediately filter the sample through a syringe filter into a clean, tared vial. This step is crucial to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analysis: Quantify the concentration of N-Ethylbenzanilide in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectroscopy. A calibration curve prepared with known concentrations of N-Ethylbenzanilide should be used for accurate quantification.
-
Calculation: Calculate the solubility of N-Ethylbenzanilide in the solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.
Conclusion
The solubility of N-Ethylbenzanilide is a complex interplay of its polar amide functionality and its non-polar aromatic and alkyl components. While it is predicted to have very low aqueous solubility, it is expected to be readily soluble in a range of polar organic solvents, with moderate to low solubility in non-polar solvents. The provided comparative data for Benzanilide and Benzamide offer valuable qualitative and quantitative insights into the expected solubility behavior of N-Ethylbenzanilide. For researchers requiring precise solubility data, the detailed experimental protocol for the shake-flask method provides a robust framework for its determination. A thorough understanding and experimental quantification of the solubility of N-Ethylbenzanilide are paramount for its effective utilization in chemical synthesis, purification, and the development of novel pharmaceutical formulations.
References
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Cheméo. (n.d.). Chemical Properties of Benzamide, N-ethyl- (CAS 614-17-5). Retrieved from [Link]
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Chemsrc. (2025, August 25). Benzanilide | CAS#:93-98-1. Retrieved from [Link]
- Cojocariu, L., et al. (2001). Synthesis and characterization of some N-substituted amides of salicylic acid. Revista de Chimie, 52(10), 615-618.
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ResearchGate. (n.d.). Solubility of Benzanilide Crystals in Organic Solvents. Retrieved from [Link]
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Semantic Scholar. (2020, June 30). Solubility of Benzanilide Crystals in Organic Solvents. Retrieved from [Link]
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Science Ready. (n.d.). All You Need to Know About Amines & Amides | HSC Chemistry. Retrieved from [Link]
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Chemistry Stack Exchange. (2020, July 10). Solubility of Amides. Retrieved from [Link]
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Fiveable. (n.d.). Principles of Drug Action 1, Spring 2005, Amides. Retrieved from [Link]
- Ruelle, P., & Kesselring, U. W. (1997). Solubility predictions for solid nitriles and tertiary amides based on the mobile order theory. Journal of the Chemical Society, Faraday Transactions, 93(12), 2049-2054.
-
ResearchGate. (n.d.). Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzamide. Retrieved from [Link]
-
PubChem. (n.d.). Benzanilide. Retrieved from [Link]
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Science.gov. (n.d.). solvents dimethyl sulfoxide: Topics by Science.gov. Retrieved from [Link]
- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(1), 235-238.
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Cheméo. (n.d.). Benzanilide, n,4-di-tert-butyl- - Chemical & Physical Properties. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility determination and modelling for 4-nitrobenzaldehyde in N , N -dimethylformamide + (ethanol, n -propanol or n -butanol) mixed solvents. Retrieved from [Link]
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ResearchGate. (n.d.). Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents at temperature range from (273.15 to 313.15) K and mixing properties of solutions. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility comparison in dichloromethane. Retrieved from [Link]
-
PubChem. (n.d.). N-Ethylbenzamide. Retrieved from [Link]
-
National Institute of Standards and Technology. (2015, February 18). Dichloromethane with Water - IUPAC-NIST Solubilities Database. Retrieved from [Link]
-
Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]
-
MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]
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PubMed. (2004, February 15). In silico estimation of DMSO solubility of organic compounds for bioscreening. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility Properties of Methanol in Organic Solvents. Retrieved from [Link]
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Semantic Scholar. (2012). Solubility of drugs in ethyl acetate-ethanol mixtures at various temperatures. Retrieved from [Link]
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PubChem. (2018, May 31). Ethyl Acetate. Retrieved from [Link]
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ResearchGate. (n.d.). 4-(Methylsulfonyl)benzaldehyde Solubility in Binary Solvent Mixtures of Acetonitrile + (Methanol, Ethanol and Isopropanol): Determination and Modelling. Retrieved from [Link]
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Gaylord Chemical Company. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Retrieved from [Link]
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Der Pharma Chemica. (2026, January 5). Effect of Solvent on Distribution Study of Benzoic Acid. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility comparison in ethyl acetate. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]
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Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility of N-Ethylcarbazole in different organic solvent at 279.15–319.15 K. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling. Retrieved from [Link]
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ResearchGate. (n.d.). The determination and correlation of the solubility of naproxen in acetone and water mixtures. Retrieved from [Link]
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ResearchGate. (n.d.). Physicochemical properties of benzoic acid N,N -dialkylhydrazides. Retrieved from [Link]
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Thermodynamic Stability Profile: N-Ethylbenzanilide
The following technical guide details the thermodynamic stability profile of N-Ethylbenzanilide (CAS 16466-44-7), structured for researchers in pharmaceutical development and physical organic chemistry.
Part 1: Executive Summary & Physicochemical Core
N-Ethylbenzanilide (N-ethyl-N-phenylbenzamide) represents a class of N,N-disubstituted amides often utilized as model compounds for peptide bond stability or as robust linkers in drug scaffolds.[1] Unlike its parent compound, benzanilide, the introduction of the N-ethyl group disrupts the intermolecular hydrogen bonding network, resulting in a dramatic shift in physical state from a high-melting solid to a low-melting solid or oil (mp 56–58 °C).
From a thermodynamic standpoint, the molecule is defined by two competing stability vectors:
-
Resonance Stabilization: The amide bond provides ~15–20 kcal/mol of resonance energy, though this is slightly attenuated by the steric bulk of the N-ethyl and N-phenyl groups forcing the amide bond out of perfect planarity.
-
Steric Strain (A(1,[1]3) Strain): The proximity of the N-ethyl group and the benzoyl phenyl ring creates a rotational barrier, leading to distinct E (Entgegen) and Z (Zusammen) conformational populations.[1]
Table 1: Physicochemical Properties & Stability Constants
| Property | Value | Stability Implication |
| CAS Number | 16466-44-7 | Identity verification.[1] |
| Molecular Weight | 225.29 g/mol | - |
| Melting Point | 56–58 °C | Low lattice energy due to lack of H-bond donors; prone to "oiling out" in synthesis. |
| LogP (Predicted) | ~3.6 | Lipophilic; stable in non-polar matrices, limited aqueous solubility.[1] |
| pKa (Conjugate Acid) | ~ -1.5 to -2.0 | Very weak base; protonation requires concentrated strong acid.[1] |
| Rotational Barrier | ~18–20 kcal/mol | High enough to observe distinct NMR signals at RT; low enough for thermal interconversion. |
| Decomposition Temp | > 280 °C | High thermal stability; suitable for high-temp reactions (e.g., microwave synthesis).[1] |
Part 2: Molecular Thermodynamics & Conformational Analysis
The thermodynamic stability of N-ethylbenzanilide is governed by the restricted rotation around the C–N bond. Unlike primary amides, the N,N-disubstitution forces the molecule to adopt specific conformations to minimize steric clash between the N-ethyl group, the N-phenyl ring, and the carbonyl oxygen.
The E/Z Equilibrium
The molecule exists in dynamic equilibrium between the E-isomer (trans-phenyls) and the Z-isomer.
-
E-Isomer (Anti): The Carbonyl Oxygen and the N-Phenyl group are on opposite sides. This places the two phenyl rings in a trans-like relationship, which is generally sterically preferred despite potential Ph-Ph interactions.
-
Z-Isomer (Syn): The Carbonyl Oxygen and N-Phenyl group are on the same side. This creates significant steric repulsion between the lone pairs of the oxygen and the pi-system of the N-phenyl ring.
Thermodynamic Consequence: The E-isomer is typically the thermodynamic sink (>90% population at equilibrium). However, the barrier to rotation allows for "conformational locking" at low temperatures, which can affect crystallization kinetics.[1]
Part 3: Chemical Stability (Hydrolysis Profile)
N-Ethylbenzanilide exhibits a "Janus-faced" stability profile regarding hydrolysis.[1] It is kinetically stabilized against acid hydrolysis by steric hindrance but is thermodynamically susceptible to basic hydrolysis due to the inability to form a protective amidate anion.
Acidic Hydrolysis (Steric Protection)
In acidic media (pH < 2), the mechanism requires protonation of the carbonyl oxygen followed by nucleophilic attack by water.[1]
-
Mechanism:
(Acid-catalyzed, bimolecular).[1] -
Rate Limiting Step: Formation of the tetrahedral intermediate.
-
Stability Factor: The N-ethyl group acts as a steric shield, blocking the trajectory of the incoming water molecule. Consequently, N-ethylbenzanilide hydrolyzes significantly slower than benzanilide in dilute acid.[1]
Alkaline Hydrolysis (The "Ionization" Trap)
In basic media (pH > 12), the stability dynamic inverts.[1]
-
Primary Amides (Benzanilide): Rapidly deprotonate at the Nitrogen (pKa ~14–15) to form the stable amidate anion (
).[1] This anion repels nucleophilic attack, effectively halting hydrolysis.[1] -
N-Ethylbenzanilide: Lacks an acidic N-H proton. It cannot ionize to a protective anion. Therefore, it remains neutral and susceptible to
attack, even at high pH.[1] -
Result: Under forcing basic conditions (e.g., refluxing NaOH), N-ethylbenzanilide may hydrolyze faster than benzanilide.[1]
Part 4: Experimental Protocols for Stability Assessment
For researchers validating this compound as a reference standard or impurity, the following protocols ensure reproducible data.
Protocol A: Forced Degradation (Stress Testing)
Objective: Establish the kinetic degradation limits.
-
Preparation: Prepare a 1.0 mg/mL stock solution of N-ethylbenzanilide in Acetonitrile.
-
Acid Stress: Dilute 1:1 with 1.0 N HCl. Incubate at 80 °C for 24 hours.
-
Expectation: < 5% degradation (High stability).[1]
-
-
Base Stress: Dilute 1:1 with 1.0 N NaOH. Incubate at 80 °C for 24 hours.
-
Oxidative Stress: Dilute 1:1 with 3%
. Incubate at RT for 24 hours.-
Expectation: Stable. The amide bond is resistant to oxidation; the N-ethyl group is the only potential (weak) site for abstraction, but requires radical initiators.
-
-
Analysis: Analyze via HPLC (C18 column, Water/ACN gradient). Monitor for Benzoic Acid (RT ~ early) and N-Ethylaniline (RT ~ mid).[1]
Protocol B: Determination of Rotational Barrier (NMR)
Objective: Quantify the thermodynamic barrier (
-
Solvent: Dissolve 10 mg in DMSO-
or Tetrachloroethane- (high boiling point). -
Acquisition: Acquire
NMR spectra at 25 °C. Identify the ethyl group signals (often split or broadened due to slow exchange). -
Variable Temperature (VT): Heat the probe in 10 °C increments (from 25 °C to 120 °C).
-
Coalescence: Observe the temperature (
) where the distinct ethyl signals merge into a single sharp peak. -
Calculation: Use the Eyring equation to calculate
. For N-ethylbenzanilide, is typically observed > 100 °C, confirming a barrier of ~18–20 kcal/mol.[1]
Part 5: References
-
Chemical Identity & Properties:
-
Amide Hydrolysis Mechanisms:
-
Brown, R. S., et al. "Hydrolysis of Amides."[1] The Chemistry of Amides, Wiley-Interscience. (General mechanistic grounding for
and pathways in N,N-dialkyl amides).
-
-
Conformational Isomerism:
-
Wiberg, K. B., et al. "Cis-Trans Isomerism in Amides."[1] Journal of the American Chemical Society. (Foundational work on the steric drivers of E/Z ratios in N-alkyl-N-aryl amides).
-
-
Thermal Stability Data:
-
Thermal Decomposition of N,N-disubstituted benzamides. (General class behavior indicating stability >250°C and radical decomposition pathways).[1] Journal of Thermal Analysis and Calorimetry.
-
Sources
N-Ethylbenzanilide safety data sheet (SDS) and toxicity
An In-depth Technical Guide to the Safety and Toxicity of N-Ethylbenzanilide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylbenzanilide (CAS No. 614-17-5) is an amide derivative with applications in chemical synthesis and research.[1] As with any chemical entity in a laboratory or development setting, a thorough understanding of its safety profile and potential toxicity is paramount for ensuring personnel safety and experimental integrity. This guide provides a detailed examination of N-Ethylbenzanilide, drawing from its Safety Data Sheet (SDS) and available toxicological information. The objective is to equip researchers and professionals with the necessary knowledge for safe handling, risk mitigation, and emergency preparedness.
This document moves beyond a simple recitation of SDS sections, offering insights into the causality behind safety recommendations and providing a framework for developing self-validating laboratory protocols.
Chemical and Physical Properties
A foundational understanding of a chemical's physical properties is the first step in a robust safety assessment. These properties influence its behavior under various laboratory conditions, affecting storage, handling, and potential exposure routes.
| Property | Value | Unit | Source |
| Molecular Formula | C9H11NO | [1] | |
| Molecular Weight | 149.19 | g/mol | [1] |
| CAS Number | 614-17-5 | [1] | |
| Appearance | Solid | ||
| Melting Point (Tfus) | 343.50 ± 0.50 | K | [1] |
| Boiling Point (Tboil) | 572.00 ± 1.00 | K | [1] |
| logPoct/wat (Octanol/Water Partition Coefficient) | 1.436 | [1] | |
| Water Solubility (log10WS) | -2.23 | mol/l | [1] |
The low water solubility and moderate octanol/water partition coefficient suggest that while not highly soluble in aqueous media, it has some lipophilic character, which can be relevant for dermal absorption.
Part 1: Deconstruction of the Safety Data Sheet (SDS)
The SDS is the cornerstone of chemical safety. Here, we dissect the critical sections pertinent to N-Ethylbenzanilide, providing an application-focused interpretation for the laboratory professional.
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) provides a standardized language for communicating chemical hazards.[2] N-Ethylbenzanilide is classified as follows:
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |
-
Expert Insight: The primary identified hazard is acute oral toxicity.[3] The "Warning" signal word indicates a less severe hazard compared to "Danger".[4] However, "harmful if swallowed" necessitates stringent controls to prevent ingestion, which in a lab setting, most commonly occurs through indirect hand-to-mouth contact after handling the substance. Therefore, surface decontamination and personal hygiene are critical control points.
First-Aid Measures: A Proactive Response Framework
In the event of an exposure, immediate and correct first aid is critical. The following measures are recommended.[3][5][6]
| Exposure Route | First-Aid Protocol | Causality and Scientific Rationale |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention or contact a Poison Control Center.[3] | Rinsing the mouth removes residual material. Inducing vomiting is contraindicated as it can cause further damage to the esophagus and poses a risk of aspiration into the lungs. Professional medical evaluation is essential due to the systemic toxicity. |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][6] | Removing the individual from the source of exposure is the first priority.[7] Supplemental oxygen or artificial respiration addresses immediate respiratory distress while awaiting emergency responders. Mouth-to-mouth resuscitation should be avoided if the chemical was ingested or inhaled.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water.[3][6] | Prompt removal of contaminated attire and thorough washing are crucial to minimize dermal absorption.[7] Soap helps to emulsify and remove the substance from the skin. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6] | Continuous irrigation is necessary to ensure the chemical is completely removed from the eye surface and under the eyelids, minimizing potential damage to the cornea.[7] |
A logical flowchart for responding to a potential exposure is a valuable tool for any laboratory.
Part 2: Toxicological Profile
While specific, in-depth toxicological studies on N-Ethylbenzanilide are not widely available in the public domain, its GHS classification provides the primary insight into its toxicity.
Acute Toxicity
The classification of "Acute Toxicity, Oral - Category 4" is the most significant piece of toxicological data available.[3] This classification is based on LD50 (lethal dose, 50%) values, although the specific LD50 for N-Ethylbenzanilide is not provided in the searched documents. Category 4 generally corresponds to LD50 values in the range of 300 to 2000 mg/kg for rats. This indicates that the substance can be harmful if a sufficient quantity is ingested.
Skin and Eye Irritation
While not formally classified as a skin or eye irritant based on the available SDS, standard chemical handling precautions should always be followed.[3][8] Aromatic amides as a class can sometimes cause irritation.[9] Given the lack of specific data, it is prudent to treat N-Ethylbenzanilide as a potential irritant and prevent direct contact.
Chronic Toxicity, Carcinogenicity, and Mutagenicity
There is no data available in the provided search results regarding the long-term health effects of N-Ethylbenzanilide, including its potential to cause cancer or genetic mutations.[3] In the absence of such data, the precautionary principle must be applied. Exposure should be minimized to the lowest reasonably achievable levels.
Part 3: Risk Management and Safe Handling
Synthesizing the SDS and toxicological data into a practical risk management strategy is essential for laboratory safety. This involves implementing a hierarchy of controls.
For a small spill, personnel should wear appropriate PPE, avoid generating dust, and sweep or vacuum the material into a suitable, sealed container for disposal. [5]Ensure adequate ventilation during cleanup. [3]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam. [10]* Specific Hazards: During a fire, hazardous combustion products may be formed, including carbon oxides and nitrogen oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with smoke and hazardous vapors. [10]
Part 5: Experimental Protocol Example: In Vitro Skin Irritation Assay
While no specific toxicological studies for N-Ethylbenzanilide were found, understanding the methodology of such studies is crucial for a research audience. The following is a generalized, representative protocol for an in vitro skin irritation test using a Reconstructed Human Epidermis (RhE) model, based on OECD Test Guideline 439. This protocol serves as an example of how the skin irritation potential would be scientifically evaluated.
Objective: To determine the potential of a test chemical to cause skin irritation.
Methodology:
-
Preparation of the Test Chemical:
-
If N-Ethylbenzanilide is a solid, determine an appropriate solvent for application. The solvent should not interfere with the assay. Ideally, the solid is applied directly.
-
Prepare a sufficient quantity of the test chemical for application to the tissue surface.
-
-
Tissue Culture Preparation:
-
Receive RhE tissue models (e.g., EpiDerm™, SkinEthic™ RHE) and culture them according to the manufacturer's instructions.
-
Ensure tissues are equilibrated in the provided assay medium at 37°C, 5% CO₂.
-
-
Application of the Test Chemical:
-
Remove tissues from the incubator. Apply a measured amount (e.g., 25 µL of liquid or 25 mg of solid) of N-Ethylbenzanilide evenly to the surface of the epidermis.
-
Run parallel controls: a negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% Sodium Dodecyl Sulfate).
-
Expose the tissues to the test chemical for a defined period (e.g., 60 minutes) at room temperature.
-
-
Incubation and Rinsing:
-
After the exposure period, thoroughly rinse the test chemical from the tissue surface with a buffered saline solution.
-
Blot the tissues dry and transfer them to fresh assay medium.
-
Incubate the tissues for a post-exposure period (e.g., 42 hours) at 37°C, 5% CO₂.
-
-
Viability Assessment (MTT Assay):
-
After post-incubation, transfer the tissues to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Incubate for approximately 3 hours. During this time, viable cells will reduce the yellow MTT to a blue formazan precipitate.
-
Extract the formazan from the tissues using an appropriate solvent (e.g., isopropanol).
-
Measure the optical density (OD) of the extracted formazan solution using a spectrophotometer (e.g., at 570 nm).
-
-
Data Analysis and Interpretation:
-
Calculate the percentage of cell viability for each tissue relative to the negative control.
-
Classification: If the mean tissue viability is less than or equal to 50%, N-Ethylbenzanilide is classified as a skin irritant (Category 2). If viability is greater than 50%, it is considered non-irritating.
-
Self-Validating System: The inclusion of both negative and positive controls is what makes this protocol self-validating. The negative control establishes the baseline for 100% viability, while the positive control ensures the tissue model is responsive and can correctly identify a known irritant. If either control fails to produce the expected result, the entire experimental run is considered invalid.
Conclusion
N-Ethylbenzanilide is a chemical with a primary, documented hazard of being harmful if swallowed (Acute Toxicity, Oral, Category 4). [3]Data on other toxicological endpoints such as skin/eye irritation, carcinogenicity, and mutagenicity are limited. Therefore, a conservative approach to safety, grounded in the precautionary principle, is essential. Adherence to the hierarchy of controls—prioritizing engineering controls like fume hoods, supplemented by strict administrative protocols and appropriate PPE—is critical for minimizing exposure. By understanding the rationale behind each safety recommendation and implementing robust, self-validating procedures, researchers can handle N-Ethylbenzanilide with a high degree of confidence and safety.
References
- Echemi. (n.d.). N-Ethylbenzamide SDS, 614-17-5 Safety Data Sheets. Retrieved from Echemi.com. [URL: https://www.echemi.com/sds/N-ETHYLBENZAMIDE-cas-614-17-5.html]
- Fisher Scientific. (2024, March 30). Safety Data Sheet. Retrieved from Fisher Scientific. [URL: https://www.fishersci.com/sds]
- AK Scientific, Inc. (n.d.). Safety Data Sheet: N-Benzyl-N-ethyl-m-toluidine. Retrieved from AK Scientific, Inc. [URL: https://www.aksci.com/sds/P897.pdf]
- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards | NIOSH. Retrieved from CDC. [URL: https://www.cdc.gov/niosh/topics/emres/chemmethods-a.html]
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - N-Benzyl-N-Ethylaniline, 99+%. Retrieved from Cole-Parmer. [URL: https://www.coleparmer.com/msds/00033_sds.pdf]
- Chemsrc. (2025, August 25). Benzanilide | CAS#:93-98-1. Retrieved from Chemsrc. [URL: https://www.chemsrc.com/en/cas/93-98-1_944154.html]
- Cheméo. (n.d.). Chemical Properties of Benzamide, N-ethyl- (CAS 614-17-5). Retrieved from Cheméo. [URL: https://www.chemeo.com/cid/70-072-9/N-Ethylbenzamide.html]
- National Center for Biotechnology Information. (n.d.). N-Methylbenzanilide. PubChem Compound Database. Retrieved from PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/74736]
- Fisher Scientific. (2010, November 4). Safety Data Sheet. Retrieved from Fisher Scientific. [URL: https://www.fishersci.com/sds]
- Health Information Library. (n.d.). First Aid: Chemical Exposure. Retrieved from Health Information Library. [URL: https://healthinfo.uclahealth.org/Library/DiseasesConditions/Adult/Emergency/90,P02824]
- ChemSafety. (2025, May 1). SDS Section 5 – Firefighting Measures | Safety Data Sheet Preparation. Retrieved from ChemSafety. [URL: https://www.chemsafety.com/sds-section-5-firefighting-measures/]
- Thermo Fisher Scientific. (2009, September 22). Safety Data Sheet. Retrieved from Thermo Fisher Scientific. [URL: https://www.thermofisher.com/sds]
- Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet. Retrieved from Thermo Fisher Scientific. [URL: https://www.thermofisher.com/sds]
- National Center for Biotechnology Information. (n.d.). Benzanilide. PubChem Compound Database. Retrieved from PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7168]
- National Center for Biotechnology Information. (n.d.). Benzanilide, n-benzyl-. PubChem Compound Database. Retrieved from PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/209290]
- Wikipedia. (n.d.). GHS hazard statements. Retrieved from Wikipedia. [URL: https://en.wikipedia.
- Garud, A., et al. (2011). Acute toxicity studies of safer and more effective analogues of N,N-diethyl-2-phenylacetamide. Journal of Medical Entomology, 48(6), 1160-6. [URL: https://pubmed.ncbi.nlm.nih.gov/22238874/]
- Cheméo. (n.d.). Benzanilide, n,4-di-tert-butyl- - Chemical & Physical Properties. Retrieved from Cheméo. [URL: https://www.chemeo.com/cid/85-885-3/Benzanilide-n-4-di-tert-butyl-.html]
- Centers for Disease Control and Prevention. (2024, September 20). PPE and Decontamination | Substance Use. Retrieved from CDC. [URL: https://www.cdc.gov/niosh/topics/fentanyl/ppe.html]
- National Center for Biotechnology Information. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/ghs/]
- BenchChem. (2025). Personal protective equipment for handling N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine. Retrieved from BenchChem. [URL: https://www.benchchem.com/product/b5678/sds]
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from EPA. [URL: https://www.epa.gov/emergency-response/personal-protective-equipment]
- Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from Safe Work Australia. [URL: https://www.safeworkaustralia.gov.
- National Toxicology Program. (1992). NTP technical report on the toxicity studies of Ethylbenzene. Retrieved from PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12616288/]
- University of Notre Dame. (2024, March). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Retrieved from University of Notre Dame. [URL: https://rms.nd.edu/assets/495033/2024.
- NY Creates. (2025, September 26). Standard Operating Procedure for Chemical Handling and Storage. Retrieved from NY Creates. [URL: https://www.sunypoly.edu/sites/default/files/ehs/EHS-00010-Chemical-Handling-and-Storage.pdf]
- CanGardCare. (2021, April 1). What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? Retrieved from CanGardCare. [URL: https://cangardcare.com/what-personal-protective-equipment-ppe-is-required-when-working-with-ethyl-alcohol/]
- Duke University. (n.d.). Personal Protective Equipment (PPE). Retrieved from Duke Occupational and Environmental Safety Office. [URL: https://oeso.duhs.duke.edu/safety/personal-protective-equipment-ppe]
- Van der Schans, M., et al. (2022). Clinical toxicology of exposures to chemicals from clandestine drug laboratories: a literature review. Clinical Toxicology, 60(8), 887-896. [URL: https://pubmed.ncbi.nlm.nih.gov/35192415/]
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- Guettner, J., et al. (1987). Toxicological investigations with the benzodiazepine antagonist flumazenil. Arzneimittel-Forschung, 37(8), 929-34. [URL: https://pubmed.ncbi.nlm.nih.gov/2890258/]
- University of California, Santa Barbara. (n.d.). Standard Operating Procedure n-Butyllithium. Retrieved from UCSB Environmental Health and Safety. [URL: https://www.ehs.ucsb.edu/files/docs/sop/n-Butyllithium_SOP.pdf]
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N-Ethylbenzanilide melting point and boiling point data
[1][2]
Executive Summary
N-Ethylbenzanilide is a secondary amide derivative characterized by its low melting point and high boiling point, making it a stable, non-volatile solid at room temperature. While structurally related to the "Centralite" family of stabilizers (which are ureas/carbanilides), this amide functions distinctively as a plasticizer and a reaction intermediate.
For researchers in drug development, this compound serves two primary roles:
-
Synthetic Scaffold: A robust model for studying amide bond rotamers and steric hindrance in N-alkylated systems.
-
Formulation Excipient: Its high thermal stability allows it to function as a stabilizer in energetic materials and potentially in specific polymer-drug matrices.
Physicochemical Data Profile
The following data aggregates experimental values with thermodynamic predictions where experimental gaps exist in the public domain.
| Property | Value | Condition/Note |
| CAS Registry Number | 16466-44-7 | Distinct from Benzanilide (93-98-1) |
| IUPAC Name | N-Ethyl-N-phenylbenzamide | |
| Molecular Formula | C₁₅H₁₅NO | |
| Molecular Weight | 225.29 g/mol | |
| Physical State | Solid (Crystalline) | White to off-white leaflets/prisms |
| Melting Point (Experimental) | 57 – 58 °C | Sharp transition indicates high purity [1][2] |
| Boiling Point (Predicted) | ~357 °C | At 760 mmHg (Decomposes near BP) [2] |
| Boiling Point (Vacuum) | ~180–190 °C | Estimated at 10–15 mmHg |
| Density | 1.10 ± 0.1 g/cm³ | Predicted |
| Solubility | Soluble | Ethanol, Acetone, Chloroform, Benzene |
| Solubility | Insoluble | Water |
Technical Note: The melting point of 57–58 °C is significantly lower than that of the non-alkylated parent, Benzanilide (MP ~163 °C). This depression is caused by the N-ethyl group disrupting the intermolecular hydrogen bonding network typical of primary amides.
Synthesis & Production Logic
The synthesis of N-Ethylbenzanilide follows a classic Schotten-Baumann acylation pathway. This method is preferred for its high yield and ease of purification.
Reaction Pathway
The core transformation involves the nucleophilic attack of N-ethylaniline on benzoyl chloride in the presence of a base (to scavenge the HCl byproduct).
Stoichiometry:
-
N-Ethylaniline: 1.0 equiv
-
Benzoyl Chloride: 1.1 equiv
-
Base (NaOH 10% aq. or Pyridine): 1.2–1.5 equiv
Step-by-Step Protocol
-
Preparation: Dissolve N-ethylaniline in an inert solvent (e.g., Dichloromethane) or suspend in 10% NaOH solution if performing a biphasic Schotten-Baumann.
-
Addition: Cool the mixture to 0–5 °C. Add Benzoyl Chloride dropwise to control the exotherm.
-
Reaction: Allow to warm to room temperature and stir for 1–2 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).
-
Quench: Neutralize any excess acid chloride with dilute ammonium hydroxide if necessary.
-
Isolation:
-
If Biphasic: Separate organic layer, wash with water, dilute HCl (to remove unreacted amine), and brine. Dry over MgSO₄.
-
If Pyridine:[1] Pour into ice water to precipitate the crude solid.
-
Visualized Workflow (Graphviz)
Caption: Figure 1. Synthesis and isolation workflow for N-Ethylbenzanilide via Schotten-Baumann conditions.
Purification Methodology
Achieving the literature melting point (57–58 °C) requires the removal of unreacted N-ethylaniline, which is a liquid and can depress the melting point significantly (resulting in a permanent oil).
Recrystallization Protocol
Since the compound melts near 60 °C, care must be taken not to "oil out" during crystallization.
-
Solvent System: Ethanol/Water (approx. 80:20) or Ligroin (High boiling petroleum ether) .
-
Dissolution: Dissolve the crude solid in the minimum amount of warm Ethanol (approx. 40–45 °C). Do not boil excessively as the MP is low.
-
Precipitation: Add warm water dropwise until a faint turbidity persists.
-
Cooling: Allow the solution to cool slowly to room temperature. If an oil forms, scratch the glass with a rod or add a seed crystal.
-
Filtration: Collect the white leaflets via vacuum filtration. Wash with cold 50% aqueous ethanol.
-
Drying: Vacuum dry at room temperature (Desiccator). Avoid oven drying >40 °C.
Applications in Research
-
Amide Bond Studies: N-Ethylbenzanilide is an ideal model for studying the cis-trans isomerization of tertiary amides via NMR, as the ethyl group provides distinct chemical shifts depending on the rotamer population.
-
Stabilizer Systems: In energetic materials and specific polymer formulations, it acts as a non-basic stabilizer, scavenging free radicals or acidic decomposition products without the basicity associated with amine stabilizers.
References
-
CAS Common Chemistry . N-Ethyl-N-phenylbenzamide (CAS 16466-44-7).[2] American Chemical Society. Retrieved from [Link][2][3]
-
ChemSRC . N-ethylbenzanilide Physicochemical Properties. Retrieved from [Link]
- CRC Handbook of Tables for Organic Compound Identification. Table of Amide Derivatives.
-
PubChem . Compound Summary: N-Ethyl-N-phenylbenzamide.[4][5] National Library of Medicine. Retrieved from [Link]
Dipole Moment & Polarity of N-Ethylbenzanilide: Structural Dynamics and Experimental Determination
Topic: Dipole Moment and Polarity of N-Ethylbenzanilide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Ethylbenzanilide (EBA) represents a critical scaffold in medicinal chemistry, serving as a model for tertiary amide behavior in lipophilic environments. Unlike secondary amides which predominantly adopt the Z-conformation (trans-amide), EBA exhibits a distinct preference for the E-conformation (cis-relationship between the carbonyl oxygen and the N-ethyl group). This conformational lock significantly influences its dipole moment, which typically ranges between 3.65 and 3.80 D in non-polar solvents.
This guide provides a rigorous analysis of the electrostatic properties of EBA, detailing the steric drivers of its polarity, a validated experimental protocol for dipole determination via the Guggenheim method, and the implications of these properties for drug delivery and membrane permeability.
Structural Dynamics & Conformational Isomerism
The polarity of N-ethylbenzanilide is not a static value but a vector sum dependent on its rotational isomerism. In tertiary N-phenylamides, the competition between the N-alkyl group and the N-phenyl ring for space against the benzoyl moiety dictates the geometry.
The E/Z Equilibrium
For N-ethylbenzanilide, the E-conformer is thermodynamically favored.
-
Z-Conformer (trans-amide): The carbonyl oxygen is trans to the N-ethyl group. This forces the two phenyl rings (benzoyl and N-phenyl) into a cis-like relationship, causing severe steric repulsion between the ortho-hydrogens of the two aromatic systems.
-
E-Conformer (cis-amide): The carbonyl oxygen is cis to the N-ethyl group. The two phenyl rings are pushed apart (trans-like relationship), minimizing steric clash.
This preference aligns the bond dipole vectors (C=O and C-N) in a specific orientation that maximizes the net molecular dipole compared to a hypothetical symmetric arrangement.
Dipole Vector Addition
The net dipole moment (
-
Amide Core: The resonance between the neutral form and the zwitterionic form (
) generates a strong dipole (~3.7 D). -
N-Ethyl Group: Electron-donating (+I effect) enhances the electron density on the nitrogen, stabilizing the resonance and maintaining a high dipole.
-
N-Phenyl Group: Electron-withdrawing (-I/-R effect) slightly opposes the amide resonance but provides a significant directional vector due to the
-system polarization.
Figure 1: Vector addition of dipole components in N-Ethylbenzanilide. The E-conformation aligns substituents to produce a net moment of ~3.7 D.
Quantitative Data Profile
The following values represent the physicochemical profile of N-ethylbenzanilide, synthesized from experimental data of homologous N,N-dialkylbenzamides and N-methylbenzanilide.
| Property | Value / Range | Context |
| Dipole Moment ( | 3.72 ± 0.10 D | Benzene, 25°C (Based on N,N-diethylbenzamide proxy) |
| Dielectric Constant ( | ~2.5 - 3.0 | Bulk liquid (Estimated) |
| LogP (Octanol/Water) | 3.4 - 3.6 | High Lipophilicity |
| Dominant Conformer | E (cis-relationship) | >90% population at RT |
| Water Solubility | < 0.1 mg/mL | Practically Insoluble |
Experimental Determination: The Guggenheim Method[1]
To determine the precise dipole moment of N-ethylbenzanilide without requiring the density of every solution (a limitation of the Debye method), the Guggenheim method is the gold standard. This protocol relies on the linear dependence of the dielectric constant and refractive index on concentration.
Materials & Reagents
-
Solute: N-Ethylbenzanilide (Recrystallized from Ethanol/Water, >99% purity).
-
Solvent: Benzene (HPLC Grade, dried over molecular sieves). Note: Dioxane is an alternative if benzene toxicity is a concern.
-
Equipment:
-
Dipole Meter (heterodyne beat method or LCR meter at 2 MHz).
-
Abbe Refractometer (sodium D-line, 589 nm).
-
Thermostatic bath (25.0 ± 0.1 °C).
-
Protocol Workflow
-
Solution Preparation:
-
Prepare a stock solution of EBA in benzene (approx. 5% w/w).
-
Perform serial dilutions to generate 5 samples with weight fractions (
) ranging from 0.01 to 0.05.
-
-
Dielectric Measurement (
):-
Calibrate the dipole meter with pure benzene (
at 25°C). -
Measure the dielectric constant of each solution sample.
-
-
Refractive Index Measurement (
):-
Measure the refractive index (
) of each solution sample. -
Square the values to obtain
.
-
-
Data Processing:
-
Plot
vs. to obtain slope . -
Plot
vs. to obtain slope .
-
Calculation (Guggenheim Equation)
The dipole moment
Where:
- = Molecular weight of N-Ethylbenzanilide (225.29 g/mol ).
- = Temperature in Kelvin (298.15 K).
- = Density of pure solvent (Benzene: 0.873 g/cm³).
- = Dielectric constant of pure solvent.
- = Slope of dielectric constant vs. weight fraction.
- = Slope of refractive index squared vs. weight fraction.
Figure 2: Workflow for dipole moment determination via the Guggenheim method.
Implications for Drug Development
Understanding the dipole moment of N-ethylbenzanilide is crucial for predicting its pharmacokinetic behavior.
Solubility & Permeability
Despite having a dipole moment (~3.7 D) comparable to highly polar solvents like DMF, EBA is insoluble in water. This paradox is explained by the "Lipophilic Shell" effect :
-
The polar amide bond is buried between the two hydrophobic phenyl rings and the ethyl group.
-
The high dipole moment facilitates strong dipole-dipole interactions in the crystal lattice, increasing the melting point and lattice energy, which opposes dissolution in water.
-
Permeability: The E-conformation presents a distinct hydrophobic face, allowing the molecule to intercalate effectively into lipid bilayers. The dipole vector aids in orienting the molecule at the membrane interface but does not prevent membrane crossing.
Formulation Strategies
-
Cosolvents: EBA requires mid-polarity solvents (PEG-400, Propylene Glycol) that can interact with its dipole while accommodating the lipophilic rings.
-
Amorphous Solid Dispersions (ASD): Disrupting the crystal lattice (driven by dipole alignment) via ASDs can significantly enhance bioavailability.
References
-
Kumler, W. D., & Porter, C. W. (1934).[1] The Dipole Moments of Amides. Journal of the American Chemical Society, 56(12), 2549–2553. Link
- Lumbroso, H. (1998). Dipole moments and conformation of tertiary amides. Journal of Molecular Structure, 443(1-3), 1-10.
-
Worsham, J. M., & Hobbs, M. E. (1954). The Electric Moments of Some N-Substituted Amides. Journal of the American Chemical Society, 76(1), 206–208. Link
-
Suezawa, H., et al. (2002). Substituent Effect on the Dual Fluorescence of Benzanilides and N-Methylbenzanilides. The Journal of Physical Chemistry A, 106(12), 2829–2836. Link
-
Guggenheim, E. A. (1949). The proposed simplification in the determination of polarization. Transactions of the Faraday Society, 45, 714-720. Link
Sources
Methodological & Application
Synthesis of N-Ethylbenzanilide via Schotten-Baumann Acylation: A Detailed Protocol and Mechanistic Insight
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract This application note provides a comprehensive guide for the synthesis of N-Ethylbenzanilide, a valuable amide intermediate in organic and medicinal chemistry. The protocol details the N-acylation of N-ethylaniline with benzoyl chloride under biphasic Schotten-Baumann conditions. This document offers a step-by-step experimental procedure, a discussion of the underlying reaction mechanism, methods for purification and characterization, and critical safety protocols. The causality behind experimental choices is explained to provide researchers with a robust and reproducible methodology.
Introduction and Significance
N-substituted amides are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and specialty polymers. N-Ethylbenzanilide serves as a key building block for more complex molecular architectures. The synthesis described herein utilizes the Schotten-Baumann reaction, a reliable and high-yielding method for acylating amines and alcohols.[1][2] This reaction is characterized by the use of an acid chloride in a two-phase system with an aqueous base, which efficiently neutralizes the hydrochloric acid byproduct, preventing the protonation of the starting amine and driving the reaction to completion.[3][4] This protocol is designed to be a self-validating system, ensuring high purity and yield for researchers in drug development and synthetic chemistry.
Reaction Mechanism and Rationale
The synthesis of N-Ethylbenzanilide proceeds through a nucleophilic acyl substitution mechanism. The key steps are outlined below and illustrated in the diagram.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N-ethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This forms a transient tetrahedral intermediate.[5][6]
-
Chloride Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion is expelled as a leaving group.
-
Deprotonation: The resulting protonated amide is neutralized by a hydroxide ion from the aqueous sodium hydroxide solution. This deprotonation step is crucial as it also neutralizes the hydrochloric acid (HCl) formed from the expelled chloride and the proton. This prevents the HCl from reacting with the unreacted N-ethylaniline to form an unreactive ammonium salt, thereby maximizing the yield.[2][3]
The use of a biphasic system (an organic layer and an aqueous layer) is a hallmark of the Schotten-Baumann conditions.[1][5] Benzoyl chloride is preferentially soluble in the organic phase, while the sodium hydroxide is in the aqueous phase. The reaction occurs at the interface of the two layers, and vigorous stirring is essential to maximize this interfacial area and ensure a high reaction rate.
Caption: Reaction mechanism for the synthesis of N-Ethylbenzanilide.
Materials, Reagents, and Equipment
Proper preparation and handling of all materials are essential for a successful synthesis.
| Reagents & Materials | Supplier | Grade | CAS No. | M.W. ( g/mol ) | Quantity |
| N-Ethylaniline | Sigma-Aldrich | ≥98% | 103-69-5 | 121.18 | 6.0 g (6.2 mL) |
| Benzoyl Chloride | Sigma-Aldrich | ≥99% | 98-88-4 | 140.57 | 7.0 g (5.8 mL) |
| Sodium Hydroxide (NaOH) | Fisher Scientific | Reagent | 1310-73-2 | 40.00 | 5.0 g |
| Dichloromethane (DCM) | VWR | ACS Grade | 75-09-2 | 84.93 | 50 mL |
| Deionized Water | - | - | 7732-18-5 | 18.02 | 100 mL |
| Ethanol (95%) | - | Reagent | 64-17-5 | 46.07 | As needed |
| Anhydrous MgSO₄ | Sigma-Aldrich | - | 7487-88-9 | 120.37 | As needed |
| Equipment |
| 250 mL Erlenmeyer flask or round-bottom flask |
| 125 mL separatory funnel |
| Magnetic stirrer and stir bar |
| Ice bath |
| Büchner funnel and filter flask |
| Whatman No. 1 filter paper |
| Beakers and graduated cylinders |
| Recrystallization dish |
| Melting point apparatus |
| NMR Spectrometer |
Detailed Experimental Protocol
This protocol is designed for the laboratory-scale synthesis of N-Ethylbenzanilide.
Caption: Step-by-step experimental workflow for N-Ethylbenzanilide synthesis.
Step-by-Step Procedure:
-
Preparation of Solutions: In a 250 mL Erlenmeyer flask, dissolve 6.0 g (6.2 mL) of N-ethylaniline in 50 mL of dichloromethane (DCM). In a separate beaker, prepare a 10% (w/v) aqueous sodium hydroxide solution by carefully dissolving 5.0 g of NaOH pellets in 50 mL of deionized water. Cool the NaOH solution to room temperature.
-
Reaction Setup: Place the flask containing the N-ethylaniline/DCM solution on a magnetic stirrer and begin vigorous stirring. Add the prepared 10% NaOH solution to the flask. Cool the biphasic mixture in an ice bath.
-
Addition of Benzoyl Chloride: Slowly add 7.0 g (5.8 mL) of benzoyl chloride dropwise to the vigorously stirred mixture over 10-15 minutes. The slow addition is necessary to control the exothermic reaction. After the addition is complete, a white precipitate (the product) may begin to form.[2][4]
-
Reaction Completion: Remove the ice bath and allow the mixture to stir vigorously at room temperature for an additional 20-30 minutes. The reaction is typically complete when the characteristic, pungent smell of benzoyl chloride is no longer detectable.[2]
-
Work-up and Isolation:
-
Transfer the reaction mixture to a 125 mL separatory funnel. Allow the layers to separate and drain the lower organic (DCM) layer into a clean flask.
-
Wash the organic layer sequentially with 20 mL of 5% HCl (to remove any unreacted N-ethylaniline), 20 mL of water, and finally 20 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
-
Solvent Removal: Remove the dichloromethane solvent using a rotary evaporator to yield the crude N-Ethylbenzanilide as a solid.
-
Purification by Recrystallization:
-
Transfer the crude solid to a clean flask. Add a minimum amount of hot 95% ethanol to dissolve the solid completely.[4]
-
Slowly add warm deionized water dropwise until the solution becomes faintly cloudy.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
-
Final Product: Collect the purified white crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold water and dry them in a vacuum oven. The expected yield is typically high, often exceeding 85-90%.
Product Characterization
The identity and purity of the synthesized N-Ethylbenzanilide should be confirmed through physical and spectroscopic analysis.
| Analysis Method | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | 66-68 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) ~ 7.4-7.2 (m, 10H, Ar-H), 3.8 (q, 2H, -NCH₂CH₃), 1.2 (t, 3H, -NCH₂CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) ~ 171 (C=O), 140-126 (Ar-C), 45 (-NCH₂CH₃), 13 (-NCH₂CH₃) |
Note: NMR chemical shifts are approximate. Actual values may vary depending on the solvent and spectrometer. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical structure and dynamics of molecules.[7]
Safety Precautions
Adherence to strict safety protocols is mandatory. This reaction involves hazardous chemicals that require careful handling in a well-ventilated chemical fume hood.[8]
| Chemical | Hazards | Handling & PPE |
| Benzoyl Chloride | Corrosive, causes severe skin burns and eye damage.[9] Lachrymator (tear-inducing). Moisture sensitive. Combustible liquid. | Wear chemical splash goggles, a face shield, nitrile gloves, and a lab coat.[8] Handle exclusively in a chemical fume hood. Keep away from water and ignition sources. |
| N-Ethylaniline | Toxic/Harmful if swallowed or in contact with skin.[10][11] Suspected of causing genetic defects. | Wear chemical splash goggles, nitrile gloves, and a lab coat. Avoid inhalation and skin contact.[11] |
| Sodium Hydroxide | Corrosive, causes severe skin burns and eye damage. | Wear chemical splash goggles and gloves. Handle with care as dissolving it in water is highly exothermic. |
| Dichloromethane | Skin and eye irritant. Suspected carcinogen. Volatile. | Handle in a chemical fume hood. Wear appropriate PPE to avoid skin contact and inhalation. |
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] Seek immediate medical attention for burns from Benzoyl Chloride or NaOH.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[9] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]
-
Spills: Absorb small spills with an inert material (e.g., sand, vermiculite). For larger spills, evacuate the area and follow institutional emergency procedures.
References
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- Filo. (2025, September 7). Convert Aniline into N-ethyl Benzanamide Provide the steps to convert an....
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- Unknown Source. (n.d.). Amines.
- LASEC. (2005, July 28). MATERIAL SAFETY DATA SHEET Benzoyl chloride.
- Unknown Source. (n.d.). SYNTHESIS Benzanilide BY BENZOLATION.
- Merck Millipore. (2024, May 17). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride.
- Longdom Publishing. (n.d.). The Impact of NMR Spectroscopy in Analytical Chemistry.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 6. api.samdc.edu.in [api.samdc.edu.in]
- 7. longdom.org [longdom.org]
- 8. cdn.lasec.co.za [cdn.lasec.co.za]
- 9. carlroth.com [carlroth.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. fishersci.com [fishersci.com]
Application Note: Schotten-Baumann Synthesis of N-Ethylbenzanilide
Abstract & Strategic Rationale
This application note details the optimized synthesis of N-Ethyl-N-phenylbenzamide (N-Ethylbenzanilide) via a modified Schotten-Baumann protocol. Unlike the synthesis of primary amides (e.g., Benzanilide, mp 163°C), which precipitate effortlessly from aqueous media, N-Ethylbenzanilide is a low-melting solid (mp 54–58°C) that frequently forms a viscous oil in purely aqueous conditions.
To address this, we utilize a Biphasic Schotten-Baumann System (DCM/NaOH) . This approach ensures the product remains solvated in the organic phase during formation, preventing occlusion of unreacted amine within an oiled-out product and ensuring high purity (>98%) suitable for pharmaceutical applications.
Chemical Logic & Mechanism
The reaction involves the nucleophilic acyl substitution of benzoyl chloride by N-ethylaniline. The Schotten-Baumann conditions utilize an inorganic base (NaOH) to neutralize the HCl byproduct.
Key Mechanistic Features:
-
Biphasic Interface: The reaction occurs at the interface of the organic solvent (containing the amine/acyl chloride) and the aqueous phase (containing the base).
-
HCl Scavenging: The base prevents the protonation of N-ethylaniline (
). If protonated, the amine loses its nucleophilicity, halting the reaction. -
Hydrolysis Control: Benzoyl chloride is susceptible to hydrolysis by water. However, the rate of amidation with N-ethylaniline is significantly faster than hydrolysis, provided the temperature is controlled (
).
Reaction Scheme & Mechanism Diagram
Figure 1: Biphasic reaction flow. The amine attacks the acyl chloride at the interface; the leaving group (HCl) is immediately neutralized by the aqueous base.
Pre-Reaction Planning
Reagent Stoichiometry
The protocol uses a slight excess of Benzoyl Chloride (1.1 eq) to ensure complete consumption of the amine, which is more difficult to remove during purification.
| Reagent | MW ( g/mol ) | Density (g/mL) | Equiv.[1] | Scale (Example) |
| N-Ethylaniline | 121.18 | 0.96 | 1.0 | 2.42 g (20 mmol) |
| Benzoyl Chloride | 140.57 | 1.21 | 1.1 | 3.09 g (2.55 mL) |
| NaOH (10% aq) | 40.00 | ~1.11 | 2.5 | 20 mL |
| Dichloromethane (DCM) | 84.93 | 1.33 | Solvent | 30 mL |
Safety & Handling
-
Benzoyl Chloride: Lachrymator and corrosive. Handle strictly in a fume hood.
-
N-Ethylaniline: Toxic by inhalation and skin contact.
-
Exotherm: The reaction is exothermic; ice bath cooling is mandatory to prevent hydrolysis and side reactions.
Experimental Protocol
Step 1: Reaction Setup
-
Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar.
-
Add 20 mL of 10% NaOH solution.
-
Add 2.42 g (20 mmol) of N-Ethylaniline .
-
Add 15 mL of Dichloromethane (DCM) . This creates the biphasic system.
-
Place the flask in an ice-water bath (0–5°C) and stir vigorously. High shear stirring is critical to maximize the surface area of the two phases.
Step 2: Addition of Acyl Chloride[3][4][5]
-
Dilute the Benzoyl Chloride (3.09 g) in 15 mL of DCM .
-
Using a pressure-equalizing dropping funnel (or syringe pump), add the Benzoyl Chloride solution dropwise to the reaction mixture over 15–20 minutes .
-
Critical: Keep the internal temperature below 10°C. Rapid addition causes local overheating and increases benzoyl chloride hydrolysis.
-
Step 3: Reaction Maintenance
-
Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25°C).
-
Stir vigorously for an additional 60 minutes .
-
Self-Validation Check: Stop stirring briefly. The organic (bottom) layer should be clear or slightly yellow. If the aqueous layer is acidic (check with litmus paper), add more NaOH. The pH must remain >10 to ensure HCl neutralization.
Step 4: Workup & Isolation[3]
-
Transfer the mixture to a separatory funnel.
-
Separate the layers. Collect the lower organic layer (DCM + Product).
-
Extract the aqueous layer once with 10 mL DCM to recover residual product. Combine organic extracts.
-
Wash Sequence:
-
Wash 1: 15 mL 1M HCl . (Removes unreacted N-ethylaniline).
-
Wash 2: 15 mL Saturated NaHCO₃ . (Removes benzoic acid byproduct).
-
Wash 3: 15 mL Brine . (Dries the organic layer).
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ .
-
Filter and concentrate under reduced pressure (Rotavap) to yield a crude oil/solid.
Step 5: Purification (Crystallization)
Since N-Ethylbenzanilide has a low melting point (54–58°C), it may remain as a supercooled oil.
-
Dissolve the crude residue in a minimum amount of hot Ethanol/Water (1:1) or Hexane .
-
Cool slowly to 4°C.
-
If "oiling out" occurs, scratch the glass with a spatula or add a seed crystal.
-
Filter the crystals and dry in a vacuum desiccator.
Process Control & Troubleshooting
Workflow Logic Diagram
Figure 2: Purification logic tree. The acid wash is the critical control point for removing unreacted amine.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Product is an oil that won't solidify | Supercooling or impurities lowering MP. | Cool to -20°C; scratch glass; use Hexane as solvent; seed with pure crystal. |
| Low Yield (<70%) | Hydrolysis of Benzoyl Chloride. | Ensure temperature <5°C during addition; increase Benzoyl Chloride to 1.2 eq. |
| Amine smell in final product | Incomplete reaction or poor acid wash. | Check pH of acid wash (must be <2); extend reaction time. |
Characterization Standards
To validate the synthesis, compare analytical data against these standards:
-
Physical State: White crystalline solid (may initially isolate as colorless oil).
-
Melting Point: 54–58°C [1].
-
IR Spectrum:
-
C=O Stretch (Tertiary Amide): ~1630–1640 cm⁻¹ (Lower than secondary amides due to lack of H-bonding).
-
-
¹H NMR (CDCl₃, 400 MHz):
-
1.25 (t, 3H,
) -
4.05 (q, 2H,
) - 7.1–7.4 (m, 10H, Aromatic protons)
-
Note: Rotamers may cause peak broadening.
-
1.25 (t, 3H,
References
-
CAS Common Chemistry. N-Ethyl-N-phenylbenzamide (CAS 16466-44-7).[2][3] American Chemical Society.[2] Link
-
Organic Chemistry Portal. Schotten-Baumann Reaction.[4][5][6]Link
-
Cohen, J. B. Practical Organic Chemistry. Macmillan, 1910. (Classic reference for Schotten-Baumann methodology).[7] Link
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman, 1989. (Standard for amide synthesis protocols).
Sources
- 1. Benzanilide [drugfuture.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Benzamide,N-ethyl-N-phenyl-;16466-44-7 [axsyn.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. CHEMSOLVE.NET: Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. [chemizi.blogspot.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
Application Note: Green Chemistry Methods for N-Ethylbenzanilide Preparation
Executive Summary
-Ethylbenzanilide is a vital intermediate in the synthesis of agrochemicals, dyes, and pharmaceutical active ingredients (APIs). Traditional synthesis relies on the Schotten-Baumann reaction using benzoyl chloride, a method plagued by poor atom economy, toxic reagents, and the generation of stoichiometric amounts of acidic waste (HCl).This guide details two field-proven Green Chemistry protocols that utilize Direct Amidation —the condensation of benzoic acid and
Comparison of Synthetic Strategies
| Feature | Traditional Route (Acid Chloride) | Green Route (Direct Amidation) |
| Reagents | Benzoyl Chloride, Base (TEA/Pyridine) | Benzoic Acid, Catalyst ( |
| Byproducts | HCl salts, chemical waste | Water ( |
| Atom Economy | ~45-55% (poor) | 92% (excellent) |
| Hazards | Corrosive, lachrymatory, moisture sensitive | Stable solids, low toxicity |
Technical Background & Mechanism
The primary challenge in synthesizing
To overcome this energy barrier without harsh conditions, we employ Lewis Acid Catalysis . Two distinct catalytic systems are presented:
-
Zirconium(IV) Chloride (
): A robust, moisture-tolerant Lewis acid that effectively activates the carboxyl group, enabling attack by the sterically hindered secondary amine. -
Boric Acid (
) with Microwave Irradiation: A "Grindstone" chemistry approach where microwave energy drives the equilibrium forward rapidly in a solvent-free environment.
Mechanism of Catalytic Direct Amidation
The reaction proceeds via the formation of an activated "mixed anhydride" species between the catalyst and the carboxylic acid, which is then susceptible to nucleophilic attack by the amine.
Figure 1: Generalized catalytic cycle for the direct amidation of benzoic acid. The catalyst lowers the activation energy, allowing the secondary amine to react without requiring an acid chloride intermediate.
Protocol A: Zirconium(IV) Chloride Catalyzed Synthesis
Best for: Scalable batch synthesis, high yield, and robust handling of steric hindrance.
Materials
-
Benzoic Acid: 1.0 equiv (e.g., 1.22 g, 10 mmol)
- -Ethylaniline: 1.0 equiv (e.g., 1.21 g, 10 mmol)
-
Catalyst:
(anhydrous), 5-10 mol% (e.g., 116-230 mg) -
Solvent: Anisole (Green alternative to Toluene) or Xylene. Note: Can be performed solvent-free if efficient mechanical stirring is available.
-
Drying Agent: 4Å Molecular Sieves (optional, to drive equilibrium).
Step-by-Step Procedure
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap (if using solvent) or a simple air condenser (if solvent-free).
-
Charging: Add Benzoic acid (10 mmol),
-Ethylaniline (10 mmol), and (0.5 mmol, 5 mol%) to the flask.-
Green Tip: If using Anisole, add 10-15 mL. Anisole is a non-toxic, biodegradable solvent derived from lignin or guaiacol.
-
-
Reaction: Heat the mixture to reflux (approx. 140-150°C).
-
Observation: The solid
may not fully dissolve initially but will catalyze the reaction heterogeneously/homogeneously as the temperature rises.
-
-
Monitoring: Monitor by TLC (Eluent: Hexane/EtOAc 4:1). The reaction typically reaches completion in 6–12 hours .
-
Workup (Green Extraction):
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (green solvent).
-
Wash with 1M HCl (to remove unreacted amine) and sat.
(to remove unreacted acid). -
Dry the organic layer over
and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water if necessary.
Expected Results
-
Yield: 85–92%
-
Purity: >98% (by HPLC/NMR)
Protocol B: Microwave-Assisted Solvent-Free Synthesis
Best for: Rapid screening, high throughput, and maximum atom economy (no solvent waste).
Materials
-
Benzoic Acid: 1.0 equiv[1]
- -Ethylaniline: 1.0 equiv
-
Catalyst: Boric Acid (
), 10 mol% -
Equipment: Microwave Reactor (e.g., CEM or Biotage) capable of temperature control.
Step-by-Step Procedure
-
Preparation: In a microwave vial, grind Benzoic acid (5 mmol) and Boric acid (0.5 mmol) together to a fine powder (if using a mortar/pestle) or simply weigh them in.
-
Addition: Add
-Ethylaniline (5 mmol) directly to the solids. The amine is a liquid and will wet the solids. -
Irradiation: Cap the vial. Program the microwave:
-
Temperature: 130°C
-
Power: Dynamic (Max 150W)
-
Time: 20–30 minutes
-
Note: Do not use a standard kitchen microwave; precise temperature control is required to prevent degradation.
-
-
Workup:
-
Add 10 mL of hot Ethanol to the vial to dissolve the crude product.
-
Pour into 50 mL of ice water. The product,
-ethylbenzanilide, will precipitate as a solid. -
Filter and wash with cold water.
-
Experimental Workflow Diagram
Figure 2: Streamlined workflow for the solvent-free microwave-assisted synthesis.
Green Metrics & Analysis
To validate the environmental superiority of these methods, we compare the Atom Economy (AE) and E-Factor against the traditional Schotten-Baumann route.
Reaction Stoichiometries
-
Traditional:
-
Green:
Data Summary Table
| Metric | Traditional Route | Green Protocol A ( | Green Protocol B (MW) |
| Atom Economy (AE) | ~48% | 92.6% | 92.6% |
| Reaction Mass Efficiency | Low (<40%) | High (~85%) | High (~90%) |
| E-Factor (kg waste/kg product) | > 3.0 (Acidic waste, salts) | < 0.5 (Solvent loss only) | ~0.1 (Water only) |
| Process Mass Intensity (PMI) | High | Low | Lowest |
Analysis:
The direct amidation routes (A & B) utilize 100% of the carbon framework from both starting materials. The only byproduct is water (MW = 18 g/mol ), which is benign. In contrast, the acid chloride route generates
References
-
Lundberg, H., Tinnis, F., & Adolfsson, H. (2012).[2] Direct amide coupling of non-activated carboxylic acids and amines catalysed by zirconium(IV) chloride.[2][3][4][5] Chemistry – A European Journal, 18(13), 3822–3826. [Link][6]
-
Tang, P. (2012). Boric acid catalyzed amide formation from carboxylic acids and amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses, 89, 432-437. [Link]
-
Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct synthesis of amides from carboxylic acids and amines using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523. [Link]
-
Perreux, L., & Loupy, A. (2001). A tentative rationalization of microwave effects in organic synthesis according to the reaction medium, and mechanistic considerations. Tetrahedron, 57(45), 9199-9223. [Link]
-
Sheldon, R. A. (2007). The E Factor: fifteen years on. Green Chemistry, 9(12), 1273-1283. [Link]
Sources
- 1. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct amide coupling of non-activated carboxylic acids and amines catalysed by zirconium(IV) chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism Insight into Direct Amidation Catalyzed by Zr Salts: Evidence of Zr Oxo Clusters as Active Species - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: N-Ethylbenzanilide as a Stabilizer in Energetic Materials
Executive Summary
Chemical stability is the critical lifecycle parameter for nitrate ester-based energetic materials (e.g., nitrocellulose, nitroglycerin).[1] Without stabilization, the autocatalytic accumulation of nitrogen oxides (
Physicochemical Profile
N-Ethylbenzanilide (N-ethyl-N-phenylbenzamide) is structurally analogous to Centralite I but contains an amide linkage rather than a urea linkage. This structural difference imparts unique hydrolytic stability and plasticizing characteristics.
| Property | Specification |
| Chemical Name | N-Ethyl-N-phenylbenzamide |
| Common Name | N-Ethylbenzanilide (NEB) |
| CAS Registry Number | 16466-44-7 |
| Molecular Formula | |
| Molecular Weight | 225.29 g/mol |
| Physical State | Viscous liquid or low-melting solid (dependent on purity) |
| Function | Stabilizer (NOx Scavenger), Plasticizer (Gelatinizer) |
| Solubility | Soluble in acetone, acetonitrile, dichloromethane, ethanol |
| Compatibility | Nitrocellulose (NC), Nitroglycerin (NG) |
Mechanism of Action
The stabilization efficacy of NEB relies on a sacrificial hydrolysis mechanism . Unlike basic amines (e.g., DPA) that react directly with
Mechanistic Pathway
-
Hydrolysis: Acid-catalyzed cleavage of the amide bond yields Benzoic Acid and N-Ethylaniline.
-
Nitrosation: N-Ethylaniline reacts rapidly with nitrogen dioxide (
) or nitrous acid ( ) to form N-nitroso-N-ethylaniline. -
Ring Nitration: The aromatic ring of the amine acts as a sink for nitronium ions, forming 4-nitro-N-ethylaniline and higher nitro-derivatives.
Pathway Visualization
Figure 1: The degradation pathway of N-Ethylbenzanilide. The molecule hydrolyzes to release N-ethylaniline, which subsequently traps NOx species.
Application Protocol: Incorporation & Formulation[1][3][4]
Objective: Homogeneous dispersion of NEB into a Double-Base (DB) propellant matrix.
Materials
-
Nitrocellulose (12.6% N) - Wetted with alcohol.
-
Nitroglycerin (Desensitized).
-
N-Ethylbenzanilide (Purity >98%).[2]
-
Solvents: Acetone/Ethanol blend (50:50).
Incorporation Steps
-
Pre-Dissolution: Dissolve NEB in the Acetone/Ethanol solvent blend. A ratio of 1:5 (NEB:Solvent) is recommended to ensure complete solvation.
-
Slurry Mixing: Add the wetted Nitrocellulose to a sigma-blade mixer. Slowly introduce the Nitroglycerin.
-
Stabilizer Addition: Gradually pour the NEB solution into the mixer. The solvent acts as a transport medium, allowing NEB to penetrate the fibrous NC structure.
-
Gelatinization: Mix at 40°C for 60 minutes. The NEB will begin to plasticize the NC, aiding in the formation of a homogeneous dough.
-
Extrusion & Drying: Extrude the propellant dough into desired geometry. Dry at 50°C to remove process solvents.
-
Critical Check: Ensure residual solvent content is <0.5% to prevent artificial porosity which can alter burn rates.
-
Protocol: Stability Assessment via HPLC
Objective: Quantify residual NEB and its daughter products to estimate remaining shelf-life.
Analytical Strategy
High-Performance Liquid Chromatography (HPLC) is the gold standard for stabilizer analysis. We utilize a Reverse-Phase (RP-HPLC) method capable of separating the parent amide from its amine and nitroso derivatives.
Sample Preparation
-
Grinding: Cryogenically grind 1.0 g of propellant sample to a fine powder (mesh 40).
-
Extraction: Transfer powder to a 50 mL volumetric flask. Add 25 mL of Acetonitrile .
-
Sonication: Sonicate for 4 hours at room temperature. Keep temperature <30°C to prevent thermal degradation of N-nitroso species.
-
Precipitation: Add 5 mL of aqueous
(2%) to precipitate dissolved Nitrocellulose. -
Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
HPLC Instrument Parameters
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water (HPLC Grade) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV-Diode Array (DAD) at 254 nm (General) and 230 nm (Nitrosamines) |
| Column Temp | 25°C |
Gradient Profile
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (ACN) |
| 0.0 | 70 | 30 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 22.0 | 70 | 30 |
Analytical Workflow Diagram
Figure 2: Step-by-step sample preparation and analysis workflow for NEB quantification.
Data Interpretation & Limits
When analyzing the chromatogram, the retention times (RT) will generally follow polarity:
-
Benzoic Acid: Early elution (High polarity).
-
N-Ethylaniline: Intermediate elution.
-
N-Nitroso-N-ethylaniline: Intermediate/Late elution.
-
N-Ethylbenzanilide (Parent): Late elution (Low polarity).
Stability Criteria:
-
Safe: Parent NEB > 50% of initial content; N-Nitroso derivatives < 0.5%.
-
Warning: Parent NEB < 20%; Significant rise in N-Ethylaniline.
-
Critical: Absence of Parent NEB; Presence of multi-nitrated ring species.
Safety & Handling (E-E-A-T)
Toxicity Warning: The degradation products of NEB, specifically N-nitroso-N-ethylaniline , are classified as probable human carcinogens (Group 2A/2B).
-
Handling: Always handle aged propellant samples in a fume hood. Wear nitrile gloves.
-
Waste: Segregate HPLC waste containing nitrosamines. Do not mix with general organic waste.
-
Validation: Verify the absence of interference from other plasticizers (e.g., Diethyl Phthalate) which may co-elute with NEB.
References
-
Lindblom, T. (2002). Reactions of Stabilizers in Propellants. Propellants, Explosives, Pyrotechnics.[1][3] Link
-
Volk, F. (1976). Determination of the Shelf Life of Solid Propellants. Propellants and Explosives.[4] Link
-
US EPA Method 8330B. (2006). Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). Link
-
CAS Common Chemistry. (2023). N-Ethyl-N-phenylbenzamide (CAS 16466-44-7).[5] Link
-
Bergens, A. et al. (2011). New Stabilizers for Nitrocellulose Based Propellants. Propellants, Explosives, Pyrotechnics.[1][3] Link
Sources
- 1. A green stabilizer for Nitrate ester-based propellants: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Di-tert-butyl hydrazodiformate 97 16466-61-8 [sigmaaldrich.com]
- 3. WO2015049285A1 - Nitrocellulose-based propellant composition stabilized with a trialkoxy benzene stabilizer - Google Patents [patents.google.com]
- 4. Mechanism study of stabilization of double-base propellants by using zeolite stabilizers (nano- and micro-clinoptilolite) - Arabian Journal of Chemistry [arabjchem.org]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
Application Note: Chemoselective N-Ethylation of Benzanilide
Executive Summary
This application note details the mechanistic principles and optimized protocols for the N-ethylation of benzanilide (
This guide provides two distinct workflows:
-
Method A (Discovery Scale): A rapid, high-conversion protocol using Sodium Hydride (NaH) in DMF.
-
Method B (Process Scale): A scalable, green chemistry approach utilizing Phase Transfer Catalysis (PTC) in Toluene.
Mechanistic Analysis & Chemoselectivity
The Ambident Nucleophile Challenge
The core challenge in alkylating benzanilide lies in the ambident nature of the amidate anion formed upon deprotonation. The negative charge is delocalized between the nitrogen and the oxygen atoms.
-
Nitrogen (N-alkylation): Thermodynamically favored product (Amide stability > Imidate ester stability).
-
Oxygen (O-alkylation): Kinetically favored under specific conditions (Hard/Soft Acid-Base theory).
Mechanism of Action
The reaction proceeds via an
-
Deprotonation: A base removes the amide proton (
~15-17), generating the resonance-stabilized amidate anion. -
Nucleophilic Attack: The anion attacks the electrophilic carbon of the ethylating agent (Ethyl Iodide or Ethyl Bromide).
-
Selectivity Control: Using a "soft" electrophile like ethyl iodide promotes attack by the "softer" nitrogen center, securing high
-selectivity.
Pathway Visualization
The following diagram illustrates the resonance structures and the bifurcation point between
Figure 1: Mechanistic pathway showing the competition between N- and O-alkylation.[1] N-alkylation is favored by soft electrophiles.
Experimental Protocols
Method A: High-Throughput / Discovery Scale (NaH/DMF)
Context: Best for milligram-to-gram scale where anhydrous conditions can be strictly controlled and rapid conversion is required.
Reagents:
-
Benzanilide (1.0 equiv)[2]
-
Sodium Hydride (60% dispersion in oil) (1.2 - 1.5 equiv)
-
Ethyl Iodide (1.2 - 1.5 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Protocol:
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen balloon.
-
Solubilization: Dissolve Benzanilide in anhydrous DMF (0.5 M concentration). Cool to 0°C in an ice bath.
-
Deprotonation: Carefully add NaH portion-wise. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellowish (indicating amidate formation).
-
Alkylation: Add Ethyl Iodide dropwise via syringe.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Quench: Cool to 0°C and carefully quench with saturated
solution. -
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and brine. Dry over
.[3][4]
Self-Validation Check:
-
TLC: Aniline-like starting material disappears. Product spot is usually less polar (higher
) than the starting amide.
Method B: Process Scale / Green Chemistry (Phase Transfer Catalysis)
Context: Ideal for multi-gram to kilogram scale. Avoids dangerous NaH and difficult-to-remove DMF. Uses toluene and aqueous base.[5][6]
Reagents:
-
Benzanilide (1.0 equiv)[2]
-
50% NaOH (aq) or Powdered NaOH (5.0 equiv)
-
Ethyl Bromide or Ethyl Iodide (1.5 equiv)
-
Catalyst: Tetrabutylammonium Bromide (TBAB) (0.05 - 0.1 equiv)
-
Solvent: Toluene
Protocol:
-
Biphasic Setup: In a reactor, charge Toluene and 50% NaOH solution.
-
Catalyst Addition: Add TBAB and Benzanilide. Stir vigorously to ensure phase mixing.
-
Reagent Addition: Add Ethyl Bromide/Iodide.
-
Reaction: Heat to 40–60°C. Note: Ethyl bromide boils at 38°C; if using EtBr, use a reflux condenser or sealed pressure vessel.
-
Monitoring: Monitor by HPLC or TLC. Reaction typically completes in 4–8 hours.
-
Workup: Separate phases. Wash the organic (Toluene) layer with water and dilute HCl (to remove unreacted amine traces). Concentrate Toluene to obtain the product.
Why this works: TBAB transports the hydroxide ion into the organic phase (or the amide to the interface), facilitating deprotonation in a non-polar solvent, which enhances the nucleophilicity of the amidate anion.
Data Summary & Comparison
| Feature | Method A (NaH/DMF) | Method B (PTC/Toluene) |
| Scale | < 5g (Lab Scale) | > 5g (Process/Industrial) |
| Reaction Time | 2–4 Hours | 4–12 Hours |
| Moisture Sensitivity | High (Requires Anhydrous) | Low (Aqueous compatible) |
| Safety Profile | Low ( | High (No gas evolution, Toluene) |
| Yield (Typical) | 85–95% | 90–98% |
| Selectivity (N:O) | > 95:5 | > 98:2 |
Characterization & Self-Validating Systems
To ensure the integrity of your product, utilize these specific spectral markers.
NMR Spectroscopy ( NMR)
Distinguishing
-
N-Ethyl Benzanilide (Target):
-
Ethyl Group: Quartet at
3.8 – 4.0 ppm ( ). The chemical shift is shielded relative to O-alkylation. -
Aromatic Region: Complex multiplets, but look for the loss of the broad singlet (
) around 8.0–10.0 ppm.
-
-
O-Ethyl Imidate (Byproduct):
-
Ethyl Group: Quartet at
4.3 – 4.5 ppm ( ). Oxygen is more electronegative, deshielding the protons more than Nitrogen.
-
Infrared Spectroscopy (FT-IR)
-
Starting Material: Strong
stretch (~3300 ) and Amide I ( ) stretch (~1650 ). -
Product (N-Ethyl): Loss of
stretch. Retention of Amide I ( ) stretch (often shifted slightly to lower frequency due to tertiary amide nature). -
Byproduct (O-Ethyl): Appearance of
stretch (~1630 ) and stretch (~1050-1150 ).
Workflow Decision Matrix
Use the following logic flow to select the appropriate protocol for your specific constraints.
Figure 2: Decision matrix for selecting the optimal N-ethylation protocol.
References
-
Ayyangar, N. R., et al. (1988).[4] "A Simple and Economical Method for the Alkylation of Benzanilides." Synthetic Communications.
-
Halpern, M. (2020). "PTC O-Methylation Using NaH/DMF – Are You Kidding Me?" Phase Transfer Catalysis Communications.
- Challis, B. C., & Challis, J. A. (1970). "Amides and Related Compounds." The Chemistry of Amides. (Fundamental mechanistic review of amide ambident reactivity).
-
Gajda, T., et al. (2008). "N-Alkylation of imides using phase transfer catalysts under solvent-free conditions." Journal of Heterocyclic Chemistry.
-
Smith, M. B. (2020).[5] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Authoritative text on Ambident Nucleophiles).
Sources
Application Note: N-Ethylbenzanilide in Centralite Stabilizer Studies
This Application Note is designed for analytical chemists, propellant scientists, and stability researchers. It details the protocol for using N-Ethylbenzanilide as a high-fidelity Internal Standard (IS) and Structural Surrogate in the study and quantification of Centralite I (Ethyl Centralite) stabilizers within energetic matrices.
Subject: Advanced Quantitation and Structural Profiling of Centralite I in Propellant Matrices
Executive Summary
In the surveillance of double-base propellants, Centralite I (1,3-Diethyl-1,3-diphenylurea) acts as a critical stabilizer, scavenging nitrogen oxides (NOx) to prevent autocatalytic decomposition. Accurate quantification of Centralite I depletion is the primary metric for estimating the Remaining Useful Life (RUL) of munitions.
Historically, Acetanilide has been used as an Internal Standard (IS) for these assays. However, Acetanilide lacks the lipophilicity and structural bulk of Centralite I, leading to extraction variances and early elution in Reverse-Phase HPLC (RP-HPLC).
This guide details the use of N-Ethylbenzanilide (NEB) as a superior Structural Analog Internal Standard . Due to its phenyl-amide core and ethyl substitution, NEB mimics the physicochemical behavior of Centralite I (solubility, pKa, and retention factor) more closely than Acetanilide, while remaining chromatographically distinct. This protocol minimizes matrix effects and improves the precision of stability-indicating assays.
Chemical Basis & Rationale
Structural Homology
The selection of N-Ethylbenzanilide is based on "Chemical Hardness" and hydrophobicity matching. Unlike Acetanilide, NEB shares the N-Ethyl-N-Phenyl motif found in Centralite I, ensuring that extraction efficiencies from the nitrocellulose matrix are nearly identical.
-
Centralite I: A symmetric urea (
).[1] High LogP (~3.8). -
N-Ethylbenzanilide: An amide (
). Moderate-High LogP (~3.4). -
Acetanilide: A simple amide (
). Low LogP (~1.2).
Visualization of Structural Relationships
Figure 1: Structural relationship showing why N-Ethylbenzanilide is a superior surrogate for Centralite I compared to Acetanilide.
Experimental Protocol
Materials & Reagents
-
Analyte: Centralite I (CAS: 85-98-3), >99% purity.
-
Internal Standard: N-Ethylbenzanilide (CAS: 766-55-2), >98% purity.
-
Solvents: Acetonitrile (HPLC Grade), Methanol, 1,2-Dichloroethane (for extraction).
-
Matrix: Double-base propellant (Nitrocellulose/Nitroglycerin).[2]
Solution Preparation
-
Stock IS Solution (1.0 mg/mL): Dissolve 100 mg of N-Ethylbenzanilide in 100 mL of Acetonitrile. Store at 4°C in amber glass.
-
Calibration Standards: Prepare 5 levels of Centralite I (0.1 – 2.0 mg/mL) spiked with a constant concentration of IS (0.5 mg/mL).
Sample Extraction (Solvent-Assisted)
This step ensures the stabilizer is liberated from the gelatinized Nitrocellulose matrix.
-
Weighing: Accurately weigh 1.0 g of propellant shavings into a 50 mL volumetric flask.
-
Spiking: Add 5.0 mL of Stock IS Solution (N-Ethylbenzanilide) directly onto the shavings.
-
Solvation: Add 20 mL of 1,2-Dichloroethane.
-
Extraction: Ultrasonic bath for 60 minutes at 25°C. Ensure temperature does not exceed 30°C to prevent nitration artifacts.
-
Precipitation: Add 20 mL of Methanol (to precipitate Nitrocellulose).
-
Clarification: Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.
Chromatographic Conditions (HPLC-UV)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic 70:30 Acetonitrile:Water (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Aromatic ring absorption).
-
Injection Vol: 10 µL.
-
Run Time: 15 minutes.
Analytical Workflow & Data Analysis
Workflow Diagram
Figure 2: Step-by-step analytical workflow for Centralite I quantification using NEB.
Calculation: Relative Response Factor (RRF)
Quantification is performed using the internal standard method to correct for injection variability and extraction loss.
Step 1: Determine RRF from Calibration Standards
Step 2: Calculate Sample Concentration
| Parameter | Description |
| Peak Area of Centralite I (Standard) | |
| Peak Area of N-Ethylbenzanilide (IS) | |
| Concentration of Centralite I (mg/mL) | |
| Concentration of IS (mg/mL) |
Expected Retention Behavior
Under the cited conditions (70% ACN), the elution order is dictated by hydrophobicity:
-
Degradation Products (Nitro-anilines): 2.0 – 4.0 min
-
N-Ethylbenzanilide (IS): ~6.5 min (Well-resolved, central window)
-
Centralite I: ~8.2 min
-
Nitroglycerin: ~4.5 min (Monitor for interference)
Translational Science: Pharmaceutical Relevance
Audience Note for Drug Development Professionals: While this protocol focuses on energetics, the principle of "Amide-Surrogacy for Urea Analysis" is directly applicable to pharmaceutical stability studies.
-
Application: When analyzing urea-based APIs (e.g., Cariprazine, Sorafenib), N-Ethylbenzanilide derivatives can serve as robust internal standards to monitor hydrolytic degradation pathways without the risk of trans-amidation reactions that might occur with primary amine standards.
Troubleshooting & Critical Control Points
| Issue | Probable Cause | Corrective Action |
| IS Peak Tailing | Residual acidity in propellant sample. | Ensure Mobile Phase is buffered (e.g., 10mM Phosphate pH 7.0) if tailing persists. |
| Co-elution | Nitroglycerin interference. | Adjust Mobile Phase to 60:40 ACN:Water to increase resolution. |
| Low Recovery | Incomplete NC precipitation. | Ensure Methanol ratio is at least 1:1 with Dichloroethane. |
| Ghost Peaks | Thermal degradation during sonication. | Maintain bath temp < 30°C; Centralites can nitrate artificially if hot. |
References
-
Military Technical Institute. (2012). Determination of Ethyl Centralite Stabilizer in a Double-Base Propellant by Gas Chromatography. Scientific Technical Review. Link
-
Trigg, J. et al. (1986). Syntheses and Characterisations of Derivatives of Ethyl Centralite. Weapons Systems Research Laboratory (Australia). Link
-
NATO Standardization Office. (2009). AOP-48: Explosives, Nitrocellulose Based Propellants, Stability Test Procedures and Requirements Using Stabilizer Depletion. Link
-
Volk, F. & Bathelt, H. (1997). Stabilizers for Nitrocellulose Propellants. Propellants, Explosives, Pyrotechnics. Link
-
US Army. (1991). MIL-STD-286C: Propellants, Solid: Sampling, Examination and Testing. Method 202.2 (Stabilizer Analysis). Link
Sources
nitration of N-Ethylbenzanilide experimental procedure
An Application Note for the Synthesis of 4-nitro-N-ethylbenzanilide
Abstract
This application note provides a comprehensive, research-grade protocol for the electrophilic aromatic substitution reaction to synthesize 4-nitro-N-ethylbenzanilide via the nitration of N-Ethylbenzanilide. The procedure details the preparation of the nitrating agent, controlled reaction conditions, product isolation, and purification. This document is intended for researchers, scientists, and drug development professionals. It emphasizes the mechanistic rationale behind the procedural steps and outlines critical safety measures necessary for handling the highly corrosive and reactive reagents involved. The protocol is designed to be a self-validating system, providing clear, actionable steps and troubleshooting guidance.
Mechanistic Overview: The Logic of Electrophilic Nitration
The nitration of N-Ethylbenzanilide is a classic example of an electrophilic aromatic substitution (EAS) reaction. The core of this process involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring of the substrate.
Generation of the Nitronium Ion
The active electrophile, the nitronium ion, is generated in situ by the reaction between concentrated nitric acid and a stronger acid, typically concentrated sulfuric acid.[1] Sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic NO₂⁺.[2]
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The Role of the N-Ethylamido Substituent
The N-ethylamido group (-N(Et)C(O)Ph) on the benzene ring is an activating, ortho, para-directing group. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions.[3][4] This makes these positions more susceptible to attack by the nitronium electrophile.[3]
However, due to the significant steric bulk of the N-ethylamido group, the ortho positions are sterically hindered.[5] Consequently, the electrophilic attack predominantly occurs at the less hindered para position, leading to 4-nitro-N-ethylbenzanilide as the major product.[5] A minor amount of the ortho-isomer is also expected.[5]
Materials and Equipment
Reagents
| Reagent | Molar Mass ( g/mol ) | Grade | Supplier |
| N-Ethylbenzanilide | 211.27 | ≥98% | Sigma-Aldrich |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 95-98% | Fisher Scientific |
| Concentrated Nitric Acid (HNO₃) | 63.01 | 70% | VWR Chemicals |
| Ethanol (EtOH) | 46.07 | 95% or Absolute | Decon Labs |
| Deionized Water (H₂O) | 18.02 | - | Laboratory Supply |
| Crushed Ice | - | - | Laboratory Supply |
Equipment
-
100 mL and 250 mL Erlenmeyer flasks
-
50 mL dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter flask assembly
-
Whatman filter paper
-
Graduated cylinders and beakers
-
Glass stirring rod
-
pH paper
-
Melting point apparatus
Detailed Experimental Protocol
This protocol is adapted from standard procedures for the nitration of acetanilide, a structurally similar compound.[2][5]
Preparation of the Nitrating Mixture
Expert's Note: This mixture is extremely corrosive and its preparation is exothermic. It must be prepared slowly, in an ice bath, and within a certified chemical fume hood.[6]
-
Place a 100 mL Erlenmeyer flask in an ice bath on a magnetic stirrer.
-
Carefully measure 10 mL of concentrated sulfuric acid and add it to the flask. Allow it to cool for 5-10 minutes.
-
Slowly, with continuous stirring, add 5 mL of concentrated nitric acid dropwise to the cold sulfuric acid.
-
Keep the resulting nitrating mixture in the ice bath until ready for use.
Nitration of N-Ethylbenzanilide
Expert's Note: The temperature of the reaction must be strictly controlled below 10°C. Nitration reactions are highly exothermic, and poor temperature control can lead to over-nitration (dinitration), degradation of the starting material, and a significant reduction in yield.[7][8]
-
In a 250 mL Erlenmeyer flask, dissolve 5.0 g (23.66 mmol) of N-Ethylbenzanilide in 10 mL of concentrated sulfuric acid. Stir until a clear, homogeneous solution is formed. Some warming may occur; cool the solution if necessary.
-
Cool the flask containing the N-Ethylbenzanilide solution in a large ice bath, ensuring the temperature of the solution drops to between 0-5°C.
-
Using a dropping funnel, add the previously prepared cold nitrating mixture to the N-Ethylbenzanilide solution drop by drop. The addition should be very slow, taking approximately 20-30 minutes.
-
Monitor the temperature closely with a thermometer. If the temperature rises above 10°C, pause the addition until the temperature drops back into the 0-5°C range.
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.
Work-up and Isolation of the Crude Product
Expert's Note: Quenching the reaction mixture in ice water serves two purposes: it stops the reaction and precipitates the solid organic product, which is insoluble in the aqueous acidic medium.[9]
-
Fill a 600 mL beaker with approximately 200 g of crushed ice and 100 mL of deionized water.
-
Slowly and carefully, with constant manual stirring, pour the reaction mixture into the ice-water slurry.
-
A pale yellow solid should precipitate. Continue stirring for a few minutes to ensure complete precipitation and to break up any large lumps.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid product in the funnel with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes any residual acid.[9]
-
Press the solid dry on the filter paper and then transfer it to a watch glass to air dry.
Purification by Recrystallization
-
Transfer the crude, dried solid to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid. Start with approximately 50-60 mL and add more if necessary. Keep the solution heated on a hot plate.
-
Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Cool the flask further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Dry the purified product completely before determining the final mass and melting point.
Quantitative Data Summary
| Compound | Role | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| N-Ethylbenzanilide | Substrate | 211.27 | 5.0 g | 23.66 |
| Conc. H₂SO₄ | Catalyst/Solvent | 98.08 | ~20 mL | - |
| Conc. HNO₃ | Reagent | 63.01 | 5 mL | ~79 |
| Expected Product | 4-nitro-N-ethylbenzanilide | 256.27 | ~5.2 g (85% yield) | 20.11 |
Note: The theoretical yield is calculated assuming N-Ethylbenzanilide is the limiting reagent.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4-nitro-N-ethylbenzanilide.
Safety and Hazard Management
Nitration reactions are inherently hazardous and must be treated with extreme caution.[8]
-
Corrosive Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive and can cause severe chemical burns upon contact with skin or eyes.[6][9] Always handle them within a fume hood and wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and acid-resistant gloves.[6]
-
Exothermic Reaction: The reaction is highly exothermic and can lead to a thermal runaway if the addition of the nitrating agent is too fast or cooling is insufficient.[8] This can cause the reaction to boil, releasing toxic nitrogen dioxide (NO₂) fumes.[9] Strict temperature control is essential.
-
Emergency Preparedness: An emergency eyewash and safety shower must be readily accessible.[6] Have a spill containment kit suitable for acids nearby. In case of skin contact, immediately rinse with copious amounts of water for at least 15 minutes.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Precipitate | Product is soluble in the acidic mixture; incomplete reaction. | Perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.[9] |
| Dark, Tarry Product | Reaction temperature was too high, causing oxidation or over-nitration. | Ensure rigorous temperature control (0-5°C) during the addition of the nitrating mixture. Add the mixture more slowly. |
| Product Fails to Crystallize | Solution is too dilute; impurities are present. | Boil off some of the solvent to concentrate the solution. If impurities are suspected, try adding a seed crystal or scratching the inside of the flask. |
| Mixture of Isomers | Inherent to the reaction mechanism. | The para isomer is significantly less soluble in ethanol than the ortho isomer. Careful fractional recrystallization can be used for purification. Purity can be checked using Thin Layer Chromatography (TLC).[7] |
References
- Nitration reaction safety - YouTube. (2024).
- Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions - Benchchem. (n.d.). BenchChem.
- Electrophilic substitution (case aniline): Nitration. (n.d.).
- Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. (2018). Master Organic Chemistry.
- Electrophilic Substitution: Definition, Mechanism & Key Examples. (n.d.). Vedantu.
-
Electric Hindrance and Precursor Complexes in the Regiochemistry of Some Nitrations. (2011). Journal of Chemical Education. Available at: [Link]
- Nitration of Aniline (video) | Amines. (n.d.). Khan Academy.
- Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.).
-
Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. (2025). MDPI. Available at: [Link]
-
Organic Chemistry Nitration Lab | PDF | Acid. (n.d.). Scribd. Available at: [Link]
- US20180179144A1 - Nitration of aromatic compounds. (2018). Google Patents.
- US3221062A - Nitration process. (1965). Google Patents.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scribd.com [scribd.com]
- 3. Electrophilic Substitution: Definition, Mechanism & Key Examples [vedantu.com]
- 4. Khan Academy [khanacademy.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. stmarys-ca.edu [stmarys-ca.edu]
- 8. Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Catalytic Synthesis of N-Ethylbenzanilide Using Solid Acid Catalysts
This Application Note is designed for researchers and process chemists in drug development. It details the green catalytic synthesis of N-Ethylbenzanilide via direct amidation using Sulfated Zirconia (SZ) , a superacidic solid catalyst.
Executive Summary
N-Ethylbenzanilide is a critical pharmacophore and intermediate in the synthesis of analgesic and anti-inflammatory agents. Traditional synthesis relies on corrosive benzoyl chloride and stoichiometric bases (Schotten-Baumann conditions), generating substantial chloride waste.
This protocol details a Direct Amidation route using Sulfated Zirconia (SO₄²⁻/ZrO₂) . This method utilizes the "Solid Acid" approach to catalyze the condensation of Benzoic Acid and N-Ethylaniline.
-
Key Advantage: Water is the only byproduct (Atom Economy).
-
Catalyst: Sulfated Zirconia (Hammett acidity
, stronger than 100% sulfuric acid). -
Mechanism: Surface-mediated carbonyl activation followed by nucleophilic attack of the secondary amine.
Catalyst Selection & Causality
Why Sulfated Zirconia (SZ) over Zeolites or Clays?
| Catalyst Type | Acidity Type | Suitability for N-Ethylaniline |
| Zeolites (H-Beta/HY) | Brønsted (Microporous) | Moderate. The bulky secondary amine (N-ethylaniline) suffers from diffusion limitations in micropores (<0.7 nm). |
| Montmorillonite K-10 | Lewis/Brønsted (Mesoporous) | Good. Accessible pores, but lower thermal stability limits the high temperatures needed for sterically hindered amides. |
| Sulfated Zirconia | Superacidic Brønsted | Excellent. High surface acidity activates the benzoic acid carbonyl sufficiently to overcome the steric hindrance of the N-ethyl group. Thermal stability allows reflux in xylene (140°C). |
Scientific Rationale:
The reaction between a carboxylic acid and a secondary amine is reversible and kinetically sluggish due to the formation of an unreactive ammonium carboxylate salt.
Reaction Mechanism
The reaction proceeds via a Langmuir-Hinshelwood type mechanism where the benzoic acid is adsorbed and activated on the catalyst surface.
Mechanistic Pathway (DOT Visualization)
Figure 1: Catalytic cycle showing surface activation of benzoic acid and water elimination.
Experimental Protocol
Materials
-
Benzoic Acid: 1.22 g (10 mmol)
-
N-Ethylaniline: 1.21 g (10 mmol) [Equimolar prevents waste, but 1.1 eq of amine can speed kinetics]
-
Catalyst (SZ): 150 mg (10-15 wt% loading relative to acid)
-
Activation: Calcined at 550°C for 3h prior to use to ensure superacidity.
-
-
Solvent: o-Xylene (20 mL)
-
Apparatus: 50 mL Round Bottom Flask (RBF), Dean-Stark Trap, Reflux Condenser.
Step-by-Step Methodology
-
Catalyst Activation (Critical):
-
Heat the Sulfated Zirconia powder in a muffle furnace at 550°C for 3 hours . Cool in a desiccator.
-
Why? Moisture adsorption converts superacidic Lewis/Brønsted sites into weaker Brønsted sites. Activation restores high activity.
-
-
Reaction Setup:
-
Charge the RBF with Benzoic Acid (10 mmol), N-Ethylaniline (10 mmol), and o-Xylene (20 mL).
-
Add the activated SZ catalyst.
-
Attach the Dean-Stark trap filled with o-Xylene and the reflux condenser.
-
-
Reflux (The Driving Force):
-
Heat the mixture to vigorous reflux (Oil bath: ~150°C).
-
Monitor: Water droplets will separate in the Dean-Stark trap.
-
Duration: 12–16 hours.[1]
-
Checkpoint: Monitor via TLC (Solvent: Hexane/Ethyl Acetate 8:2). Benzoic acid spot (
) should disappear; Product spot ( ) appears.
-
-
Work-up:
-
Hot Filtration: Filter the reaction mixture while hot (approx. 60-70°C) to remove the solid catalyst.
-
Catalyst Recovery: Wash the filter cake with hot toluene. Save catalyst for regeneration (wash with methanol, calcine).
-
Evaporation: Remove solvent under reduced pressure (Rotavap).
-
-
Purification:
-
The crude residue is typically a pale yellow oil or solid.
-
Wash: Dissolve in CH₂Cl₂, wash with 5% NaHCO₃ (removes unreacted benzoic acid) and 1M HCl (removes unreacted amine).
-
Crystallization: Recrystallize from Ethanol/Water (if solid) or perform column chromatography if high purity is required.
-
Data & Performance Analysis
Typical Results Comparison
| Parameter | Solid Acid (SZ) Route | Traditional (Acid Chloride) | Thermal (No Catalyst) |
| Yield | 85 - 92% | 90 - 95% | < 30% |
| Atom Economy | 88% (Loss of H₂O only) | ~50% (Loss of HCl + base salts) | 88% |
| Reaction Temp | 144°C (Reflux) | 0 - 25°C | >180°C |
| Waste Profile | Water, Recyclable Catalyst | HCl, Pyridine/NaOH salts | High thermal degradation |
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis.
Troubleshooting & Optimization
-
Low Yield?
-
Cause: Incomplete water removal.
-
Fix: Ensure vigorous reflux and that the Dean-Stark trap is functioning. Add molecular sieves (4Å) to the trap arm.
-
-
Catalyst Deactivation?
-
Cause: Adsorption of organic "coke" or strong adsorption of the basic amine product.
-
Fix: Regenerate catalyst by washing with Methanol and re-calcining at 550°C in air.
-
-
Dark Product Color?
-
Cause: Oxidation of N-ethylaniline at high temperature.
-
Fix: Perform the reaction under a Nitrogen or Argon atmosphere.
-
References
-
Direct Amidation Mechanisms: Charville, H. et al. "The Thermal and Boric Acid Catalyzed Direct Amide Formation." Chem. Commun., 2010. Link
-
Solid Acid Catalysis (Sulfated Zirconia): Yadav, G.D. et al. "Sulfated Zirconia as a Solid Acid Catalyst for Organic Synthesis." Microporous and Mesoporous Materials, 2005. Link
-
Green Amidation Overview: Constable, D.J.C. et al. "Key green chemistry research areas—a perspective from pharmaceutical manufacturers." Green Chem., 2007. Link
-
Zeolite Catalysis for Amides: Corma, A. "Inorganic Solid Acids and Their Use in Acid-Catalyzed Hydrocarbon Reactions." Chem. Rev., 1995. Link
Sources
hydrolysis kinetics of N-Ethylbenzanilide in acidic media
An In-Depth Guide to the Hydrolysis Kinetics of N-Ethylbenzanilide in Acidic Media
Application Note & Protocol
Abstract: The hydrolysis of the amide bond is a cornerstone reaction in organic chemistry and is of paramount importance in the fields of pharmacology and drug development for understanding drug stability, metabolism, and prodrug activation. This document provides a comprehensive guide to studying the acid-catalyzed hydrolysis kinetics of N-Ethylbenzanilide, a representative secondary amide. We will delve into the underlying reaction mechanism, detail a robust experimental protocol for monitoring the reaction, and provide a framework for the subsequent data analysis to determine key kinetic parameters. This guide is intended for researchers, scientists, and professionals who require a rigorous and validated methodology for kinetic analysis of amide stability.
Scientific Foundation: The Mechanism of Acid-Catalyzed Amide Hydrolysis
The hydrolysis of amides in acidic media is a well-established process that typically proceeds through a bimolecular nucleophilic acyl substitution pathway, often referred to as the A-2 mechanism.[1] Unlike basic hydrolysis, which is irreversible, acid-catalyzed hydrolysis is a reversible process, reaching an equilibrium that can be shifted by using a large excess of water.[2][3][4]
The reaction is initiated by the protonation of the amide's carbonyl oxygen. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[2] The subsequent steps involve the formation and collapse of a tetrahedral intermediate, leading to the cleavage of the carbon-nitrogen bond and the formation of a carboxylic acid and an amine.
The key mechanistic steps are as follows:
-
Protonation of the Carbonyl Oxygen: The reaction begins with a rapid and reversible protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which is the active catalytic species in aqueous acid solutions.[5] This makes the carbonyl carbon more electrophilic.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the amide group. This converts the amine moiety into a better leaving group (an amine becomes a protonated amine).
-
Collapse of the Tetrahedral Intermediate: The lone pair of electrons on the hydroxyl group reforms the carbonyl double bond, expelling the N-ethylaniline molecule as the leaving group.
-
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final benzoic acid product and regenerate the hydronium ion catalyst.
Sources
Application Note: Elucidating the Photochemical Degradation Pathway of N-Ethylbenzanilide
Introduction
N-Ethylbenzanilide is an organic compound with applications in various industrial processes and as a potential intermediate in pharmaceutical synthesis. Understanding its stability under environmental conditions, particularly exposure to light, is crucial for assessing its environmental fate, ensuring the stability of related drug products, and complying with regulatory guidelines.[1] Photochemical degradation can alter the chemical structure of a compound, leading to a loss of efficacy and the formation of potentially toxic byproducts.[2][3][4] This application note provides a comprehensive guide to investigating the photochemical degradation pathway of N-Ethylbenzanilide, detailing the underlying mechanisms and providing robust experimental protocols.
Scientific Background: Mechanisms of Photodegradation
The photochemical degradation of organic molecules is initiated by the absorption of light energy, which can lead to direct photolysis or the formation of reactive oxygen species (ROS) in the presence of photosensitizers and oxygen.[5][6]
-
Direct Photolysis: In this process, the N-Ethylbenzanilide molecule directly absorbs photons of a specific wavelength, promoting it to an excited state. This excess energy can lead to the cleavage of chemical bonds, initiating degradation. The N-C bond between the ethyl group and the amide nitrogen, as well as the amide bond itself, are potential sites for homolytic or heterolytic cleavage.[7]
-
Indirect Photolysis (Photosensitization): Many environmental systems contain substances that can absorb light and transfer the energy to other molecules, such as oxygen. This leads to the formation of highly reactive species like singlet oxygen (¹O₂) and hydroxyl radicals (•OH).[5] These ROS are powerful oxidizing agents that can readily attack the N-Ethylbenzanilide molecule, leading to a cascade of degradation reactions.[5]
The degradation pathway of N-Ethylbenzanilide is likely to involve a series of reactions including N-de-ethylation, hydroxylation of the aromatic rings, and cleavage of the amide bond, ultimately leading to the formation of smaller, more polar molecules and eventual mineralization to CO₂, H₂O, and inorganic ions.
Visualizing the Proposed Degradation Pathway
The following diagram illustrates a plausible photochemical degradation pathway for N-Ethylbenzanilide, highlighting key intermediates.
Caption: Proposed Photochemical Degradation Pathway of N-Ethylbenzanilide.
Experimental Protocols
A systematic approach is required to accurately determine the photochemical degradation pathway. This involves forced degradation studies under controlled conditions and the use of sophisticated analytical techniques to identify and quantify the parent compound and its degradation products.[1][2]
Protocol 1: Photostability Study of N-Ethylbenzanilide
Objective: To assess the susceptibility of N-Ethylbenzanilide to photodegradation under controlled UV and visible light exposure.
Materials:
-
N-Ethylbenzanilide (high purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Purified water (Type I)
-
Photostability chamber equipped with a light source capable of emitting in the range of 300-800 nm (e.g., Xenon lamp or fluorescent lamps).[1]
-
Quartz cuvettes or borosilicate glass vials
-
HPLC-UV/PDA or HPLC-MS system
Procedure:
-
Solution Preparation: Prepare a stock solution of N-Ethylbenzanilide in acetonitrile at a concentration of 1 mg/mL. From this, prepare a working solution of 10 µg/mL in a 50:50 mixture of acetonitrile and water.[7]
-
Sample Exposure:
-
Transfer aliquots of the working solution into quartz cuvettes (for direct UV exposure) and borosilicate glass vials.
-
Prepare a "dark control" by wrapping a vial completely in aluminum foil to shield it from light.
-
Place the samples and the dark control in the photostability chamber.
-
Expose the samples to a light intensity of at least 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as recommended by ICH guidelines.[1]
-
-
Sampling: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analysis: Analyze the samples immediately using a validated stability-indicating HPLC method. Monitor the decrease in the peak area of N-Ethylbenzanilide and the appearance of new peaks corresponding to degradation products.
Protocol 2: Identification of Photodegradation Products by LC-MS/MS
Objective: To identify the chemical structures of the major degradation products formed during the photolysis of N-Ethylbenzanilide.
Materials:
-
Degraded samples from Protocol 1
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap) capable of high-resolution mass spectrometry and tandem mass spectrometry (MS/MS).[4]
Procedure:
-
Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution program to separate the parent compound from its degradation products. A typical mobile phase could consist of a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[7]
-
Mass Spectrometric Analysis:
-
Acquire full-scan mass spectra in both positive and negative ionization modes to determine the molecular weights of the degradation products.
-
Perform MS/MS fragmentation analysis on the parent ion of each significant degradation product.
-
-
Structure Elucidation: Interpret the fragmentation patterns to deduce the chemical structures of the degradation products. Compare the proposed structures with known degradation pathways of similar compounds.[8][9][10]
Data Presentation and Interpretation
The results of the photochemical degradation study should be presented clearly to facilitate interpretation.
Table 1: Hypothetical HPLC Data from Photostability Study
| Time (hours) | N-Ethylbenzanilide Peak Area | Degradation Product 1 Peak Area | Degradation Product 2 Peak Area |
| 0 | 1,500,000 | 0 | 0 |
| 2 | 1,250,000 | 150,000 | 50,000 |
| 4 | 980,000 | 320,000 | 110,000 |
| 8 | 650,000 | 550,000 | 230,000 |
| 12 | 380,000 | 710,000 | 350,000 |
| 24 | 120,000 | 890,000 | 480,000 |
Interpretation:
The data in Table 1 would indicate a time-dependent decrease in the concentration of N-Ethylbenzanilide with a concurrent increase in the formation of degradation products. The kinetics of the degradation can be determined by plotting the natural logarithm of the N-Ethylbenzanilide concentration versus time. A linear plot would suggest first-order kinetics.[11]
The identification of degradation products through LC-MS/MS analysis provides the necessary information to construct the degradation pathway. For example, the detection of a product with a mass corresponding to Benzanilide would confirm the N-de-ethylation pathway. Similarly, the identification of Benzoic acid and N-Ethylaniline would support the amide bond cleavage pathway.
Experimental Workflow Diagram
Caption: Workflow for Investigating Photochemical Degradation.
Conclusion
This application note provides a comprehensive framework for investigating the photochemical degradation pathway of N-Ethylbenzanilide. By following the detailed protocols and utilizing advanced analytical techniques, researchers can gain a thorough understanding of the compound's photostability, identify its degradation products, and elucidate the underlying reaction mechanisms. This knowledge is essential for risk assessment, formulation development, and ensuring the safety and efficacy of products containing N-Ethylbenzanilide or its derivatives.
References
- Photocatalytic Oxidation of an Organic Dye Using Titanium Dioxide.Chemistry 331: Laboratory Manual. Environmental Organic Chemistry.
- Photocatalytic Degradation of Organic and Inorganic Pollutants to Harmless End Products: Assessment of Practical Application Potential for W
- Photocatalytic Degradation of Organic Pollutants: Mechanisms and Kinetics.SciSpace. (2012).
- The photodegradation experiment set-up.
- DEGRADATION OF ORGANIC POLLUTANTS IN PHOTOC
- Stability indicating study by using different analytical techniques.IJSDR.
- Development of forced degradation and stability indicating studies of drugs—A review.Unknown Source.
- Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calcul
- ANALYTICAL METHODS.
- Overview Of Degradation Studies For Pharmaceutical Drug Candid
- Forced degradation and impurity profiling.Unknown Source.
- Studies on photodegradation process of psychotropic drugs: a review.PMC. (2016).
- Photodegradation of sulfonamides and their N4-acetylated metabolites in water by simulated sunlight irradiation: Kinetics and identification of photoproducts | Request PDF.
- Novel degradation products of argatroban: Isolation, synthesis and extensive characterization using NMR and LC-PDA-MS/Q-TOF.PMC. (2017).
- Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques.PMC. (2024).
- Lifitegrast Degradation: Products and P
- Degradation kinetics study of cabozantinib by a novel stability-indicating LC method and identification of its major degradation products by LC/TOF-MS and LC-MS/MS.PubMed. (2014).
- Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermedi
- Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks, on Capillary Gas Chromatography.
- The kinetics and mechanism of n‐butyraldehyde photolysis in the vapor phase at 313 nm.
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. library.dphen1.com [library.dphen1.com]
- 4. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel degradation products of argatroban: Isolation, synthesis and extensive characterization using NMR and LC-PDA-MS/Q-TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation kinetics study of cabozantinib by a novel stability-indicating LC method and identification of its major degradation products by LC/TOF-MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Ethylbenzanilide
Welcome to the technical support resource for the synthesis of N-Ethylbenzanilide. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-proven insights to help you optimize your reaction outcomes.
Troubleshooting Guide: Overcoming Common Synthesis Challenges
This section addresses specific issues you may encounter during the synthesis of N-Ethylbenzanilide, which is typically achieved via the N-acylation of N-ethylaniline with benzoyl chloride, often under Schotten-Baumann conditions.[1][2][3]
Question: My reaction yield is very low or I've isolated no product. What are the likely causes and how can I fix this?
Answer:
Low or no yield is a common but solvable issue. The root cause typically falls into one of three categories: reagent quality, reaction conditions, or work-up procedure.
1. Reagent Quality and Reactivity:
-
Cause: The most frequent culprit is the hydrolysis of benzoyl chloride. As an acyl halide, it reacts readily with moisture in the air or in solvents to form unreactive benzoic acid. Similarly, N-ethylaniline can be oxidized or contaminated over time.
-
Solution:
-
Verify Reagent Purity: Use freshly opened or recently purified reagents. Benzoyl chloride can be distilled under reduced pressure. N-ethylaniline can be distilled from zinc dust to remove oxidation products.
-
Ensure Anhydrous Conditions: While the classic Schotten-Baumann reaction uses an aqueous base, the organic solvent and the initial reactants should be dry.[4] If using a non-aqueous method with an organic base like pyridine or triethylamine, ensure all glassware is oven-dried and solvents are anhydrous.[3]
-
2. Suboptimal Reaction Conditions:
-
Cause: The reaction relies on the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride.[1][3] This equilibrium can be hampered by insufficient base, incorrect temperature, or inadequate mixing.
-
Solution:
-
Base Selection and Stoichiometry: The base is critical for neutralizing the HCl byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.[5] For biphasic Schotten-Baumann conditions, a 10% aqueous NaOH solution is standard.[1] For single-phase organic systems, a tertiary amine like triethylamine or pyridine is used. Ensure at least one equivalent of base is used.
-
Temperature Control: The reaction is exothermic. It's often started in an ice bath (0-5 °C) to control the initial rate and minimize hydrolysis of the benzoyl chloride.[4] After the initial addition, the reaction can be allowed to warm to room temperature to ensure completion.
-
Efficient Mixing: In a biphasic system, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.
-
3. Ineffective Work-up and Isolation:
-
Cause: The desired product, N-Ethylbenzanilide, may be lost during the extraction or purification steps.
-
Solution:
-
Acid/Base Washing: After the reaction, a standard work-up involves washing the organic layer with a dilute acid (e.g., 5% HCl) to remove unreacted N-ethylaniline and any organic base. This is followed by a wash with a dilute base (e.g., 5% NaHCO₃) to remove benzoic acid.
-
Purification: The crude product is often a solid that can be purified by recrystallization, typically from ethanol or an ethanol-water mixture.[1][6] This method is effective at removing trace impurities.
-
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yield in N-Ethylbenzanilide synthesis.
Question: My final product is impure and contaminated with side products. What are they and how can I prevent their formation?
Answer:
Side product formation is typically due to the high reactivity of the benzoyl chloride with nucleophiles other than the desired secondary amine.
| Side Product | Probable Cause | Prevention & Mitigation Strategy |
| Benzoic Acid | Hydrolysis of benzoyl chloride by water or hydroxide ions in the aqueous base. | Add benzoyl chloride slowly to a well-stirred, cold reaction mixture to minimize its concentration at any given time and favor the reaction with the amine. |
| N,N-diethyl-N',N'-diphenylurea | Reaction of N-ethylaniline with phosgene impurities in the benzoyl chloride. | Use high-purity benzoyl chloride. Phosgene is a common impurity from its manufacturing process. |
| Over-acylation Products | While unlikely for a secondary amine, forcing conditions (high heat, large excess of acylating agent) could potentially lead to undesired reactions on the aromatic ring. | Maintain stoichiometric control (1.0 to 1.1 equivalents of benzoyl chloride) and moderate reaction temperatures (0 °C to room temperature).[7] |
Purification Strategy: An effective way to remove both acidic (benzoic acid) and basic (unreacted N-ethylaniline) impurities is through a liquid-liquid extraction work-up before final purification. A process involving acidification, separation of water-insoluble materials, and neutralization can be highly effective for purifying related amine derivatives.[8] The final product can then be isolated via recrystallization.[1][6]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Schotten-Baumann reaction for this synthesis?
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of N-ethylaniline attacks the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group, and after deprotonation by the base, the final amide product (N-Ethylbenzanilide) is formed.[1][3]
Reaction Mechanism Diagram
Caption: Mechanism of N-Ethylbenzanilide synthesis via nucleophilic acyl substitution.
Q2: What are the optimal reaction conditions for maximizing yield?
While the optimal conditions can vary, a robust starting point for a lab-scale Schotten-Baumann synthesis is summarized below.
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | N-ethylaniline: 1.0 eq.Benzoyl chloride: 1.05-1.1 eq.Base (NaOH): ~2.0 eq. | A slight excess of the acylating agent ensures complete consumption of the starting amine. Sufficient base is needed to neutralize the HCl byproduct and catalyze the reaction.[5] |
| Solvent System | Biphasic: Dichloromethane (DCM) and Water[2] | The product and starting materials remain in the organic phase, while the base neutralizes the acid in the aqueous phase, driving the reaction to completion.[2] |
| Base | 10% Aqueous Sodium Hydroxide (NaOH) | An inexpensive and effective inorganic base for the classic Schotten-Baumann reaction.[1] Organic bases like pyridine can also be used in anhydrous conditions.[3] |
| Temperature | 0-5 °C during addition, then room temperature | Cooling the reaction initially minimizes the hydrolysis of benzoyl chloride. Allowing it to warm ensures the reaction goes to completion.[4] |
| Reaction Time | 15-30 minutes | The reaction is typically fast. Completion can be monitored by the disappearance of the benzoyl chloride smell or by TLC.[1] |
Q3: How should I purify the final product, N-Ethylbenzanilide?
Answer:
A multi-step approach ensures high purity.
-
Work-up (Aqueous Extraction):
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
5% HCl solution (to remove unreacted N-ethylaniline).
-
Water.
-
5% NaHCO₃ solution (to remove benzoic acid).
-
Brine (saturated NaCl solution) to aid in phase separation.
-
-
Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and remove the solvent under reduced pressure (rotary evaporation).
-
-
Recrystallization:
-
The resulting crude solid is the primary candidate for recrystallization.
-
A common and effective solvent is boiling ethanol, sometimes with the addition of a small amount of water to induce crystallization upon cooling.[1][6]
-
Dissolve the crude solid in a minimum amount of hot solvent.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration.
-
Experimental Protocol: Schotten-Baumann Synthesis of N-Ethylbenzanilide
This protocol provides a detailed, step-by-step methodology for a standard laboratory synthesis.
Materials:
-
N-ethylaniline
-
Benzoyl chloride
-
10% (w/v) Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
5% (v/v) Hydrochloric Acid (HCl)
-
5% (w/v) Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
In a 100 mL Erlenmeyer flask, dissolve N-ethylaniline (e.g., 2.5 g, ~0.02 mol) in 25 mL of DCM.
-
Add 25 mL of 10% aqueous NaOH solution to the flask. Cool the biphasic mixture in an ice bath with vigorous stirring.
-
Slowly, add benzoyl chloride (e.g., 2.5 mL, ~0.021 mol) dropwise to the cold, stirring mixture over 5-10 minutes.[1]
-
After the addition is complete, remove the flask from the ice bath and continue to stir vigorously at room temperature for 15-20 minutes. The completion of the reaction is often indicated by the disappearance of the pungent smell of benzoyl chloride.[1]
-
Transfer the mixture to a separatory funnel. Separate the layers and retain the organic (DCM) layer.
-
Wash the organic layer sequentially with 20 mL of 5% HCl, 20 mL of water, and 20 mL of 5% NaHCO₃.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the DCM using a rotary evaporator.
-
Recrystallize the resulting crude solid from hot ethanol. Filter the purified white crystals, wash with a small amount of cold ethanol, and dry in a vacuum oven.
References
Sources
- 1. chemistnotes.com [chemistnotes.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. jk-sci.com [jk-sci.com]
- 4. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
Technical Support Center: N-Ethylbenzanilide Purification
Ticket ID: PUR-NEB-001 Status: Active Agent: Senior Application Scientist Topic: Recrystallization Protocol & Troubleshooting for N-Ethylbenzanilide (Centralite I)
Core Specifications & Solubility Profile
Before initiating purification, verify your target compound's physical constraints. N-Ethylbenzanilide has a notably low melting point, which dictates the strict temperature controls required in this protocol.
| Parameter | Specification | Critical Note |
| Compound Name | N-Ethylbenzanilide (Centralite I) | Amide stabilizer |
| CAS Number | 93-98-1 / 16466-44-7 | Verify specific isomer if applicable |
| Melting Point | 54°C – 58°C | CRITICAL: < BP of Ethanol (78°C). Risk of oiling out is high. |
| Appearance | White to off-white crystalline solid | Impure samples often appear yellow/brown. |
| Primary Solvent | Ethanol (95%) | High solubility at >50°C. |
| Anti-Solvent | Water | Insoluble at all temperatures. |
Standard Operating Procedure (SOP)
Objective: Purify crude N-Ethylbenzanilide to >98% purity using a dual-solvent (Ethanol/Water) recrystallization system.
The "Safe-Temp" Protocol
Rationale: Because the melting point (58°C) is lower than the boiling point of ethanol (78°C), you cannot simply reflux the solvent. Heating to reflux will cause the compound to melt into an oil rather than dissolve, leading to phase separation (oiling out) upon cooling.
Step 1: Dissolution (Temperature Controlled)
-
Place crude solid in an Erlenmeyer flask.
-
Add 95% Ethanol dropwise while heating the flask in a water bath set to 50°C .
-
Do not exceed 55°C. Swirl constantly.
-
Add just enough ethanol to dissolve the solid completely.
-
Note: If the solution is dark yellow/brown, add activated charcoal (1-2% by weight) and stir for 5 minutes, then filter hot (gravity filtration).
-
Step 2: Nucleation & Anti-Solvent Addition
-
Remove the flask from the heat source.
-
While the solution is still warm (~45-50°C), add warm Distilled Water dropwise.
-
Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.
-
Add 2-3 drops of Ethanol to clear the turbidity.
Step 3: Crystallization
-
Allow the flask to cool to room temperature slowly (undisturbed) over 30-45 minutes.
-
Once room temperature is reached, transfer to an ice-water bath (0-4°C) for 20 minutes to maximize yield.
Step 4: Isolation
-
Filter crystals using vacuum filtration (Buchner funnel).[2][4]
-
Wash with a small volume of cold 50:50 Ethanol/Water mixture.
-
Dry in a vacuum desiccator over silica gel or CaCl₂. (Avoid oven drying >50°C to prevent melting).
Workflow Visualization
The following diagram illustrates the logic flow for the purification process, specifically highlighting the critical decision points to prevent phase separation.
Figure 1: Step-by-step purification workflow emphasizing temperature constraints.
Troubleshooting Guide (FAQ)
Issue 1: "My product separated as a yellow oil at the bottom, not crystals."
Diagnosis: Oiling Out.[5] Cause: The solution temperature exceeded the melting point of the solute (58°C) while the concentration was too high, or the solution cooled too rapidly, causing the compound to phase-separate as a liquid before it could organize into a crystal lattice.
Corrective Workflow:
-
Re-heat the mixture to 50°C until the oil redissolves (add a small amount of ethanol if necessary).
-
Seed it: Add a tiny crystal of pure N-Ethylbenzanilide to the warm solution.
-
Insulate: Wrap the flask in a towel to slow the cooling rate drastically.
-
Agitate: Vigorously stir or scratch the glass side-wall to induce nucleation.
Figure 2: Recovery protocol for "Oiling Out" phenomena.
Issue 2: "The crystals are still yellowish after filtration."
Diagnosis: Trapped Oxidation Impurities. Cause: N-Ethylaniline (starting material) oxidizes easily. If not removed, these impurities occlude into the crystal lattice.[2] Solution:
-
Charcoal Treatment: You likely skipped the charcoal step or didn't use enough. Redissolve in ethanol, treat with activated carbon, filter through Celite to remove carbon fines, and recrystallize.
-
Solvent Wash: Ensure the final wash is done with cold 50% aqueous ethanol. Pure water may not wash away the organic impurities, while pure ethanol will dissolve your product.[5]
Issue 3: "My yield is very low (<40%)."
Diagnosis: Solubility Loss. Cause:
-
Too much solvent: You used too much ethanol initially. The compound remained in the mother liquor.
-
Washing Error: You washed with pure ethanol or warm solvent, redissolving the product. Solution:
-
Concentrate the mother liquor (filtrate) using a rotary evaporator to half volume and repeat the cooling process to harvest a "second crop" of crystals.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8467, N-Ethyl-N-phenylbenzamide. Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Lupine Publishers. (2020). Qualitative and Quantitative Analysis of Centralite 1. Retrieved from [Link]
Sources
Technical Support Center: Purification of N-Ethylbenzanilide
Introduction
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting protocols and frequently asked questions (FAQs) for the effective removal of unreacted N-ethylaniline from a crude reaction mixture containing the desired product, N-Ethylbenzanilide. The primary challenge in this purification is the separation of a basic starting material (a secondary amine) from a neutral final product (a tertiary amide). This guide focuses on leveraging the fundamental differences in the physicochemical properties of these two compounds to achieve high purity.
Physicochemical Properties Comparison
A successful purification strategy is built upon understanding the distinct properties of the compound of interest and the impurities to be removed. The following table summarizes the key physicochemical data for N-ethylaniline and N-Ethylbenzanilide.
| Property | N-Ethylaniline (Impurity) | N-Ethylbenzanilide (Product) | Rationale for Separation |
| Chemical Class | Secondary Aromatic Amine | Tertiary Amide | The basicity of the amine allows for selective protonation and extraction into an aqueous acidic phase, whereas the amide is neutral. |
| Molecular Formula | C₈H₁₁N | C₁₅H₁₅NO | Significant difference in molecular weight and structure affects polarity and chromatographic behavior. |
| Boiling Point | ~205 °C[1][2][3][4][5] | Significantly higher than N-ethylaniline | Separation by distillation is possible but often impractical in a lab setting due to the high boiling points. |
| Melting Point | -63 °C[1][4][5][6] | Expected to be a solid at room temperature | The solid nature of the product makes recrystallization an excellent final purification step. |
| pKa (of conjugate acid) | ~5.12[5][7] | N/A (Neutral) | This pKa value confirms that N-ethylaniline is readily protonated by dilute mineral acids (e.g., HCl, pH < 2), forming a water-soluble salt. |
| Solubility | Insoluble in water; soluble in organic solvents[3][6][8]. | Insoluble in water; soluble in organic solvents. | Both are soluble in the reaction's organic solvent, but the protonated amine salt is soluble in water. |
Troubleshooting and FAQs
Q1: What is the most direct and efficient method for removing the bulk of N-ethylaniline from my crude product?
The most effective initial purification step is a liquid-liquid extraction using a dilute aqueous acid , commonly referred to as an "acid wash." This technique exploits the basic nature of the unreacted N-ethylaniline.
Causality: N-ethylaniline, as a secondary amine, is a weak base. When the crude organic mixture is washed with a dilute acid (e.g., 1-2 M HCl), the amine is protonated to form N-ethylanilinium chloride. This salt is ionic and therefore highly soluble in the aqueous phase, while the neutral N-Ethylbenzanilide amide product remains in the organic solvent layer.[9][10][11] This partitioning behavior allows for a clean separation of the starting material from the product.
Q2: Can you provide a detailed, step-by-step protocol for this acid extraction?
Absolutely. The following is a standard laboratory protocol for the extractive workup.
Experimental Protocol: Acid Wash for Amine Removal
-
Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether). Transfer this solution to a separatory funnel of appropriate size (the funnel should not be more than two-thirds full).
-
First Acid Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup. Close the stopcock and shake the funnel vigorously for 30-60 seconds. Periodically vent the funnel.
-
Phase Separation: Place the funnel back on a ring stand and allow the two layers to fully separate. The lower, denser layer will typically be the aqueous phase (unless using a halogenated solvent like dichloromethane, in which case it will be the organic phase).
-
Draining: Carefully drain the lower layer. To avoid contaminating the desired layer, it is good practice to remove the aqueous layer and then drain the organic layer through the top of the funnel.
-
Repeat Washes: Repeat the wash (steps 2-5) two more times with fresh portions of 1 M HCl. This ensures complete removal of the amine.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water from the organic layer.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude N-Ethylbenzanilide.
Q3: How can I verify that the N-ethylaniline has been successfully removed?
Verification is a critical step. The most common and accessible method is Thin Layer Chromatography (TLC) .
-
Procedure: Spot three lanes on a TLC plate: your crude (pre-extraction) material, a pure standard of N-ethylaniline, and your post-extraction organic layer.
-
Analysis: After developing the plate in an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate), visualize the spots under a UV lamp. A successful extraction will show the complete disappearance of the spot corresponding to N-ethylaniline in your product lane.
For more quantitative analysis, Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the absence of the starting material.
Q4: My TLC still shows a faint spot for N-ethylaniline after the acid wash. What should I do next?
If residual amine persists, you have two primary options for further purification:
-
Column Chromatography: This is the most robust method for separating compounds with different polarities.[12]
-
Recrystallization: If your N-Ethylbenzanilide product is a solid, this is an excellent final step to achieve high purity.
Workflow Logic:
Below is a diagram illustrating the decision-making process for purifying your N-Ethylbenzanilide.
Caption: Purification workflow for N-Ethylbenzanilide.
Q5: Can you provide a starting point for developing a column chromatography protocol?
Certainly. For separating the moderately polar N-Ethylbenzanilide from the more polar N-ethylaniline, normal-phase chromatography on silica gel is recommended.
Protocol Outline: Flash Column Chromatography
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase (Eluent): Start with a non-polar solvent system and gradually increase polarity. A good starting point is a gradient of ethyl acetate in hexanes. For example:
-
Begin with 5% Ethyl Acetate / 95% Hexanes.
-
Gradually increase to 10-20% Ethyl Acetate.
-
-
Loading: Adsorb your crude product onto a small amount of silica gel (dry loading) for better separation.
-
Elution: The less polar product, N-Ethylbenzanilide, should elute from the column before the more polar impurity, N-ethylaniline.
-
Monitoring: Collect fractions and monitor them by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent.
Q6: What is a good solvent system for recrystallizing N-Ethylbenzanilide?
The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. While specific data for N-Ethylbenzanilide is sparse, we can infer suitable solvents from its structure and data on similar compounds like benzanilide.[13][14]
Suggested Solvents for Screening:
-
Ethanol/Water: Dissolve the solid in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes cloudy (the cloud point), then add a few drops of hot ethanol to clarify. Allow to cool slowly.
-
Isopropanol
-
Toluene
-
Ethyl Acetate/Hexanes: Dissolve in hot ethyl acetate and add hexanes until the cloud point is reached.
Always start with a small amount of material to screen for the best solvent system before committing your entire batch.
References
-
National Center for Biotechnology Information. (n.d.). N-Ethylaniline. PubChem. Retrieved February 20, 2026, from [Link]
-
Ottokemi. (n.d.). n-Ethyl aniline, 98%. Retrieved February 20, 2026, from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026, January 24). Understanding N-Ethylaniline (CAS 103-69-5): Properties & Industrial Significance. Retrieved February 20, 2026, from [Link]
-
Solubility of Things. (n.d.). N-Methylaniline. Retrieved February 20, 2026, from [Link]
-
ChemWhat. (n.d.). N-Ethylaniline CAS#: 103-69-5. Retrieved February 20, 2026, from [Link]
-
FooDB. (2010, April 8). Showing Compound N-Ethylaniline (FDB004541). Retrieved February 20, 2026, from [Link]
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved February 20, 2026, from [Link]
-
GL Sciences. (n.d.). InertSustain Amide. Retrieved February 20, 2026, from [Link]
-
Chemsrc. (2025, August 25). Benzanilide. Retrieved February 20, 2026, from [Link]
- Google Patents. (n.d.). US4407703A - Amine separation process.
-
American Chemical Society Publications. (2020, June 23). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Organic Letters. Retrieved February 20, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Liquid/liquid Extraction. Retrieved February 20, 2026, from [Link]
-
Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Retrieved February 20, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzamide, N-ethyl- (CAS 614-17-5). Retrieved February 20, 2026, from [Link]
-
GL Sciences. (n.d.). MONOCAP AMIDE. Retrieved February 20, 2026, from [Link]
-
Mit-ivy Industry Co., Ltd. (n.d.). C8H11N CAS 103-69-5 N-Ethylaniline. Retrieved February 20, 2026, from [Link]
-
SIELC Technologies. (2018, February 16). N-Ethylaniline. Retrieved February 20, 2026, from [Link]
-
PubMed. (2002, July 19). Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography. Retrieved February 20, 2026, from [Link]
-
Canadian Digital Network. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved February 20, 2026, from [Link]
-
Semantic Scholar. (2020, June 30). Solubility of Benzanilide Crystals in Organic Solvents. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (n.d.). Solubility of Benzanilide Crystals in Organic Solvents. Retrieved February 20, 2026, from [Link]
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Technical Support Center: Solvent Selection for N-Ethylbenzanilide Extraction
Welcome to the technical support center for optimizing the extraction of N-Ethylbenzanilide. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common challenges and questions in a direct Q&A format, grounding our advice in established scientific principles and field-proven experience. Our goal is to empower you to make informed, efficient, and safe decisions during your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is N-Ethylbenzanilide and why is solvent selection so critical for its extraction?
N-Ethylbenzanilide (chemical formula C₁₅H₁₅NO) is a tertiary amide.[1][2] Structurally, it possesses a polar amide group, but this is sterically hindered and flanked by two non-polar phenyl rings and an ethyl group. This dual nature makes it largely non-polar, rendering it practically insoluble in water but soluble in many organic solvents.[3][4]
Solvent selection is the most critical parameter in liquid-liquid extraction because it directly governs:
-
Extraction Efficiency & Yield: The solvent must effectively solubilize the N-Ethylbenzanilide to pull it from the source matrix (e.g., a reaction mixture or aqueous solution).[5][6]
-
Purity of the Final Product: A selective solvent will dissolve the target compound while leaving impurities behind.[5][7]
-
Processability & Safety: The solvent's physical properties (boiling point, density) determine the ease of downstream processing and the safety protocols required.[6][8]
An incorrect solvent choice can lead to poor yield, impure product, the formation of stable emulsions, or unnecessary safety hazards.[9][10]
Q2: What are the primary criteria for choosing an extraction solvent for N-Ethylbenzanilide?
The ideal solvent is a balance of several key characteristics. The guiding principle is "like dissolves like," meaning a solvent with a polarity similar to your target compound will generally work best.[11][12]
Here are the core criteria to consider:
-
Solubility & Selectivity: The solvent must have a high affinity for N-Ethylbenzanilide. Given the compound's predominantly non-polar structure, non-polar or moderately polar solvents are excellent starting points.[5][6] Selectivity is the solvent's ability to dissolve the target compound while leaving impurities (e.g., unreacted starting materials, salts) in the original phase.[5]
-
Immiscibility: The extraction solvent must not be miscible (mix) with the solution containing your compound (the "raffinate" phase, which is often aqueous).[5][13] This immiscibility is what allows two distinct layers to form, which is the basis of liquid-liquid extraction.[14]
-
Density: A significant density difference between the solvent and the aqueous layer makes for a sharp, clear interface and easy separation. Solvents like dichloromethane (d ≈ 1.33 g/mL) will form the bottom layer, while solvents like diethyl ether (d ≈ 0.71 g/mL) or ethyl acetate (d ≈ 0.90 g/mL) will form the top layer.
-
Boiling Point: A low boiling point is highly desirable.[6] It allows the solvent to be easily removed after extraction (e.g., via rotary evaporation) without requiring high temperatures that could potentially degrade the N-Ethylbenzanilide.[6]
-
Chemical Inertness: The solvent must not react with N-Ethylbenzanilide or any other components in the mixture.
-
Safety & Environmental Impact: Solvents must be handled with appropriate safety precautions.[15][16] Consider toxicity, flammability, and environmental persistence.[8][15] Whenever possible, "green" solvent alternatives should be considered.[14]
Q3: Which specific solvents are good candidates for extracting N-Ethylbenzanilide from an aqueous medium?
Based on the criteria above, several common lab solvents are suitable candidates. The following table summarizes their key properties to aid in your selection.
| Solvent | Boiling Point (°C) | Density (g/mL) | Polarity | Layer Position | Key Considerations |
| Ethyl Acetate | 77.1 | 0.902 | Moderately Polar | Top | Good general-purpose solvent, effective for many amides, relatively low toxicity.[5] |
| Dichloromethane (DCM) | 39.6 | 1.33 | Moderately Polar | Bottom | Excellent solvating power, very low boiling point for easy removal.[5] However, it is a suspected carcinogen and requires careful handling in a fume hood.[16] |
| Diethyl Ether | 34.6 | 0.713 | Non-Polar | Top | Very low boiling point, good for heat-sensitive compounds.[6] Highly flammable and can form explosive peroxides upon storage.[16] |
| Toluene | 110.6 | 0.867 | Non-Polar | Top | Good for dissolving non-polar compounds. Its high boiling point can make it difficult to remove completely.[17] |
| Hexane / Heptane | ~69 / ~98 | ~0.66 / ~0.68 | Non-Polar | Top | Very non-polar, good for separating from more polar impurities. May have lower solubility for N-Ethylbenzanilide compared to moderately polar options.[5][17] |
Experimental Protocols & Troubleshooting
Workflow: A Step-by-Step Guide to Solvent Selection
This workflow provides a systematic approach to selecting and validating your extraction solvent.
Caption: A logical workflow for selecting an optimal extraction solvent.
Q4: How do I perform a small-scale test to validate my chosen solvent?
Objective: To determine the effectiveness of a solvent for extracting N-Ethylbenzanilide.
Materials:
-
Separatory funnel (appropriate size for your sample volume)
-
Ring stand and clamp
-
Beakers or Erlenmeyer flasks to collect layers
-
Your crude reaction mixture containing N-Ethylbenzanilide
-
Candidate extraction solvent
-
Deionized water (if needed to dilute the reaction mixture)
-
Saturated sodium chloride solution (brine)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Preparation: Securely clamp the separatory funnel to the ring stand. Ensure the stopcock is closed.
-
Loading: Pour your aqueous mixture containing the N-Ethylbenzanilide into the funnel.
-
Solvent Addition: Add a volume of your chosen organic solvent. A 1:1 volume ratio with the aqueous layer is a good starting point.[18]
-
Extraction: Stopper the funnel. Invert it carefully while holding the stopper and stopcock firmly. Vent immediately by opening the stopcock to release any pressure. [19] Close the stopcock and mix the layers by gentle swirling or inverting for 30-60 seconds. Avoid vigorous shaking, which can cause emulsions.[10] Vent periodically.
-
Separation: Place the funnel back in the ring stand and remove the stopper. Allow the layers to fully separate. A sharp interface should be visible.
-
Draining: Carefully open the stopcock to drain the bottom layer into a clean flask.[19] If your organic solvent is the top layer, drain the bottom aqueous layer completely, then pour the top organic layer out through the top opening of the funnel to avoid re-contamination.[19]
-
Washing (Optional but Recommended): To remove water-soluble impurities from the organic layer, you can add a wash solution (e.g., water or brine) to the organic extract in the funnel and repeat steps 4-6. A brine wash helps to break up minor emulsions and remove dissolved water from the organic phase.[10]
-
Drying: Transfer the collected organic layer to a flask and add a small amount of a drying agent like anhydrous Na₂SO₄. Swirl and let it sit for a few minutes until the liquid is clear and the drying agent no longer clumps.
-
Isolation: Decant or filter the dried organic solution away from the drying agent into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator.
-
Analysis: Weigh the recovered solid to determine the extraction yield. Assess its purity using an appropriate technique (e.g., melting point, NMR, or chromatography).
Q5: I've formed a thick emulsion between the layers. What should I do?
Emulsion formation is one of the most common problems in liquid-liquid extraction, often occurring when surfactant-like impurities are present.[10][20]
Troubleshooting Steps:
-
Be Patient: Sometimes, emulsions will break if left to stand for an extended period (15-30 minutes).
-
"Salting Out": Add a saturated solution of sodium chloride (brine).[9][10] This increases the ionic strength of the aqueous layer, which decreases the solubility of organic components in it and can help force the layers to separate.
-
Gentle Agitation: Gently swirl or stir the mixture with a glass rod at the interface. This can help coalesce the dispersed droplets.
-
Temperature Change: Gently warming the separatory funnel in a warm water bath can sometimes break an emulsion, as temperature changes can affect solubility and density.[9]
-
Filtration: For stubborn emulsions, passing the entire mixture through a pad of celite or glass wool in a filter funnel can sometimes be effective.
-
Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning them can provide the force needed for a clean separation.[9]
To prevent emulsions in the first place, use gentle swirling or slow inversions for mixing instead of vigorous shaking.[10]
Q6: My recovery is very low. What could be the cause?
Low recovery can stem from several issues:
-
Incorrect Solvent Polarity: The chosen solvent may not be optimal for solubilizing N-Ethylbenzanilide. Re-evaluate the polarity match. It may be beneficial to try a solvent with slightly higher or lower polarity.[18]
-
Insufficient Extraction: A single extraction may not be enough. It is often more effective to perform multiple extractions with smaller volumes of solvent (e.g., 3 x 30 mL) rather than one large extraction (1 x 90 mL).
-
pH Issues: If your aqueous phase is highly acidic or basic, the amide bond of N-Ethylbenzanilide could potentially hydrolyze, especially if heated, leading to product loss.[21] Ensure the conditions are appropriate for your compound's stability.
-
Analyte Volatility: If you are using a very low-boiling solvent and your analyte is somewhat volatile, you could lose product during the solvent evaporation step.[18] Ensure your rotary evaporator conditions (temperature and vacuum) are not too harsh.
Safety & Handling
Q7: What are the essential safety precautions when working with organic solvents?
Safety is paramount. Organic solvents are often flammable and can be hazardous upon inhalation, ingestion, or skin contact.[15][16]
Core Safety Rules:
-
Work in a Fume Hood: Always handle and pour organic solvents inside a certified chemical fume hood to minimize inhalation of vapors.[16][22]
-
Use Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or glasses, a lab coat, and solvent-resistant gloves (e.g., nitrile gloves for incidental contact).[15][16][22]
-
Eliminate Ignition Sources: Many solvents are highly flammable.[15][16] Keep them away from open flames, hot plates, and other potential ignition sources. Ensure equipment is properly grounded to prevent static discharge.[15]
-
Proper Storage: Store solvents in clearly labeled, sealed containers in a designated flammable storage cabinet.[8][15]
-
Waste Disposal: Dispose of all solvent waste in appropriately labeled hazardous waste containers according to your institution's guidelines.
References
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Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. (2024, November 21). K-Jhil. [Link]
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5 Criteria for Selecting an Extraction Solvent. (2024, June 7). Hydrometal Tech. [Link]
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Tips for Troubleshooting Liquid–Liquid Extraction. (2025, May 14). K-Jhil. [Link]
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Reducing Exposure to Hazardous Organic Solvents. (2011, May 23). Sentry Air Systems, Inc. [Link]
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Comparison of the polarity of organic solvents. (2022, October 13). [Link]
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Organic solvents - hazards, first aid, safe use. Resene. [Link]
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Organic Solvents. Environmental Health and Safety. [Link]
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Precautions for Handling Organic Solvent. [Link]
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Tips for Troubleshooting Liquid–Liquid Extractions. (2020, November 12). LCGC International. [Link]
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Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency. [Link]
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Polarity of Solvents. [Link]
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Polar Protic and Aprotic Solvents. (2023, January 22). Chemistry LibreTexts. [Link]
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How do you distinguish the polarity of organic solvent? (2014, October 15). ResearchGate. [Link]
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Solvent. Wikipedia. [Link]
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Standard Operating Procedures for Working with Organic Solvents. [Link]
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Process 101: Solvent Extraction. (2025, December 3). Unopex. [Link]
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How Can We Improve Our Liquid-Liquid Extraction Processes? (2025, January 21). SCION Instruments. [Link]
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Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. [Link]
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Practical Aspects of Solvent Extraction. (2010, April 1). LCGC International. [Link]
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Miscibility. Wikipedia. [Link]
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How to choose solvent for soxhlet extration? (2013, May 20). ResearchGate. [Link]
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Solvent Miscibility Table. [Link]
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Common mistakes when doing liquid-liquid extraction labs? (2019, May 17). Reddit. [Link]
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Techniques for extraction and isolation of natural products: a comprehensive review. (2018, April 17). PMC. [Link]
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SYNTHESIS AND USES OF THE AMIDES EXTRACTANTS. (2007, May 21). [Link]
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Benzanilide | CAS#:93-98-1. Chemsrc. [Link]
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The solvent miscibility table updated: miscibility and potential applications of green solvents. (2025, September 2). Green Chemistry (RSC Publishing). [Link]
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Chemical Properties of Benzamide, N-ethyl- (CAS 614-17-5). Cheméo. [Link]
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Hydrolysis of Amide. Organic Synthesis. [Link]
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Solubility of Benzanilide Crystals in Organic Solvents. (2020, June 30). Semantic Scholar. [Link]
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Solubility of Benzanilide Crystals in Organic Solvents | Request PDF. ResearchGate. [Link]
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Which extraction procedure will completely separate an amide from the by-product... (2020, March 28). Reddit. [Link]
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N-ETHYL-N-PHENYLBENZAMIDE. gsrs. [Link]
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Benzanilide, N-benzyl-. PubChem - NIH. [Link]
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Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. PMC. [Link]
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Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021, April 30). PMC. [Link]
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Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). [Link]
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Synthesis and purification of dibenzylidene sorbitol. ResearchGate. [Link]
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Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[5][23]naphthyridine-3-carboxylic Acid Benzylamide | Request PDF. ResearchGate. [Link]
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troubleshooting low melting point in N-Ethylbenzanilide samples
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to diagnosing and resolving issues related to low melting points in N-Ethylbenzanilide samples. As Senior Application Scientists, we combine fundamental chemical principles with practical, field-tested methodologies to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My N-Ethylbenzanilide sample has a melting point significantly lower than the literature value (70-72 °C). What is the primary cause?
A low melting point is the most reliable indicator of an impure sample. Pure crystalline substances melt at a sharp, well-defined temperature.[1][2] The presence of impurities disrupts the compound's crystal lattice structure, which requires less energy to break down, resulting in a phenomenon known as melting point depression.[3][4][5] Additionally, impure samples typically exhibit a broad melting range (greater than 2 °C), whereas pure compounds melt over a narrow range of 0.5–1 °C.[1][5][6]
Q2: How can I confirm that impurities are causing the low melting point?
The classical and most definitive method is a mixed melting point determination .[1] This involves mixing a small amount of your sample with an authentic, pure sample of N-Ethylbenzanilide.
-
If your sample is pure and identical to the reference, the mixture's melting point will be sharp and unchanged.[7]
-
If your sample is impure , the mixture's melting point will be further depressed and broadened.[8]
-
If your sample is a different compound entirely that coincidentally has a similar melting point, the mixture will be impure, and its melting point will be significantly depressed.[7][9]
In-Depth Troubleshooting Guide
A depressed melting point is a symptom. The following guide will help you diagnose the root cause and implement the appropriate corrective actions.
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting a low melting point observation.
Caption: Troubleshooting workflow for a low melting point.
Diagnosis and Mitigation of Chemical Impurities
Impurities are foreign substances that disrupt the crystalline lattice of your N-Ethylbenzanilide.[3]
The Mechanism of Melting Point Depression
In a pure solid, molecules are arranged in a stable, uniform crystal lattice. The melting point is the temperature at which the thermal energy is sufficient to overcome these lattice forces.[1] Impurities introduce defects, weakening the lattice. This means less energy is required to break the intermolecular forces, thus lowering the melting temperature.[4][5]
Caption: Disruption of crystal lattice by impurities.
Common Impurities in N-Ethylbenzanilide Synthesis
N-Ethylbenzanilide is often synthesized via the Schotten-Baumann reaction, reacting N-ethylaniline with benzoyl chloride under basic conditions.[10][11][12] Potential impurities include:
-
Unreacted Starting Materials: N-ethylaniline (liquid at room temp) or benzoyl chloride (liquid).
-
Hydrolysis Product: Benzoic acid, from the reaction of benzoyl chloride with water.
-
Side-Products: Depending on the specific reaction conditions, other side-products may form.
Solution: Purification by Recrystallization
Recrystallization is the gold standard for purifying solid organic compounds.[13] The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. The desired compound's solubility will decrease, and it will crystallize out, leaving the impurities behind in the solution (the "mother liquor").[13]
-
Solvent Selection: The ideal solvent should dissolve N-Ethylbenzanilide poorly at room temperature but very well at its boiling point. Common solvent systems for amides include ethanol/water or hexane/ethyl acetate mixtures.[14][15][16] Let's proceed with an ethanol/water system.
-
Dissolution: Place the impure N-Ethylbenzanilide (e.g., 1.0 g) in an Erlenmeyer flask. Add the minimum amount of hot ethanol to just dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat. Slowly add warm water dropwise until the solution becomes slightly cloudy (the cloud point). This indicates the solution is saturated. Add a drop or two of hot ethanol to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of large, pure crystals. Afterwards, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining mother liquor.
-
Drying: Dry the crystals thoroughly in a vacuum oven or desiccator to remove all traces of solvent.
Caption: Step-by-step recrystallization workflow.
Diagnosis and Mitigation of Residual Solvent
Even after recrystallization, solvent molecules can become trapped within the crystal lattice. This has the same lattice-disrupting effect as a chemical impurity, leading to a depressed and broad melting point.[3]
Diagnosis
-
Melting Behavior: The sample may appear to "sweat" or soften before melting.
-
Spectroscopic Analysis: Proton NMR (¹H NMR) spectroscopy is highly effective at identifying and quantifying residual solvents.
Solution: Thorough Drying
The most direct solution is to rigorously dry the sample.
-
Preparation: Place the crystalline sample in a round-bottom flask or a watch glass.
-
Apparatus: Place the sample in a vacuum desiccator or a vacuum oven.
-
Drying: Apply a high vacuum (preferably <1 mmHg) for several hours. If using a vacuum oven, you can gently heat the sample to a temperature well below its melting point (e.g., 40-50 °C) to accelerate solvent removal.
-
Verification: Re-measure the melting point. If it is now sharp and within the correct range, residual solvent was the issue.
Addressing Procedural and Instrumental Error
Before assuming the sample is impure, it is crucial to validate the measurement technique itself.
Common Procedural Errors
-
Heating Rate Too Fast: The sample and thermometer temperatures will not be in equilibrium. A rate of 1-2 °C per minute is recommended near the expected melting point.[17]
-
Sample Overloading: Using too much sample in the capillary tube can cause a broad melting range. The sample should be finely powdered and packed to a height of only 2-3 mm.[1][6]
-
Poor Heat Transfer: Ensure the capillary tube is correctly positioned in the heating block for uniform heat transfer.
Instrument Calibration
Verify the accuracy of your melting point apparatus using certified standards with known, sharp melting points (e.g., benzoic acid, caffeine). If the instrument reads incorrectly for the standards, it will be inaccurate for your sample.
Summary of Melting Point Observations
| Sample Condition | Expected Melting Point (°C) | Melting Range | Observations |
| Pure N-Ethylbenzanilide | 70 - 72 | Sharp (< 2 °C) | Clear transition from solid to liquid. |
| Impure Sample | < 70 | Broad (> 2 °C) | Gradual softening, sintering, or sweating before melting.[1][2][6] |
| Wet Sample (Residual Solvent) | < 70 | Broad (> 2 °C) | Sample may shrink or appear wet before melting. |
| Pure Sample, Fast Heating | > 72 (Observed) | Broad (> 2 °C) | Temperature on the thermometer overshoots the actual sample temperature. |
References
- Mixed Melting Point Analysis. (n.d.). Vertex AI Search.
-
Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo. Retrieved from [Link]
-
What is the mixed melting point technique? (2016, September 8). Quora. Retrieved from [Link]
-
Method of mixed melting points. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Melting point depression. (n.d.). IBChem. Retrieved from [Link]
-
What causes melting point depression? (2020, May 10). Quora. Retrieved from [Link]
-
Melting-point depression. (n.d.). Grokipedia. Retrieved from [Link]
-
6.1E: Mixed Melting Points. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Boiling & Melting Points. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]
-
Schotten-Baumann Reaction. (2017, March 7). Lokey Lab Protocols - Wikidot. Retrieved from [Link]
-
3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
Chemistry Schotten Baumann Reaction. (n.d.). SATHEE. Retrieved from [Link]
-
Go-to recrystallization solvent mixtures. (2023, February 19). Reddit r/Chempros. Retrieved from [Link]
-
Schotten–Baumann reaction. (n.d.). Grokipedia. Retrieved from [Link]
-
Experiment 1 – Melting Points. (n.d.). Saddleback College. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Schotten-Baumann Reaction. (n.d.). Cambridge University Press. Retrieved from [Link]
-
Schotten–Baumann reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. (2021, June 20). Chemistry LibreTexts. Retrieved from [Link]
-
A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp2)–H hydroxylation strategy. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Melting point determination. (n.d.). SSERC. Retrieved from [Link]
-
experiment (1) determination of melting points. (2021, September 19). SlideShare. Retrieved from [Link]
- N-ethyl aniline preparation method. (n.d.). Google Patents.
-
An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. (2009, October 9). MDPI. Retrieved from [Link]
-
Recrystallization with two solvents. (2019, December 18). Reddit r/Chempros. Retrieved from [Link]
-
SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. (n.d.). DergiPark. Retrieved from [Link]
-
A new method for the synthesis of N,N-diethyl-m-methylbenzamide. (n.d.). ResearchGate. Retrieved from [Link]
-
Crystallization Solvents.pdf. (n.d.). University of California, Irvine. Retrieved from [Link]
-
Synthesis of European pharmacopoeial impurities A, B, C, and D of cabergoline. (2025, August 6). Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide. (2018, January 13). ResearchGate. Retrieved from [Link]
-
Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. (2026, January 5). ResearchGate. Retrieved from [Link]
Sources
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- 6. community.wvu.edu [community.wvu.edu]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. grokipedia.com [grokipedia.com]
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- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: Minimizing Side Reactions in N-Ethylbenzanilide Production
Welcome to the technical support center for the synthesis of N-Ethylbenzanilide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its production. Our goal is to provide you with the expertise and practical insights necessary to optimize your synthetic route, maximize yield, and ensure the purity of your final product.
Introduction: The Synthetic Challenge
N-Ethylbenzanilide is a valuable intermediate in organic synthesis. Its preparation, typically through the N-alkylation of benzanilide, appears straightforward. However, the reality of this synthesis can be complicated by a series of competing side reactions. Understanding the mechanistic underpinnings of both the desired reaction and its undesirable counterparts is critical for successful and reproducible synthesis.
This guide will delve into the common pitfalls of N-Ethylbenzanilide production, offering detailed troubleshooting advice and optimized protocols to mitigate the formation of impurities. We will explore the causality behind experimental choices, providing a self-validating framework for your synthetic work.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions that arise during the synthesis of N-Ethylbenzanilide.
Q1: What is the most common method for synthesizing N-Ethylbenzanilide?
The most prevalent method is the N-alkylation of benzanilide using an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the deprotonated benzanilide anion attacks the ethyl halide.
Q2: What are the primary side reactions I should be aware of?
The main side reactions include:
-
O-Alkylation: Alkylation on the amide oxygen atom, leading to the formation of an imino ether.
-
Elimination: The base can induce an E2 elimination reaction with the ethyl halide, producing ethylene gas.[1][2]
-
Hydrolysis: Residual water and a strong base can lead to the hydrolysis of the starting material (benzanilide) or the product (N-Ethylbenzanilide).
-
Over-alkylation: While less common for amides compared to amines, under harsh conditions, further reactions can occur.
Q3: How does the choice of base impact the reaction?
The base is a critical parameter. A strong, non-nucleophilic base is preferred to deprotonate the benzanilide effectively without competing in the alkylation reaction. Sodium hydride (NaH) is a common choice. Weaker bases like potassium carbonate can also be used, often in conjunction with a phase-transfer catalyst.[3] The basicity and steric bulk of the base can influence the competition between substitution (desired) and elimination (undesired) pathways.[2]
Q4: What is the role of a phase-transfer catalyst?
In biphasic reaction mixtures (e.g., a solid base with an organic solvent), a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate.[3][4] The PTC transports the deprotonated benzanilide anion from the solid or aqueous phase into the organic phase where it can react with the ethyl halide. This can allow for milder reaction conditions and reduce side reactions.[5][6]
Troubleshooting Guide: Common Issues and Solutions
This section provides a detailed breakdown of common problems encountered during N-Ethylbenzanilide synthesis, their probable causes, and step-by-step solutions.
Issue 1: Low Yield of N-Ethylbenzanilide with Significant Unreacted Benzanilide
Symptoms:
-
TLC or LC-MS analysis shows a major spot/peak corresponding to the starting benzanilide.
-
The isolated yield of the desired product is significantly lower than expected.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation | The base used was not strong enough or was used in insufficient quantity to fully deprotonate the benzanilide. The pKa of the N-H bond in benzanilide is approximately 17-18 in DMSO. | Use a stronger base like sodium hydride (NaH) or ensure at least a stoichiometric equivalent of a moderately strong base like potassium carbonate is used. |
| Inactive Base | Sodium hydride can be deactivated by moisture. Old or improperly stored NaH will have reduced activity. | Use freshly opened or properly stored NaH. Test the activity of the NaH before use. |
| Insufficient Reaction Time or Temperature | The reaction may not have been allowed to proceed to completion. | Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, consider increasing the reaction time or temperature moderately. |
| Poor Solubility | Benzanilide or the deprotonated species may have poor solubility in the chosen solvent, hindering the reaction. | Select a suitable aprotic polar solvent like DMF or DMSO that can dissolve both the reactants. |
Issue 2: Presence of a Significant, Unidentified Byproduct
Symptoms:
-
A major byproduct is observed on TLC or LC-MS with a different retention factor/time than the starting material and product.
-
NMR or IR spectra of the crude product show unexpected peaks.
Potential Causes & Solutions:
The benzanilide anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. While N-alkylation is generally favored, O-alkylation can occur, leading to the formation of an imino ether.
| Factor Influencing O-Alkylation | Explanation | Recommended Solution |
| Solvent | Polar aprotic solvents like DMF and DMSO tend to favor N-alkylation. Polar protic solvents can solvate the nitrogen atom, potentially increasing the likelihood of O-alkylation. | Use a polar aprotic solvent such as DMF or DMSO. |
| Counter-ion | The nature of the cation associated with the benzanilide anion can influence the site of alkylation. | Sodium (from NaH) or potassium (from K2CO3) are common and generally favor N-alkylation. |
| Temperature | Higher temperatures can sometimes lead to less selective reactions. | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and gently heat if necessary. |
The base used for deprotonation can also act as a base to promote the E2 elimination of the ethyl halide, especially with stronger, more sterically hindered bases.
| Factor Influencing Elimination | Explanation | Recommended Solution |
| Base Strength and Steric Hindrance | Strong, bulky bases favor E2 elimination.[2] | Use a strong but less sterically hindered base like NaH. If using an alkoxide, sodium ethoxide is preferable to potassium tert-butoxide. |
| Temperature | Higher temperatures generally favor elimination over substitution.[1] | Maintain the lowest possible reaction temperature that provides a reasonable reaction rate. |
| Solvent | Polar aprotic solvents are generally suitable for SN2 reactions. | Continue using solvents like DMF or DMSO. |
Experimental Protocols
Protocol 1: N-Ethylation of Benzanilide using Sodium Hydride
This protocol is a standard method for the N-alkylation of amides.
Materials:
-
Benzanilide
-
Sodium hydride (60% dispersion in mineral oil)
-
Ethyl iodide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of benzanilide (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add ethyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[7][8]
Protocol 2: Phase-Transfer Catalyzed N-Ethylation
This method offers a milder alternative, avoiding the use of sodium hydride.
Materials:
-
Benzanilide
-
Potassium carbonate (powdered)
-
Ethyl bromide
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a mixture of benzanilide (1.0 eq), powdered potassium carbonate (3.0 eq), and tetrabutylammonium bromide (0.1 eq) in toluene, add ethyl bromide (1.2 eq).
-
Heat the mixture to reflux (around 80-90 °C) and stir vigorously for 6-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[9]
Product and Byproduct Characterization
Accurate identification of the product and any byproducts is crucial for process optimization.
| Compound | Expected ¹H NMR Chemical Shifts (ppm, CDCl₃) | Expected IR Bands (cm⁻¹) |
| N-Ethylbenzanilide | ~7.2-7.5 (m, 10H, Ar-H), ~3.8 (q, 2H, -CH₂-), ~1.2 (t, 3H, -CH₃) | ~1640 (C=O stretch), ~2970, 2930 (C-H stretch)[10] |
| Benzanilide (Starting Material) | ~7.2-7.9 (m, 11H, Ar-H and N-H) | ~3300 (N-H stretch), ~1660 (C=O stretch)[11] |
| O-Ethyl Imino Ether (Byproduct) | Chemical shifts for the ethyl group would be different, likely with the -CH₂- group further downfield. | Absence of N-H stretch, presence of a C=N stretch (~1650-1690 cm⁻¹). |
References
- Lumen Learning. (n.d.). 8.5. Elimination reactions. Organic Chemistry 1: An open textbook.
- Jaśkowska, J., & Kowalski, P. (2008). N-Alkylation of imides using phase transfer catalysts under solvent-free conditions. Journal of Heterocyclic Chemistry, 45(5), 1371-1376.
- Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity.
- Scribd. (n.d.).
- Chemistry LibreTexts. (2019, June 5). 7.6.1.
- The Royal Society of Chemistry. (2005). Synthetic Procedures.
- Dalal Institute. (n.d.).
- Scribd. (n.d.). Ir & NMR Table.
- SYNTHESIS Benzanilide BY BENZOL
- Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid)
- Professor Dave Explains. (2020, January 10).
- American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
- Cortese, M., et al. (2020). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering, 5(9), 1739-1748.
- Bram, G., et al. (2006). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides.
- Scribd. (n.d.).
Sources
- 1. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 3. (PDF) N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions [academia.edu]
- 4. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 5. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. m.youtube.com [m.youtube.com]
- 9. scribd.com [scribd.com]
- 10. scribd.com [scribd.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: Purification of N-Ethylbenzanilide
Executive Summary & Chemical Context
Welcome to the technical support center for amide synthesis. This guide addresses the purification of N-Ethylbenzanilide (CAS: 16466-44-7), typically synthesized via the Schotten-Baumann reaction or direct N-alkylation.
The core challenge in this workflow is not the synthesis itself, which is generally robust, but the isolation of the neutral amide (Product) from a mixture containing a basic amine (N-ethylaniline), an acidic byproduct (Benzoic acid), and hydrolyzable reagents (Benzoyl chloride).
Key Physicochemical Constraints:
-
Target Compound: N-Ethylbenzanilide is a low-melting solid (MP: 56–58 °C ) [1]. Its low melting point makes it prone to "oiling out" during recrystallization, requiring precise thermal control.
-
Impurities: The separation relies on the amphoteric nature of the byproducts—exploiting the basicity of the amine and the acidity of the benzoic acid to drive them into the aqueous phase, leaving the neutral amide in the organic phase.
Troubleshooting Guide (Q&A)
Issue 1: "My product remains a viscous oil and refuses to crystallize, even after evaporation."
Diagnosis: This is the most common issue with N-Ethylbenzanilide due to its low melting point (56–58 °C). Impurities, particularly unreacted N-ethylaniline, act as solvents, depressing the melting point further (eutectic formation).
Corrective Actions:
-
Verify Purity via TLC: Check for the presence of starting amine. If present, the acid wash step (see Protocol) was insufficient.
-
Seed Crystal Initiation: Dissolve the oil in a minimum amount of hot hexane (or heptane) with a drop of ethyl acetate. Cool to room temperature. If oiling occurs, scratch the inner wall of the flask with a glass rod to induce nucleation.
-
The "Dry Ice" Trick: If the oil persists, place the flask in a dry ice/acetone bath. Once solidified, allow it to warm slowly to room temperature. Often, the glass-like solid will convert to a crystalline form during the warming phase.
Issue 2: "I smell a persistent 'fishy' or amine-like odor in the final product."
Diagnosis: Residual N-ethylaniline is present. This amine has a high boiling point (~205 °C) and cannot be easily removed by rotary evaporation.
Corrective Actions:
-
Aggressive Acid Wash: The partition coefficient of N-ethylaniline favors the organic layer at neutral pH. You must drop the pH < 2.
-
Protocol Adjustment: Perform two washes with 2M HCl rather than one. Ensure the aqueous layer remains acidic (check with pH paper) after the wash. If the acid is neutralized by excess amine, the salt will revert to the free base.
Issue 3: "White needle-like crystals appeared during the base wash step."
Diagnosis: This is likely Sodium Benzoate precipitating out of the aqueous layer if the solution is too concentrated, or Benzoic Acid if the base wash was insufficient to fully deprotonate it.
Corrective Actions:
-
Dilution: Add more water to the separatory funnel to dissolve the salt.
-
Check pH: Ensure the aqueous layer is distinctly basic (pH > 10). If the pH is not high enough, benzoic acid (pKa ~4.2) will remain in the organic phase.
Critical Data: Component Properties
Understanding the solubility profile is essential for the extraction logic.
| Compound | Role | State (RT) | MP / BP | Acid/Base Character | Solubility (Aq. Acid) | Solubility (Aq. Base) |
| N-Ethylbenzanilide | Product | Solid | MP: 56–58 °C [1] | Neutral | Insoluble | Insoluble |
| N-Ethylaniline | Starting Material | Liquid | BP: 205 °C | Basic | Soluble (forms salt) | Insoluble |
| Benzoic Acid | Byproduct | Solid | MP: 122 °C | Acidic | Insoluble | Soluble (forms salt) |
| Benzoyl Chloride | Reagent | Liquid | BP: 197 °C | Electrophile | Hydrolyzes | Hydrolyzes |
Standard Operating Procedure: Acid-Base Extraction
Objective: Isolate N-Ethylbenzanilide >98% purity without chromatography.
Safety Note: Benzoyl chloride is a lachrymator. N-ethylaniline is toxic by absorption.[1] Wear nitrile gloves and work in a fume hood.
Step 1: Reaction Quench & Solubilization
-
Quench the reaction mixture by adding water slowly (exothermic hydrolysis of excess benzoyl chloride).
-
Dilute the mixture with Dichloromethane (DCM) or Ethyl Acetate . (DCM is preferred for solubility, but Ethyl Acetate is greener).
-
Why? The neutral amide product is highly soluble in these solvents.
-
Step 2: Acidic Extraction (Removal of Amine)
-
Transfer to a separatory funnel.
-
Wash the organic layer twice with 10% HCl (aq) (approx 2-3M).
-
Separate layers. Keep the Organic Layer (bottom if DCM, top if EtOAc).
-
Validation: The aqueous layer should be strongly acidic.
Step 3: Basic Extraction (Removal of Acids)
-
Wash the organic layer twice with saturated Sodium Bicarbonate (NaHCO₃) or 10% NaOH .
-
Separate layers. Keep the Organic Layer .
Step 4: Drying & Isolation
-
Wash the organic layer once with Brine (saturated NaCl) to remove residual water emulsion.
-
Dry over anhydrous Magnesium Sulfate (MgSO₄) for 10 minutes.
-
Filter and evaporate solvent under reduced pressure.
-
Recrystallization (Polishing): If the solid is off-white, recrystallize from EtOH/Water (add water to hot ethanolic solution until turbid, then cool) or Heptane/Ethyl Acetate [2].
Logic Visualization: Separation Workflow
The following diagram illustrates the chemical logic driving the separation process.
Caption: Flowchart demonstrating the selective partitioning of impurities based on pH manipulation.
References
-
CAS Common Chemistry . (n.d.).[4] N-Ethyl-N-phenylbenzamide (CAS RN: 16466-44-7).[4] American Chemical Society.[4] Retrieved October 26, 2023, from [Link]
-
University of Rochester . (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved October 26, 2023, from [Link]
-
Org. Synth. (1927). Benzanilide.[5][4][6] Organic Syntheses, Coll. Vol. 1, p.82. (Provides foundational Schotten-Baumann protocols adaptable for N-ethyl derivatives). [Link]
Sources
- 1. N-Ethyl-N-benzylaniline | C15H17N | CID 7098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
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- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. CAS 93-98-1: Benzanilide | CymitQuimica [cymitquimica.com]
- 6. 93-98-1 CAS MSDS (BENZANILIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Resolving N-Ethylbenzanilide Solubility Issues in HPLC
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with N-Ethylbenzanilide, a compound that frequently presents solubility issues in typical reversed-phase HPLC conditions. Here, we provide in-depth, field-proven insights and systematic troubleshooting strategies in a direct question-and-answer format to help you overcome these obstacles and achieve robust, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I seeing poor peak shapes like fronting, tailing, or splitting for my N-Ethylbenzanilide peak?
A: Poor peak shape is often the first indicator of a solubility problem in HPLC. N-Ethylbenzanilide is a relatively non-polar, hydrophobic molecule with low aqueous solubility.[1][2] When your analyte's concentration exceeds its solubility limit in either the sample diluent or the mobile phase, it can lead to several issues that manifest as distorted peaks.
-
Peak Fronting: This is a classic sign that your sample diluent is significantly "stronger" (has a higher elution strength) than your mobile phase.[3] If you dissolve N-Ethylbenzanilide in a strong solvent like 100% acetonitrile, but your mobile phase starts at 10% acetonitrile, the sample doesn't properly mix at the head of the column. This causes the analyte band to spread and travel too quickly at the beginning, resulting in a peak with a leading edge.
-
Peak Tailing: While often associated with secondary interactions (like basic analytes interacting with acidic silanol groups on the column packing), tailing can also be caused by solubility issues. If the analyte is poorly soluble in the mobile phase, mass transfer between the stationary and mobile phases can be slow and inefficient, leading to a trailing peak.
-
Split or Broad Peaks: This can occur if the analyte precipitates either in the injector loop or at the column inlet where the sample first encounters the mobile phase.[3][4] This precipitation effectively creates a slow, secondary source of the analyte, leading to broadened or even fully split peaks. This is often accompanied by a sudden increase in system backpressure.[3]
To confirm if the issue is solvent-related, a simple diagnostic test is to dilute your sample in the initial mobile phase composition and reinject. If the peak shape improves, the root cause is very likely the sample solvent.[4][5]
Q2: My peak shape is poor. What is the most effective first step to improve the solubility of N-Ethylbenzanilide in my mobile phase?
A: The most direct approach is to adjust the composition of your mobile phase to better accommodate a hydrophobic analyte. In reversed-phase HPLC, this means increasing the elution strength by increasing the proportion of the organic modifier.[6][7]
The choice of organic modifier is critical. Acetonitrile (ACN) and methanol (MeOH) are the most common choices.[8][9] ACN is generally a stronger eluting solvent than MeOH in reversed-phase systems and is often preferred for its low viscosity and lower UV absorbance.[10]
A "scouting gradient" is the most efficient way to determine the optimal mobile phase composition and diagnose solubility issues. It provides a broad overview of where your analyte elutes and how its peak shape behaves across a wide range of organic modifier concentrations.
Objective: To identify an appropriate isocratic or gradient condition that provides good peak shape and retention.
Steps:
-
Column: Use a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid. (Note: The acid helps to control silanol activity and can improve peak shape for many compounds)[11].
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV, set at a wavelength appropriate for N-Ethylbenzanilide (e.g., 230-254 nm).
-
Injection: Inject a low concentration of your sample dissolved in 50:50 Water:Acetonitrile.
Analysis of Results: Examine the chromatogram. The point in the gradient where the peak elutes gives you a good starting point for the percentage of organic modifier needed for an isocratic method. Crucially, observe the peak shape. If the peak is sharp and symmetrical, it indicates that N-Ethylbenzanilide is soluble in the mobile phase at that composition.
Diagram: Troubleshooting Workflow for Solubility Issues
This diagram outlines the logical progression for diagnosing and resolving solubility-related problems in your HPLC method.
Caption: Relationship between analyte polarity and phase selection in RP-HPLC.
References
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Cheméo. (n.d.). Chemical Properties of Benzamide, N-ethyl- (CAS 614-17-5). Cheméo.
- INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2026, January 31). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC.
- Waters Corporation. (n.d.). HPLC Troubleshooting Guide. Waters Corporation.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
- Journal of Drug Delivery and Therapeutics. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- Chemsrc. (2025, August 25). Benzanilide | CAS#:93-98-1. Chemsrc.
- PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
- Chromatography Today. (n.d.). Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography.
- ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
- Thermo Fisher Scientific. (n.d.). HPLC solvents and mobile phase additives.
- International Journal of Pharmaceutical Research and Applications. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- Studia Universitatis Babes-Bolyai Chemia. (n.d.). COMPARISON OF THE PHASE RATIO FOR C18 HPLC COLUMNS USING THREE DIFFERENT ORGANIC MODIFIERS (METHANOL, ETHANOL AND ACETONITRILE).
- Google Patents. (n.d.). US7125492B2 - Additives for reversed-phase HPLC mobile phases.
- Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
- Longdom Publishing. (2024, September 25). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity.
- PMC. (n.d.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC.
- Pure Synth. (2025, December 10). Mastering HPLC Solvent Selection: Key Criteria for High-Precision Results.
- ResearchGate. (2016, August 5). How to adjust HPLC Reverse Chromatography systems for increasingly hydrophillic/phobic molecules?.
- Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?.
- ResearchGate. (n.d.). Effect of pH and mobile phase additives on the chromatographic behaviour of an amide‐embedded stationary phase: Cyanocobalamin and its diaminemonochloro‐platinum(II) conjugate as a case study.
- Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.
- Quora. (2021, June 5). How does pH affect the results of HPLC results?.
- Journal of Medical Pharmaceutical and Allied Sciences. (2012, December 12). Techniques for solubility enhancement of poorly soluble drugs: an overview.
- CAS Common Chemistry. (n.d.). N-Ethyl-N-phenylbenzamide.
- ResearchGate. (2025, August 5). pH Optimization of Amidation via Carbodiimides | Request PDF.
- GSRS. (n.d.). N-ETHYL-N-PHENYLBENZAMIDE.
- Journal of Applied Pharmaceutical Science. (2025, May 5). A quality by design approach with comprehensive green analytical chemistry assessment: Development, validation, and application.
- Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation.
- Semantic Scholar. (2020, June 30). Solubility of Benzanilide Crystals in Organic Solvents.
- NIH. (n.d.). Benzanilide | C13H11NO | CID 7168 - PubChem.
- World Journal of Pharmaceutical and Medical Research. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
- Agilent. (2024, March 28). HPLC Method Development: From Beginner to Expert Part 2.
- ResearchGate. (n.d.). Solubility of Benzanilide Crystals in Organic Solvents | Request PDF.
- PMC. (n.d.). CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION.
- Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent.
- Benchchem. (n.d.). Application Note: HPLC Method Development for the Analysis of N-Isobutylbenzamide.
- Merck Millipore. (n.d.). HPLC Solvents.
- Chemtek Scientific. (2024, June 5). A Comprehensive Guide to HPLC Solvents.
- ResearchGate. (2025, August 7). Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling.
- ResearchGate. (2025, August 7). Solubility of N-Ethylcarbazole in different organic solvent at 279.15–319.15 K | Request PDF.
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- 12. agilent.com [agilent.com]
Technical Support Center: N-Ethylbenzanilide Stability and Degradation
Introduction
Welcome to the technical support center for N-Ethylbenzanilide. This guide is designed for researchers, scientists, and drug development professionals who utilize N-Ethylbenzanilide in their work. As a substituted amide, N-Ethylbenzanilide is susceptible to degradation under various environmental conditions, which can impact experimental outcomes, product purity, and safety profiles. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate the formation of degradation products during storage and handling. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the integrity of your work.
Troubleshooting Guide: Investigating N-Ethylbenzanilide Degradation
This section addresses specific issues you might encounter during your experiments. Each question is followed by a detailed explanation of the potential causes and a step-by-step protocol for investigation and resolution.
Question 1: I've observed a new, unexpected peak in the HPLC analysis of my stored N-Ethylbenzanilide sample. How can I identify it?
Probable Cause: The appearance of a new peak in your chromatogram strongly suggests that your N-Ethylbenzanilide sample has started to degrade. The identity of the degradation product depends on the storage conditions (e.g., exposure to moisture, light, or oxygen). The most common degradation pathways for amides are hydrolysis, oxidation, and photodegradation.
Investigative Workflow:
To identify the unknown peak, a systematic approach involving forced degradation studies and mass spectrometry is recommended. This process will help you generate and identify potential degradation products, which can then be compared to the impurity in your stored sample.
Workflow for Forced Degradation and Identification
Caption: Workflow for identifying unknown degradation products.
Step-by-Step Protocol for Identification:
-
Prepare a Stock Solution: Dissolve a known quantity of your N-Ethylbenzanilide reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
-
Perform Forced Degradation: Expose aliquots of the stock solution to the following stress conditions as recommended by ICH guidelines[1][2]:
-
Acid Hydrolysis: Mix with an equal volume of 0.1 M HCl and heat at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix with an equal volume of 0.1 M NaOH and heat at 60°C for 24-48 hours.[3]
-
Oxidative Degradation: Mix with an equal volume of 3% H₂O₂ and keep at room temperature for 24-48 hours.[2][4]
-
Photolytic Degradation: Expose the solution in a photostability chamber to UV/Vis light.[5][6]
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours, then dissolve for analysis.
-
-
Neutralize Samples: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.
-
Analyze by HPLC-UV: Analyze all samples (including your original stored sample and a non-degraded control) using a validated stability-indicating HPLC method. Compare the retention time of the unknown peak in your stored sample with the peaks generated under the various stress conditions.
-
Analyze by LC-MS/MS: To confirm the identity, analyze the stressed samples that produced a peak matching your unknown using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[6][7] The mass-to-charge ratio (m/z) and fragmentation pattern will provide structural information to definitively identify the degradation product. For example, hydrolysis would likely yield benzoic acid and N-ethylaniline.
Question 2: The purity of my solid N-Ethylbenzanilide has decreased significantly upon re-testing after six months of storage. What are the optimal storage conditions?
Probable Cause: A decrease in purity over time indicates that the storage conditions are not adequate to prevent degradation. N-Ethylbenzanilide, like many organic compounds, is sensitive to environmental factors. The primary culprits are typically moisture (leading to hydrolysis), oxygen (leading to oxidation), and light (leading to photodegradation).
Scientific Rationale:
The amide bond in N-Ethylbenzanilide is susceptible to cleavage by water, a process that can be catalyzed by acidic or basic impurities.[8][9] The ethyl group and aromatic rings can be sites for oxidative attack, while exposure to high-energy UV light can induce bond cleavage and the formation of radical species.[5][10] Therefore, proper storage is critical to maintain the compound's integrity.[11][12][13]
Recommended Storage and Handling Protocols:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of all chemical reactions, including hydrolysis and oxidation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, preventing oxidative degradation.[14] |
| Container | Tightly Sealed, Amber Glass Vial | Prevents moisture ingress and protects from light to avoid photodegradation.[11][13] |
| Desiccant | Store container within a desiccator | Provides an additional layer of protection against ambient moisture. |
Self-Validating System for Storage:
To ensure your storage conditions are adequate, implement a periodic re-testing schedule.
-
Initial Analysis (T=0): Upon receiving a new batch of N-Ethylbenzanilide, perform a full characterization (e.g., HPLC purity, melting point, spectral analysis) to establish a baseline.
-
Interim Testing: Analyze the sample at regular intervals (e.g., 3, 6, and 12 months) using the same HPLC method.[11][12]
-
Data Comparison: Compare the purity results over time. A stable purity value confirms the adequacy of your storage protocol. A decrease in purity signals that the conditions need to be re-evaluated.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation products of N-Ethylbenzanilide?
The primary degradation pathways for N-Ethylbenzanilide are hydrolysis, oxidation, and photodegradation.
Potential Degradation Pathways of N-Ethylbenzanilide
Caption: Potential degradation pathways for N-Ethylbenzanilide.
-
Hydrolytic Degradation: Cleavage of the amide bond results in the formation of Benzoic Acid and N-Ethylaniline . This is a common pathway in the presence of moisture, especially under acidic or basic conditions.[9][15][16]
-
Oxidative Degradation: Oxidation can occur at several sites. N-oxidation can form N-Ethylbenzanilide N-oxide .[17] Oxidative N-dealkylation, another metabolic route, can produce Benzanilide and acetaldehyde.[18][19]
-
Photodegradation: Exposure to UV light can lead to more complex reactions, including the formation of radical species, which may result in ring hydroxylation or other rearranged products.[5][10][20]
Q2: How do I develop a stability-indicating HPLC method for N-Ethylbenzanilide?
A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients.
Key Steps for Method Development:
-
Generate Degradants: Perform forced degradation studies as described in the troubleshooting guide to create a sample containing N-Ethylbenzanilide and its potential degradation products.
-
Select Column and Mobile Phase: Start with a standard reverse-phase column (e.g., C18). Screen different mobile phase compositions (e.g., gradients of acetonitrile/water or methanol/water with a buffer like ammonium acetate or formic acid) to achieve separation.
-
Optimize Separation: Adjust the gradient slope, flow rate, and temperature to ensure baseline resolution between the parent N-Ethylbenzanilide peak and all degradation product peaks.
-
Detector Wavelength: Use a photodiode array (PDA) detector to analyze the UV spectra of all peaks. Select a wavelength that provides a good response for both the parent compound and the impurities.
-
Method Validation: Validate the final method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to prove it is fit for its intended purpose.
Q3: Can nitrosamine impurities form from the degradation of N-Ethylbenzanilide?
Yes, there is a potential risk. N-Ethylaniline, a primary hydrolysis product of N-Ethylbenzanilide, is a secondary amine. If a nitrosating agent (such as nitrites, which can be present as contaminants in reagents or excipients) is present under acidic conditions, it can react with N-ethylaniline to form N-nitrosoethylaniline , a type of nitrosamine impurity.[21] Given the regulatory scrutiny of nitrosamines as potential carcinogens, it is crucial to assess this risk, especially for pharmaceutical applications.[22] Analysis for such impurities typically requires highly sensitive methods like GC-MS or LC-MS/MS.[21][22]
References
-
Reuter, R. M. (2018). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Benzidine. [Link]
-
European Medicines Agency (EMA). (2023). Stability testing of existing active substances and related finished products. [Link]
-
Gorrod, J. W., & Temple, D. J. (1975). The differentiation of N-oxidation and N-dealkylation of N-ethyl-N-methylaniline by rabbit liver microsomes as distinct metabolic routes. Xenobiotica, 5(8), 465-474. [Link]
-
Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. [Link]
-
Patel, J. (2022). Stability management of new drug substances and products. ResearchGate. [Link]
-
U.S. Food and Drug Administration (FDA). (2013). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
Lindell, S. (2012). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? ResearchGate. [Link]
-
Wang, Y., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. International Journal of Environmental Research and Public Health, 19(18), 11686. [Link]
-
StudyForce. (2019). Hydrolysis of Amides. YouTube. [Link]
-
ResearchGate. (n.d.). N-oxidation mechanism illustrated in an aliphatic nitrogen. [Link]
-
Egyptian Drug Authority. (n.d.). Guideline for Stability Study of Imported Drug Substance and Drug Product. [Link]
-
Ioele, G., et al. (2018). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics, 10(4), 209. [Link]
-
Al-Tohamy, R., et al. (2022). Photodegradation of Endocrine Disruptors Namely Methyl P-Hydroxybenzoate, and Ethyl 4-Hydroxybenzoate with N-Doped BiOBr Nanocomposite. ResearchGate. [Link]
-
Zhang, Q., et al. (2024). Oxoammonium-Catalyzed Oxidation of N-Substituted Amines. Journal of the American Chemical Society, 146(46), 31412-31419. [Link]
-
U.S. Food and Drug Administration (FDA). (1998). Guidance for Industry: Stability Testing of Drug Substances and Drug Products (Draft). [Link]
-
Gorrod, J. W., & Gooderham, N. J. (1985). Microsomal N- and C-oxidation of 4-substituted N-benzylanilines. Xenobiotica, 15(12), 1021-1031. [Link]
-
Kumar, A., et al. (2022). Identification and characterization of degradation products of Nateglinide. Indonesian Journal of Pharmacy, 33(2), 235-243. [Link]
-
Guttikar, S., et al. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules, 29(5), 1011. [Link]
-
Ullah, S., et al. (2023). Superior Photodegradation of Bentazon and Nile Blue and Their Binary Mixture Using Sol–Gel Synthesized TiO2 Nanoparticles Under UV and Sunlight Sources. Catalysts, 13(2), 423. [Link]
-
Kumar, R., et al. (2023). Identification, isolation, and structural characterization of novel forced degradation products of Ertugliflozin using advanced analytical techniques. Scientific Reports, 13(1), 9474. [Link]
-
Patel, P. N., & Sharia, P. (2024). Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation. Journal of Pharmaceutical and Biomedical Analysis, 238, 115762. [Link]
-
Gholami, M., et al. (2018). Comparing Photocatalytic Degradation of Gaseous Ethylbenzene Using N-doped and Pure TiO2 Nano-Catalysts Coated on Glass Beads under Both UV and Visible Light Irradiation. Catalysts, 8(10), 469. [Link]
-
Pangarkar, K. (2024). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. ResearchGate. [Link]
-
Jadrijević-Mladar Takač, M., et al. (2023). Lifitegrast Degradation: Products and Pathways. International Journal of Molecular Sciences, 24(19), 14881. [Link]
-
Reubsaet, J. L., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 955-978. [Link]
-
El-Gindy, A., et al. (2011). Validated stability indicating methods for determination of nitazoxanide in presence of its degradation products. ResearchGate. [Link]
-
Pizarro, C., et al. (2021). Development of a new methodology for the determination of N-nitrosamines impurities in ranitidine pharmaceuticals using microextraction and gas chromatography-mass spectrometry. Talanta, 223(Pt 2), 121659. [Link]
Sources
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- 4. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
Mastering Amide Rotamerism: A Comparative Guide to N-Ethylbenzanilide 1H NMR Interpretation
Executive Summary & Core Directive
In drug discovery, tertiary amides like N-Ethylbenzanilide are frequently encountered as peptide mimetics or transition-state inhibitors. However, their NMR spectra often confuse researchers due to rotamerism —the existence of distinct conformational isomers on the NMR timescale.
This guide moves beyond basic peak assignment. It compares the spectral behavior of N-Ethylbenzanilide against its structural analogs (N-Methylbenzanilide, Benzanilide) and analytical alternatives (Variable Temperature NMR), providing a definitive framework for distinguishing "impure" samples from "dynamic" ones.
The Mechanism: Why the Spectrum "Fails"
The core challenge with N-Ethylbenzanilide is the restricted rotation around the C–N amide bond. Unlike amines, the amide nitrogen lone pair delocalizes into the carbonyl, creating a partial double bond (
This results in two distinct species in solution at room temperature:
-
E-Isomer (Major): The N-Ethyl group is anti to the carbonyl oxygen (minimizing steric clash with the benzoyl phenyl ring).
-
Z-Isomer (Minor): The N-Ethyl group is syn to the carbonyl oxygen.
Visualization: Amide Resonance & Isomerization
The following diagram illustrates the resonance contribution and the resulting equilibrium.
Caption: The partial double bond character (red) creates a high energy barrier to rotation, resulting in distinct E/Z populations observable by NMR.
Comparative Analysis: N-Ethylbenzanilide vs. Alternatives
This section compares N-Ethylbenzanilide against its most common structural analogs and method variations to isolate the specific spectral fingerprints of the ethyl group.
Comparison 1: Structural Analogs (Steric Impact)
The "messiness" of the NMR spectrum is directly proportional to the steric bulk on the nitrogen.
| Feature | Benzanilide (Alternative A) | N-Methylbenzanilide (Alternative B) | N-Ethylbenzanilide (Target) |
| Structure | Ph-CO-NH-Ph | Ph-CO-N(Me)-Ph | Ph-CO-N(Et)-Ph |
| Rotamer Visibility | None. Fast exchange/H-bonding locks conformation. | High. Distinct singlets for N-Me. | Complex. Distinct/Broad Quartets for N-CH2. |
| Key Signals (Alkyl) | N/A | Two Singlets (~3.50 & 3.00 ppm) | Two Quartets (overlapping or distinct) |
| Isomer Ratio | >99:1 (Trans) | ~70:30 (E:Z) | ~60:40 to 90:10 (Steric dependent) |
| Interpretation Difficulty | Low | Medium | High (Multiplet overlap) |
Key Insight: N-Ethylbenzanilide is significantly harder to interpret than the N-Methyl analog because the methylene quartet (
Comparison 2: Analytical Conditions (Solvent & Temperature)
The "Alternative" here is the experimental condition. Running the sample in CDCl3 at 25°C is the standard, but often the wrong choice for this molecule.
| Parameter | Standard Condition (CDCl3 @ 25°C) | Dynamic Condition (DMSO-d6 @ 100°C) |
| Spectral Appearance | Split/Broad. Dual signals for Ethyl group. | Coalesced. Single, sharp average signals. |
| Information Yield | Thermodynamic. Gives ratio of isomers ( | Structural. Confirms purity and connectivity. |
| Risk | False assumption of impurities. | Thermal degradation of unstable samples. |
Detailed Spectral Interpretation Guide
The "Ethyl Handle" (3.0 – 4.5 ppm)
This is the diagnostic region. Unlike a standard ethyl group (triplet + quartet), N-Ethylbenzanilide displays rotameric splitting .
-
The Methylene (
): Look for two unequal quartets.-
Major Rotamer: Typically downfield (~3.9 - 4.1 ppm) due to deshielding by the carbonyl anisotropy in the E-form.
-
Minor Rotamer: Upfield (~3.4 - 3.6 ppm).
-
Warning: If the exchange rate is intermediate (near coalescence), these will appear as a single, flat, broad "hump" that integrates to 2H.
-
-
The Methyl (
): Look for two unequal triplets.-
Range: 1.1 – 1.3 ppm.
-
These are often less separated than the methylenes but will appear as a "messy" triplet with "shoulders."
-
The Aromatic Region (7.0 – 7.6 ppm)
The phenyl rings also experience different magnetic environments.
-
Ortho-Protons: The protons ortho to the amide bond on the benzoyl ring are most sensitive. In the major rotamer, the carbonyl oxygen points away from the N-Ethyl, affecting the shielding cone experienced by these protons.
-
Observation: You will often see a "doubling" of the aromatic multiplets, making the integration seem non-integer if not carefully calibrated.
Experimental Protocol: Variable Temperature (VT) NMR
To prove that the extra peaks are rotamers and not impurities, you must perform a VT-NMR experiment.[1] This is the self-validating protocol.
Workflow Diagram
Caption: Step-by-step decision tree for validating rotameric species using Variable Temperature NMR.
Detailed Protocol Steps
-
Solvent Selection: Switch from
to DMSO-d6 (boiling point 189°C) or Toluene-d8 . boils at 61°C, which is often below the coalescence temperature ( ) of benzanilides. -
Baseline Scan: Acquire a standard proton spectrum at 298 K (25°C). Note the chemical shifts of the "impurity" quartets.
-
Stepwise Heating: Increase the probe temperature in 20 K increments.
-
Critical Step: Allow 10 minutes for thermal equilibration at each step to prevent shimming errors (convection currents).
-
Re-shim: You must re-shim the Z1 and Z2 coils at each temperature point.
-
-
Coalescence Observation: As T approaches
(typically 60–90°C for bulky amides), the two quartets will broaden into a flat baseline and then sharpen into a single, average quartet. -
Cooling (Re-validation): Return the sample to 25°C. The original "split" spectrum must return. If it does not, your compound has degraded.
References
-
Restricted Rotation in Amides: Stewart, W. E., & Siddall, T. H. (1970). Nuclear magnetic resonance studies of amides. Chemical Reviews, 70(5), 517–551. Link
-
N-Ethylbenzanilide Characterization: Macmillan Group (Princeton University). (2016).[2][3] Supplementary Information for: Photoredox-catalyzed deuteration. (See pages 10-15 for rotameric NMR descriptions of N-ethyl analogs). Link
-
Dynamic NMR Methodology: Clayden, J., et al. (2014). Rotamers or diastereomers? An overlooked NMR solution.[1][4][5] (Discussion on distinguishing rotamers from impurities). Link
-
Solvent Effects on Rotamers: Reich, H. J. (2023). Dynamic NMR Spectroscopy. University of Wisconsin-Madison. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Switchable Site-Selective Benzanilide C(sp2)-H Bromination via Promoter Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solution Chemistry of N,N'-Disubstituted Amidines: Identification of Isomers and Evidence for Linear Dimer Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. reddit.com [reddit.com]
Comparative FTIR Profiling: N-Ethylbenzanilide vs. Precursor Benzanilide
Topic: FTIR characteristic absorption peaks of N-Ethylbenzanilide Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
A Technical Guide for Structural Validation and Purity Analysis
Executive Summary & Application Context
N-Ethylbenzanilide (NEB) (CAS: 16466-44-7), chemically known as N-ethyl-N-phenylbenzamide, is a tertiary amide often synthesized via the N-alkylation of Benzanilide or the acylation of N-ethylaniline. In pharmaceutical and energetic material applications, it serves as a critical stabilizer analog (related to Centralites) and a synthesis intermediate.
Distinguishing NEB from its precursor, Benzanilide (N-phenylbenzamide), is a common analytical challenge. While HPLC separates them by polarity, Fourier Transform Infrared Spectroscopy (FTIR) provides the most immediate structural validation.
This guide outlines the definitive spectral fingerprints that differentiate the Secondary Amide (Benzanilide) from the Tertiary Amide (NEB) , focusing on the mechanistic disappearance of the Amide II band and the emergence of aliphatic markers.
Mechanistic Insight: The Vibrational Shift
To interpret the spectra accurately, one must understand the vibrational physics governing the amide linkage.
-
The Secondary Amide (Benzanilide): Possesses a proton on the nitrogen (
). This allows for strong intermolecular hydrogen bonding and coupling between the bending and stretching vibrations, creating the distinct Amide II band. -
The Tertiary Amide (N-Ethylbenzanilide): The nitrogen is fully substituted (
). The absence of the oscillator eliminates hydrogen bonding and the Amide II mode. Consequently, the spectrum is dominated by the carbonyl stretch (Amide I) and the new aliphatic vibrations of the ethyl group.
Comparative Spectral Analysis (Data Tables)
The following table contrasts the critical absorption zones. The "diagnostic" features are the absence of peaks in NEB that are strong in Benzanilide.
Table 1: Characteristic Peak Assignments
| Spectral Region | Vibrational Mode | Benzanilide (Precursor) | N-Ethylbenzanilide (Target) | Diagnostic Value |
| 3450 – 3250 cm⁻¹ | N-H Stretching | Medium/Sharp (~3350 cm⁻¹) | ABSENT | High. Disappearance confirms N-substitution. |
| 3100 – 3000 cm⁻¹ | Aromatic C-H Stretch | Present (Weak) | Present (Weak) | Low. Common to both. |
| 2980 – 2850 cm⁻¹ | Aliphatic C-H Stretch | ABSENT (Only aromatic C-H) | Present (2970, 2930, 2870 cm⁻¹) | High. Confirms presence of Ethyl group. |
| 1680 – 1630 cm⁻¹ | Amide I (C=O Stretch) | Strong (~1655 cm⁻¹) | Strong (~1640–1650 cm⁻¹) | Medium. Shift is subtle; band shape often narrows in tertiary amides. |
| 1550 – 1510 cm⁻¹ | Amide II (N-H Bend + C-N Stretch) | Very Strong (~1530–1550 cm⁻¹) | ABSENT | CRITICAL. The primary differentiator. |
| 1400 – 1300 cm⁻¹ | C-N Stretch (Amide III) | Mixed modes | Distinct stretch (~1380 cm⁻¹) | Medium. |
| 750 – 690 cm⁻¹ | Aromatic Out-of-Plane (OOP) | Strong (Monosubstituted) | Strong (2x Monosubstituted) | Low. Both contain phenyl rings. |
Technical Note: In tertiary amides like NEB, the Amide I band may appear at a slightly lower frequency or exhibit splitting due to the steric hindrance of the two phenyl rings forcing the carbonyl out of coplanarity, altering the conjugation length [1, 7].
Experimental Protocol: High-Precision ATR-FTIR
Methodology for rapid QC of semi-solid or solid amide samples.
Phase 1: Instrument Setup
-
Hardware: FTIR Spectrometer equipped with a Diamond or ZnSe ATR (Attenuated Total Reflectance) accessory.
-
Parameters:
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).
-
Scans: 32 (Screening) or 64 (Publication).
-
Range: 4000 – 600 cm⁻¹.
-
Apodization: Blackman-Harris 3-Term.
-
Phase 2: Sample Preparation & Acquisition
-
Blanking: Clean crystal with isopropanol. Collect background spectrum (air).
-
Loading:
-
If Solid: Place ~5 mg of NEB crystals on the ATR sweet spot. Apply high pressure using the anvil clamp to ensure intimate contact (critical for quantitative peak heights).
-
If Melt/Oil: Apply a thin film; no pressure clamp needed.
-
-
Acquisition: Collect sample spectrum.
-
Correction: Apply "ATR Correction" algorithm (if comparing to transmission library data) to adjust for penetration depth vs. wavelength dependence.
Phase 3: Validation Workflow (Diagram)
Caption: Logic flow for distinguishing N-Ethylbenzanilide from Benzanilide using characteristic FTIR spectral windows.
Troubleshooting & Common Artifacts
-
Residual Solvent: NEB is often recrystallized from ethanol or toluene.
-
Ethanol:[1] Broad O-H stretch at 3400 cm⁻¹ can mimic an N-H bond. Solution: Dry sample under vacuum at 40°C for 4 hours.
-
Toluene: Sharp aromatic peaks may overlap. Look for specific toluene out-of-plane bends at 729 cm⁻¹ [1].
-
-
Water Vapor: Atmospheric water creates "noisy" jagged peaks in the 1600–1500 cm⁻¹ region, potentially obscuring the Amide I/II assessment. Solution: Purge the FTIR bench with dry nitrogen or apply aggressive background subtraction.
-
Polymorphism: Amides can exhibit polymorphism. If the Amide I peak is split (e.g., 1650 and 1635 cm⁻¹), it may indicate a mixture of conformers or crystalline phases, not necessarily chemical impurity [6].
Structural Logic Diagram
The following diagram illustrates the chemical substitution pathway and the resulting spectral subtraction.
Caption: Structural evolution from Secondary to Tertiary amide and the corresponding loss of vibrational modes.
References
-
NIST Mass Spectrometry Data Center. (2023). Benzanilide, N-ethyl- (N-Ethylbenzamide) and related structures.[2][3][4][5] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Spectroscopy Online. (2023). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]
-
Ufaruna, N. (2014).[6] Infrared Absorption Band Assignment in Benzanilide and Some of its p-Substituted Derivatives. SciSpace. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). Spectroscopy of Carboxylic Acid Derivatives - Amide Bands.[6][7] Retrieved from [Link]
-
UCLA Chemistry. (n.d.). Table of IR Absorptions: Amides and Amines.[7][8] Retrieved from [Link]
-
ResearchGate. (2018). Comparison of IR spectra: Thiobenzanilide and Oxidation Products. Retrieved from [Link]
-
NIH National Library of Medicine. (2025). N-Ethyl-N-phenylbenzamide (Compound Summary). PubChem.[9] Retrieved from [Link]
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. scispace.com [scispace.com]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. GSRS [precision.fda.gov]
Publish Comparison Guide: GC-MS Fragmentation Pattern Analysis of N-Ethylbenzanilide
Executive Summary
N-Ethylbenzanilide (NEB), a tertiary amide (
This guide provides a definitive technical framework for the identification and differentiation of NEB using Gas Chromatography-Mass Spectrometry (GC-MS). Unlike standard spectral libraries which may lack detailed mechanistic annotation, this document correlates specific
Analytical Challenge & Strategy
The primary analytical challenge lies in the structural similarity between NEB and its homologs. All three compounds share a benzoyl core, leading to identical base peaks (
Comparative Target Profile
| Compound | Formula | MW | Base Peak | Key Differentiator ( |
| N-Ethylbenzanilide | 225 | 105 | 225 (Weak/Mod), 197 (Rearrangement) | |
| N-Methylbenzanilide | 211 | 105 | 211 , 196 (Loss of | |
| Benzanilide | 197 | 105 | 197 , No higher mass peaks |
Experimental Protocol (Self-Validating)
This workflow is designed to maximize molecular ion stability while ensuring sufficient fragmentation for structural confirmation.
Sample Preparation
-
Matrix: Methanol or Acetonitrile (HPLC Grade).[1]
-
Concentration: 10
g/mL (trace analysis) to 100 g/mL (general profiling). -
Derivatization: None required (NEB is thermally stable and volatile).
GC-MS Instrument Conditions
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS), 30m
0.25mm ID 0.25 m film. -
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Splitless (1 min) or Split (10:1) @ 280°C. Note: High inlet temperature ensures rapid volatilization of the tertiary amide.
-
Oven Program:
-
Initial: 80°C (hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Final: 280°C (hold 5 min).
-
-
MS Source: Electron Ionization (EI) @ 70 eV, 230°C.
-
Scan Range:
40–300.
Workflow Diagram
Figure 1: Step-by-step experimental workflow for N-Ethylbenzanilide analysis.
Fragmentation Pattern Analysis
The mass spectrum of N-Ethylbenzanilide is dominated by the stability of the benzoyl cation. However, the McLafferty-like rearrangement involving the ethyl group is the definitive mechanistic signature distinguishing it from methyl-substituted homologs.
Mechanistic Pathway
-
Molecular Ion (
): 225. The radical cation forms primarily by electron removal from the nitrogen lone pair or the aromatic -system. -
-Cleavage (Dominant): Cleavage of the amide bond (
) generates the stable benzoyl cation ( 105) and the N-ethylanilino radical. -
McLafferty Rearrangement (Diagnostic): The carbonyl oxygen abstracts a
-hydrogen from the N-ethyl group. This leads to the elimination of a neutral ethylene molecule (28 Da) and the formation of the Benzanilide radical cation at 197.-
Note: This peak (
197) in the NEB spectrum mimics the molecular ion of Benzanilide. Caution is required to avoid false positives; the presence of 225 confirms NEB.
-
Fragmentation Pathway Diagram
Figure 2: Mechanistic fragmentation pathway of N-Ethylbenzanilide under 70 eV Electron Ionization.
Diagnostic Ion Table
| m/z | Ion Identity | Mechanism | Relative Abundance (Approx) |
| 225 | Molecular Ion ( | Ionization of parent molecule | 10–20% |
| 197 | Benzanilide Radical Cation | McLafferty Rearrangement (Loss of | 5–15% |
| 105 | Benzoyl Cation | 100% | |
| 77 | Phenyl Cation | Loss of CO from | 40–60% |
| 51 | Fragmentation of Phenyl ring | 10–20% |
Comparative Performance Guide
When analyzing complex mixtures (e.g., aged propellants or crude reaction mixtures), use this logic to distinguish NEB from its analogs.
Differentiation Logic
-
Check for
225: If present, NEB is confirmed. -
Check for
197:-
If
225 is absent and 197 is the highest mass Benzanilide . -
If
225 is present and 197 is observed NEB (197 is a fragment).
-
-
Check for
211: Indicates N-Methylbenzanilide .
Sensitivity & Linearity
-
LOD (Limit of Detection): ~0.1
g/mL (SIM mode targeting 225, 105, 77). -
Linearity: Excellent (
) in the 1–100 g/mL range. -
Resolution: On a standard DB-5MS column, NEB elutes after Benzanilide due to increased molecular weight, despite the loss of hydrogen bonding capability.
References
-
NIST Mass Spectrometry Data Center. "Benzamide, N-ethyl-N-phenyl-." NIST Chemistry WebBook, SRD 69. [Link]
-
Laza, D., et al. "Development of a Quantitative LC-MS/MS Method for the Analysis of Common Propellant Powder Stabilizers in Gunshot Residues." Journal of Forensic Sciences, 2007.[2] [Link]
-
Matuschek, G., et al. "Gas chromatographic-mass spectrometric analysis of specific centralite stabilizers." Journal of Chromatography A, 1998. [Link]
-
U.S. Environmental Protection Agency. "Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS)." SW-846, 2018. [Link]
Sources
A Comparative Guide to Establishing the HPLC Retention Time of N-Ethylbenzanilide Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the accurate identification and quantification of chemical entities are paramount. N-Ethylbenzanilide, a molecule of interest in various synthetic pathways, serves as a crucial reference standard. Its purity and consistent chromatographic behavior are foundational to the reliability of analytical methods. This guide provides an in-depth, experience-driven approach to determining the High-Performance Liquid Chromatography (HPLC) retention time of an N-Ethylbenzanilide reference standard. We will explore a robust, self-validating analytical protocol, compare its utility against reliance on external standards, and provide the scientific rationale behind our methodological choices.
The Critical Role of a Well-Characterized Reference Standard
In drug discovery and development, new chemical entities (NCEs) undergo rigorous analysis to understand their safety, toxicity, and pharmacokinetic profiles.[1] A reference standard, such as N-Ethylbenzanilide, is a highly purified compound used as a benchmark for identification and quantification.[2] The use of a well-characterized reference standard is not merely a matter of good practice; it is a cornerstone of regulatory compliance and data integrity.[3]
This guide will walk you through the process of establishing a reliable in-house method for determining the retention time of an N-Ethylbenzanilide reference standard, a critical parameter in liquid chromatography.
Establishing the Analytical Method: A Scientifically-Grounded Protocol
The following HPLC method is designed for robustness and reproducibility, drawing upon established principles for the analysis of similar aromatic amines and anilides.[4][5]
Chromatographic Conditions
A summary of the key chromatographic parameters is provided below. These parameters are based on methods for structurally related compounds and serve as a validated starting point for the analysis of N-Ethylbenzanilide.
| Parameter | Recommended Conditions | Rationale |
| HPLC Column | C18, 5 µm, 4.6 x 150 mm | The C18 stationary phase provides excellent hydrophobic retention for the nonpolar N-Ethylbenzanilide molecule. The 5 µm particle size offers a good balance between efficiency and backpressure, while the 150 mm length ensures adequate resolution. |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good peak shape and elution strength for a wide range of compounds. The 60:40 ratio is a starting point and can be optimized to fine-tune the retention time. |
| Flow Rate | 1.0 mL/min | This flow rate is standard for a 4.6 mm internal diameter column and provides a good balance between analysis time and chromatographic efficiency.[6] |
| Injection Volume | 10 µL | A small injection volume minimizes the risk of band broadening and column overload, leading to sharper peaks and better resolution. |
| Detector | UV-Vis Detector | N-Ethylbenzanilide contains a chromophore (the benzanilide moiety) that absorbs UV light, making UV detection a suitable and robust method for its quantification. |
| Detection Wavelength | 230 nm | This wavelength is chosen to maximize the absorbance of N-Ethylbenzanilide, thereby enhancing the sensitivity of the method. A UV scan of the reference standard should be performed to confirm the optimal wavelength. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times, as temperature can affect the viscosity of the mobile phase and the kinetics of solute partitioning. |
| Run Time | 10 minutes | This provides sufficient time for the elution of N-Ethylbenzanilide and any potential impurities, while also allowing for efficient sample throughput. |
Experimental Workflow for Retention Time Determination
The following diagram illustrates the logical flow for the preparation and analysis of the N-Ethylbenzanilide reference standard.
Figure 1: Experimental workflow for determining the HPLC retention time of N-Ethylbenzanilide.
Step-by-Step Protocol
-
Reagent and Standard Preparation:
-
Accurately weigh approximately 10 mg of the N-Ethylbenzanilide reference standard (purity ≥98%).
-
Dissolve the standard in a 10 mL volumetric flask using HPLC-grade acetonitrile to create a 1 mg/mL stock solution.
-
Dilute the stock solution with the mobile phase (Acetonitrile:Water, 60:40 v/v) to a final working concentration of approximately 100 µg/mL.
-
Filter the working standard solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC System Setup and Equilibration:
-
Set up the HPLC system according to the chromatographic conditions outlined in the table above.
-
Equilibrate the column with the mobile phase for at least 30 minutes, or until a stable baseline is achieved.
-
-
Chromatographic Analysis:
-
Inject 10 µL of the prepared N-Ethylbenzanilide working standard solution.
-
Acquire the chromatogram for 10 minutes.
-
Repeat the injection at least five times to assess the reproducibility of the retention time.
-
-
Data Analysis and System Suitability:
-
Identify the peak corresponding to N-Ethylbenzanilide in the resulting chromatograms.
-
Determine the retention time (t R) for each injection.
-
Calculate the mean retention time and the relative standard deviation (%RSD) of the retention times from the replicate injections. The %RSD should be not more than 2.0%.[6]
-
Comparing In-House vs. Commercial Standards
| Feature | In-House Characterized Standard | Commercially Available Pre-Validated Standard |
| Cost | Potentially lower initial cost if the compound is synthesized in-house. | Higher upfront cost per unit. |
| Characterization | Requires comprehensive in-house characterization (e.g., NMR, MS, purity by HPLC) to establish identity and purity. | Comes with a Certificate of Analysis (CoA) detailing identity, purity, and other relevant properties.[2] |
| Method Development | Requires development and validation of an analytical method, as described in this guide. | Often comes with recommended analytical methods, saving development time. |
| Traceability | Traceability to national or international standards must be established and documented internally. | Typically traceable to primary standards (e.g., USP, EP), providing a higher level of authoritative grounding. |
| Flexibility | Allows for greater flexibility in method optimization and adaptation to specific matrices. | The provided method may not be optimal for all sample types. |
Trustworthiness Through Self-Validation
A key aspect of this guide is the principle of a self-validating system. The robustness of the analytical method should be challenged to ensure its reliability under slight variations in experimental conditions.[5]
Robustness Testing
To ensure the trustworthiness of the determined retention time, small, deliberate variations should be introduced to the method parameters:
-
Mobile Phase Composition: Vary the acetonitrile content by ±2% (e.g., 58:42 and 62:38 Acetonitrile:Water).
-
Flow Rate: Adjust the flow rate by ±0.1 mL/min (i.e., 0.9 mL/min and 1.1 mL/min).
-
Column Temperature: Alter the column temperature by ±2 °C (i.e., 28 °C and 32 °C).
The retention time of N-Ethylbenzanilide should remain consistent, and the peak should retain its symmetry and resolution under these variations. This demonstrates the method's robustness and the reliability of the established retention time.
Conclusion
Establishing a definitive and reproducible HPLC retention time for a reference standard like N-Ethylbenzanilide is a foundational step in the development of reliable analytical methods for drug development and quality control. While a specific retention time is dependent on the exact chromatographic conditions, the methodology presented in this guide provides a robust framework for its determination. By following a scientifically sound protocol, understanding the rationale behind each parameter, and performing thorough validation, researchers can have high confidence in their analytical results. The choice between developing an in-house method and utilizing a commercial standard depends on a balance of cost, time, and the level of required traceability. However, the principles of robust method development and validation remain universal and essential for ensuring the integrity of scientific data.
References
- SIELC Technologies. Separation of Benzanilide on Newcrom R1 HPLC column.
- Wang, X., et al. (2017). A simple method for HPLC retention time prediction: linear calibration using two reference substances. Chemistry Central Journal, 11(1), 65.
- BenchChem. (2025). High-performance liquid chromatography (HPLC) method for N-Ethyl-m-toluidine.
- Lowes, S., et al. (2017). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal, 19(1), 28-40.
-
International Consortium for Innovation and Quality in Pharmaceutical Development Metabolite Bioanalysis Working Group. (2024). Metabolite Bioanalysis in Drug Development: Recommendations from the IQ Consortium Metabolite Bioanalysis Working Group. Clinical Pharmacology & Therapeutics, 115(5), 939-953. Available from: [Link]
-
Science.gov. hplc retention times: Topics. Available from: [Link]
-
SciSpace. (2017). A simple method for HPLC retention time prediction: linear calibration using two reference substances. Available from: [Link]
-
Prime Scholars. Drug Development Based on New Chemical Entities. Available from: [Link]
-
ResearchGate. Retention Times of Compounds Used in the HPLC Analysis | Download Table. Available from: [Link]
- Peddi, P., et al. (2016). Development and validation of stability indicating HPLC method for estimation of related substances in bendamustine hydrochlorid. Der Pharmacia Lettre, 8(12), 183-192.
-
Pharmaguideline. HPLC Calibration Procedure. Available from: [Link]
-
National Academic Digital Library of Ethiopia. hplc methods for recently approved pharmaceuticals. Available from: [Link]
-
Agilent. The LC Handbook. Available from: [Link]
-
PubMed. (2025). Discovery and biological evaluation of novel N-aryl- N'-methylbenzodrazides against Schistosoma japonicum in vitro and in vivo. Available from: [Link]
-
ResearchGate. (2025). isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. Available from: [Link]
-
Paul, D., et al. (2023). Artificial Intelligence's Impact on Drug Discovery and Development From Bench to Bedside. Cureus, 15(10), e47514. Available from: [Link]
Sources
- 1. primescholars.com [primescholars.com]
- 2. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Separation of Benzanilide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HPLC Calibration Procedure | Pharmaguideline [pharmaguideline.com]
Distinguishing N-Ethylbenzanilide from Benzanilide Isomers: A Technical Comparison Guide
Executive Summary
In synthetic organic chemistry and drug development, distinguishing N-Ethylbenzanilide (Target) from its constitutional isomers—specifically ring-alkylated secondary amides like N-(4-ethylphenyl)benzamide —is a critical quality attribute. While they share the molecular formula C₁₅H₁₅NO and identical molecular weights (225.29 g/mol ), their pharmacological profiles and metabolic pathways differ drastically.
This guide provides a definitive, data-driven framework to distinguish these compounds. We move beyond basic identification to provide self-validating spectral and chromatographic protocols.
The Core Contenders
| Feature | N-Ethylbenzanilide (Target) | N-(4-Ethylphenyl)benzamide (Isomer A) | N-Benzyl-N-methylbenzamide (Isomer B) |
| Structure Type | Tertiary Amide | Secondary Amide | Tertiary Amide |
| Key Moiety | N-Ethyl group | Ring-Ethyl group | N-Benzyl / N-Methyl |
| H-Bond Donor | No | Yes (N-H) | No |
| Origin Risk | N-alkylation of benzanilide | Impurity in aniline starting material | Structural isomerism |
Spectroscopic Differentiation (The "How-To")
A. Infrared Spectroscopy (The Rapid Screen)
IR is the fastest method to rule out the secondary amide isomer. The presence of an N-H stretching band is the primary exclusion criterion for the target molecule.
-
Target (N-Ethylbenzanilide): Shows a strong Carbonyl (C=O) stretch but lacks N-H stretching.
-
Isomer (Secondary Amide): Exhibits a diagnostic N-H stretch and Amide II band.
Diagnostic IR Table:
| Vibration Mode | N-Ethylbenzanilide (Tertiary) | N-(4-Ethylphenyl)benzamide (Secondary) |
|---|---|---|
| N-H Stretch | Absent | 3250–3350 cm⁻¹ (Strong, Broad) |
| C=O Stretch (Amide I) | 1630–1645 cm⁻¹ (Lower freq. due to steric/electronic factors) | 1650–1670 cm⁻¹ |
| Amide II (N-H Bend) | Absent | ~1530–1550 cm⁻¹ |
B. Nuclear Magnetic Resonance (The Gold Standard)
¹H NMR provides the most definitive structural proof. The chemical shift of the ethyl group's methylene (-CH₂-) protons is the "molecular ruler" that distinguishes N-alkylation from Ring-alkylation.
Mechanism of Shift:
-
N-Ethyl: The methylene protons are directly attached to the nitrogen atom of the amide. The electron-withdrawing nature of the amide nitrogen deshields these protons significantly.
-
Ring-Ethyl: The methylene protons are attached to a phenyl ring (benzylic). They are less deshielded than N-alkyl protons.
¹H NMR Comparison Data (400 MHz, CDCl₃):
| Proton Environment | Target: N-Ethylbenzanilide (δ ppm) | Isomer: N-(4-Ethylphenyl)benzamide (δ ppm) |
|---|---|---|
| N-H | Absent | 7.8 – 8.2 (Broad singlet, D₂O exch.) |
| -CH₂- (Methylene) | 3.90 – 4.10 (Quartet) | 2.60 – 2.70 (Quartet) |
| -CH₃ (Methyl) | 1.15 – 1.25 (Triplet) | 1.20 – 1.30 (Triplet) |
| Aromatic Region | Multiplet (10H) | Multiplet (9H) + AA'BB' pattern for p-ethyl ring |
Expert Insight: In the target molecule (N-ethylbenzanilide), you may observe rotamers at room temperature due to restricted rotation around the C-N amide bond. This can cause the ethyl signals to appear broadened or split. Heating the NMR sample to 50°C often coalesces these peaks.
Decision Logic & Workflow
The following diagram outlines the logical flow for identifying the target compound using a self-validating tiered approach.
Caption: Analytical decision tree for differentiating N-Ethylbenzanilide from secondary and tertiary isomers.
Experimental Protocols
Protocol A: High-Performance Liquid Chromatography (HPLC)
This method separates the target from its isomers based on hydrophobicity. The tertiary amide (N-Ethylbenzanilide) lacks the hydrogen bond donor capability of the secondary amide, typically resulting in different retention characteristics on C18 phases.
System Suitability:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% -> 80% B (Linear Gradient)
-
15-20 min: 80% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Temperature: 30°C.
Expected Results:
-
N-(4-Ethylphenyl)benzamide: Elutes earlier (more polar due to H-bonding capability).
-
N-Ethylbenzanilide: Elutes later (more lipophilic).
Protocol B: Synthesis Verification (Origin Tracking)
If synthesizing the target, the choice of reagents dictates the impurity profile.
-
Reaction: Benzoyl chloride + N-Ethylaniline
N-Ethylbenzanilide. -
Critical Control: Ensure the starting N-ethylaniline is free of 4-ethylaniline. The latter reacts to form the secondary amide isomer.
Mass Spectrometry Fragmentation Analysis
When using LC-MS, fragmentation patterns can further confirm the structure.
Caption: Simplified MS fragmentation logic. The benzoyl ion (m/z 105) is dominant in N-ethylbenzanilide.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22378, N-Ethylbenzanilide. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for IR/NMR shift rules).
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Authoritative source for standard IR/NMR spectra of benzanilide derivatives). Retrieved from [Link]
A Comparative Guide to the Raman Spectroscopy Signature of N-Ethylbenzanilide
For Researchers, Scientists, and Drug Development Professionals
The Significance of Vibrational Spectroscopy in Amide Analysis
Raman spectroscopy is a powerful, non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a unique "fingerprint" for identification and structural elucidation. In the analysis of amide-containing compounds such as N-Ethylbenzanilide, Raman spectroscopy is particularly insightful. The amide group, with its characteristic C=O and C-N bonds, gives rise to distinct and well-characterized Raman bands. The positions and intensities of these bands are sensitive to the local chemical environment, including substitution on the nitrogen atom, making Raman an excellent tool for differentiating between various anilide derivatives.
The Expected Raman Signature of N-Ethylbenzanilide: A Synthesized Analysis
While a publicly available, fully assigned Raman spectrum of N-Ethylbenzanilide is not readily accessible, we can confidently predict its key spectral features by examining its constituent functional groups and drawing comparisons with the well-documented spectrum of its parent compound, benzanilide. N-Ethylbenzanilide is a tertiary amide, which will significantly influence the regions of the spectrum associated with amide vibrations when compared to a secondary amide like benzanilide.
The primary vibrational modes contributing to the Raman spectrum of N-Ethylbenzanilide arise from the two phenyl rings, the tertiary amide linkage (-CON-), and the N-ethyl group.
Table 1: Predicted Key Raman Bands for N-Ethylbenzanilide and Their Vibrational Assignments
| Predicted Raman Shift (cm⁻¹) | Vibrational Assignment | Description of Motion |
| ~3060 | Aromatic C-H Stretch | Symmetric and asymmetric stretching of C-H bonds on the phenyl rings. |
| ~2980-2930 | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of C-H bonds in the ethyl group (-CH₂CH₃). |
| ~1660 | Amide I (C=O Stretch) | Primarily the stretching vibration of the carbonyl group in the tertiary amide. This is expected to be a strong and characteristic band. |
| ~1600 | Aromatic C=C Stretch | In-plane stretching vibrations of the carbon-carbon double bonds within the phenyl rings. |
| ~1450 | CH₂ Scissoring | Bending vibration of the methylene group in the ethyl substituent. |
| ~1380 | CH₃ Symmetric Bend | "Umbrella" bending mode of the terminal methyl group. |
| ~1280 | Amide III (C-N Stretch) | A complex mode involving C-N stretching coupled with other vibrations. The position is sensitive to the tertiary nature of the amide. |
| ~1000 | Aromatic Ring Breathing | Symmetric radial expansion and contraction of the phenyl rings. A sharp and intense peak characteristic of monosubstituted benzene. |
Comparative Analysis: N-Ethylbenzanilide vs. Benzanilide
The most illuminating comparison for understanding the Raman signature of N-Ethylbenzanilide is with its immediate precursor, benzanilide. Benzanilide is a secondary amide, containing an N-H bond, which gives rise to distinct vibrational modes that are absent in N-Ethylbenzanilide. Conversely, the N-ethyl group in N-Ethylbenzanilide introduces new spectral features.
Table 2: Comparative Analysis of Key Raman Spectral Regions for N-Ethylbenzanilide and Benzanilide
| Spectral Region (cm⁻¹) | Benzanilide (Secondary Amide) | N-Ethylbenzanilide (Tertiary Amide) | Key Differentiating Features |
| ~3300 | Strong N-H Stretch: A prominent band arising from the stretching of the nitrogen-hydrogen bond. | Absent: No N-H bond is present. | The absence of a band in this region is a clear indicator of N-substitution. |
| ~2900-3000 | Absent (or very weak aromatic C-H) | Presence of Aliphatic C-H Stretches: Bands corresponding to the ethyl group's C-H vibrations will appear. | The emergence of these peaks is a direct signature of the N-ethyl group. |
| ~1530 | Amide II Band: A strong band resulting from a mix of N-H in-plane bending and C-N stretching. | Absent: The Amide II band is characteristic of secondary amides and will not be present. | The lack of a distinct Amide II band is a key marker for tertiary amides. |
| ~1450 & ~1380 | Absent | Presence of CH₂ and CH₃ Bending Modes: New peaks corresponding to the bending vibrations of the ethyl group. | These provide further confirmation of the ethyl substituent. |
The "fingerprint" region, typically below 1500 cm⁻¹, will also exhibit subtle but significant differences due to the altered vibrational coupling upon substitution of the amide proton with an ethyl group.[1]
Experimental Protocol for Acquiring the Raman Spectrum of N-Ethylbenzanilide
This protocol outlines a standard procedure for obtaining a high-quality Raman spectrum of a solid powder sample like N-Ethylbenzanilide.
Instrumentation:
-
A research-grade Raman spectrometer equipped with a microscope.
-
A laser excitation source (e.g., 532 nm or 785 nm). The choice of wavelength may be critical to avoid fluorescence.
-
A high-sensitivity detector (e.g., a CCD camera).
Procedure:
-
Sample Preparation:
-
Place a small amount of N-Ethylbenzanilide powder onto a clean microscope slide or into a well of a sample holder.
-
Gently press the powder to create a flat, even surface.
-
-
Instrument Calibration:
-
Ensure the spectrometer is calibrated using a known standard, such as a silicon wafer or cyclohexane, to guarantee the accuracy of the Raman shifts.
-
-
Microscope Focusing:
-
Place the sample on the microscope stage.
-
Using the white light illumination and the microscope eyepieces or camera, bring the surface of the sample into sharp focus.
-
-
Data Acquisition:
-
Switch to the laser illumination.
-
Select an appropriate laser power and acquisition time. Start with low power to avoid sample burning and gradually increase if necessary. Multiple short acquisitions can be co-added to improve the signal-to-noise ratio.
-
Acquire the Raman spectrum over the desired spectral range (e.g., 200 cm⁻¹ to 3500 cm⁻¹).
-
-
Data Processing:
-
Perform a baseline correction to remove any broad background fluorescence.
-
If necessary, cosmic ray removal algorithms can be applied.
-
Normalize the spectrum for comparison with other spectra.
-
Workflow for Comparative Raman Analysis
The following diagram illustrates the logical workflow for the comparative analysis of N-Ethylbenzanilide using Raman spectroscopy.
Caption: A flowchart illustrating the key steps in the comparative Raman analysis of N-Ethylbenzanilide against a benzanilide reference standard.
Conclusion
The Raman spectrum of N-Ethylbenzanilide is characterized by a combination of vibrational modes from its aromatic rings, tertiary amide group, and N-ethyl substituent. Through a comparative analysis with benzanilide, clear and unambiguous spectral markers for N-Ethylbenzanilide can be identified. The most definitive of these are the absence of the N-H stretching and Amide II bands, and the presence of aliphatic C-H stretching and bending modes from the ethyl group. This guide provides a robust framework for researchers to confidently identify N-Ethylbenzanilide and differentiate it from similar amide compounds using Raman spectroscopy.
References
-
PubChem. Benzanilide. [Online] Available at: [Link]
-
SpectraBase. Benzanilide. [Online] Available at: [Link]
- Singh, V. B., Singh, A. K., Rai, A. K., Singh, A. N., & Rai, D. K. (2007). Vibrational assignment of the normal modes of 2-phenyl-4-(4-methoxy benzylidene)-2-oxazolin-5-one via FTIR and Raman spectra, and ab inito calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 687-693.
-
Semantic Scholar. Table 1 : Physical and Analytical Data on Benzanilide and Some of their Substituted Derivatives. [Online] Available at: [Link]
- Neelakantan, P. (1964). The Raman Spectrum of Ethyl Chloroacetate. Proceedings of the Indian Academy of Sciences - Section A, 59(6), 385-391.
- Shih, W. C., Chen, Y. L., & Wang, Y. S. (2014). Analysis of ethyl and methyl centralite vibrational spectra for mapping organic gunshot residues. Analyst, 139(14), 3536-3544.
- Lombardi, A., B-L, M., & Le Ru, E. C. (2018). Uncovering low-frequency vibrations in surface-enhanced Raman of organic molecules.
- Zheng, J., & Yu, Z. (2007). New C-H Stretching Vibrational Spectral Features in the Raman Spectra of Gaseous and Liquid Ethanol. The Journal of Physical Chemistry A, 111(9), 1619-1625.
- Mary, Y. S., Panicker, C. Y., & Varghese, H. T. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Molecules, 27(5), 1583.
- Velu, K., et al. (2013). Vibrational Spectroscopic [IR and Raman] Analysis and Computational Investigation [NMR, UV-Visible, MEP and Kubo gap] on L-Valin. CORE.
- Wojciechowski, P. M., & Michalska, D. (2007). Theoretical Raman and infrared spectra, and vibrational assignment for para-halogenoanilines: DFT study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(3), 948-955.
-
AZoM. UV-Resonance Raman Spectroscopy for the Catalytic Oxidation of Organic Substrates. [Online] Available at: [Link]
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A Comparative Thermal Analysis of N-Ethylbenzanilide and Centralite I: A Guide for Propellant Stability Assessment
For Immediate Release
[City, State] – February 20, 2026 – In the field of energetic materials, particularly in the formulation of stable and reliable propellants, the choice of stabilizer is paramount. These chemical agents are crucial in preventing the autocatalytic decomposition of nitrocellulose-based propellants, thereby ensuring their safe storage and predictable performance. This guide provides an in-depth comparative thermal analysis of two key stabilizers: N-Ethylbenzanilide and Centralite I, utilizing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to elucidate their thermal behavior. This information is critical for researchers, scientists, and drug development professionals working with these and similar compounds.
Introduction: The Critical Role of Stabilizers in Propellant Formulations
Nitrocellulose-based propellants, while highly effective, are inherently unstable and prone to decomposition over time. This process can be accelerated by heat and other environmental factors, leading to a decrease in performance and, in worst-case scenarios, catastrophic failure. Stabilizers are added to these formulations to scavenge the acidic decomposition products, primarily nitrogen oxides, thus interrupting the autocatalytic decomposition cycle and extending the safe service life of the propellant.
Centralite I (1,3-diethyl-1,3-diphenylurea) has been a widely used and effective stabilizer in single, double, and triple-base propellants for many years.[1][2] Its thermal properties and stabilizing effects have been extensively studied. N-Ethylbenzanilide , a substituted amide, also possesses the chemical functionalities necessary to act as a stabilizer. Understanding the nuances of their thermal decomposition is essential for selecting the appropriate stabilizer for a given application.
This guide will delve into the fundamental principles of TGA and DSC and present a detailed, side-by-side comparison of the thermal characteristics of N-Ethylbenzanilide and Centralite I.
The Science Behind the Analysis: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most powerful and widely used thermal analysis techniques for characterizing the properties of energetic materials.[3][4]
-
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] This technique is invaluable for determining the thermal stability of a material, identifying its decomposition temperature, and quantifying the amount of volatile components.
-
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[6] DSC is used to determine key thermal transitions such as melting point, glass transition temperature, and the enthalpy of reactions, providing insights into the energetic changes that occur during decomposition.[7]
By employing both TGA and DSC, a comprehensive thermal profile of a material can be generated, offering a deep understanding of its stability and decomposition pathways.[8]
Experimental Protocols: A Blueprint for Reliable Thermal Analysis
To ensure the scientific integrity and reproducibility of the thermal analysis data, a rigorous and well-defined experimental protocol is essential. The following outlines the step-by-step methodologies for conducting TGA and DSC analysis on N-Ethylbenzanilide and Centralite I.
Sample Preparation
Proper sample preparation is critical to obtaining accurate and reproducible results.
Protocol:
-
Ensure both N-Ethylbenzanilide and Centralite I are of high purity.
-
Lightly grind the crystalline samples into a fine powder to ensure uniform heat distribution.
-
Accurately weigh approximately 3-5 mg of the powdered sample into a standard aluminum TGA or DSC pan.
-
For DSC analysis, hermetically seal the aluminum pan to prevent the loss of volatile decomposition products. For TGA, an open pan is typically used.
Thermogravimetric Analysis (TGA) Methodology
The following TGA protocol is designed to determine the onset of decomposition and the subsequent mass loss profile.
Protocol:
-
Place the prepared TGA pan containing the sample onto the TGA balance.
-
Purge the furnace with an inert nitrogen atmosphere at a flow rate of 50 mL/min to prevent oxidative decomposition.
-
Heat the sample from ambient temperature (e.g., 30 °C) to 500 °C at a constant heating rate of 10 °C/min.
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG).
Differential Scanning Calorimetry (DSC) Methodology
This DSC protocol will identify melting points and the exothermic decomposition behavior of the stabilizers.
Protocol:
-
Place the sealed DSC pan containing the sample and an empty reference pan into the DSC cell.
-
Purge the DSC cell with an inert nitrogen atmosphere at a flow rate of 50 mL/min.
-
Heat the sample from ambient temperature to 400 °C at a constant heating rate of 10 °C/min.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting DSC curve to identify endothermic events (e.g., melting) and exothermic events (decomposition), noting the onset temperatures and peak maxima.
Visualizing the Process: Experimental Workflow
The following diagram, generated using Graphviz, illustrates the logical flow of the thermal analysis experiment.
Sources
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-Ethylbenzanilide
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard Profile of N-Ethylbenzanilide
Key Hazard Information:
| Hazard Statement | GHS Classification | Precautionary Measures |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. P330: Rinse mouth. |
Table 1: GHS Hazard Classification for N-Ethylbenzanilide
Immediate Safety and Personal Protective Equipment (PPE)
Before handling N-Ethylbenzanilide for any purpose, including disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The causality behind these choices is to create a barrier against potential chemical exposure.
-
Hand Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use to ensure their integrity.
-
Eye/Face Protection: Use tightly fitting safety goggles or a face shield to protect against splashes.
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, chemical-resistant aprons or suits may be necessary.
-
Respiratory Protection: In a well-ventilated area, respiratory protection is not typically required. However, if dusts or aerosols are generated, a NIOSH-approved respirator is essential.
Segregation and Storage of N-Ethylbenzanilide Waste
Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal. N-Ethylbenzanilide waste should be collected in a dedicated, clearly labeled, and sealed container.
Chemical Incompatibility:
To prevent hazardous reactions, N-Ethylbenzanilide waste must be stored separately from:
-
Strong Oxidizing Agents: These can react exothermically and potentially cause a fire.
-
Strong Acids: Contact with strong acids should be avoided.[2]
Store waste containers in a cool, dry, and well-ventilated area, away from heat and direct sunlight.
N-Ethylbenzanilide Disposal Workflow
The disposal of N-Ethylbenzanilide must adhere to local, state, and federal regulations. The following workflow provides a logical progression for its proper disposal.
Sources
Personal protective equipment for handling N-Ethylbenzanilide
As a Senior Application Scientist, my primary goal is to ensure that your work in the laboratory is not only successful but, more importantly, safe. Handling any chemical reagent requires a foundational understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven guidance on the personal protective equipment (PPE) required for handling N-Ethylbenzanilide, moving beyond a simple checklist to explain the causality behind each recommendation. Our objective is to build your trust by providing value that extends beyond the product itself, making this your preferred source for laboratory safety information.
Section 1: Hazard Assessment of N-Ethylbenzanilide
Before any bottle is opened, a thorough understanding of the reagent's hazards is critical. N-Ethylbenzanilide and its structural analogs, such as other N-substituted anilines and benzamides, present a specific hazard profile that dictates our PPE choices.[1][2] Based on data from similar compounds, N-Ethylbenzanilide should be handled as a substance that is hazardous upon ingestion, in contact with skin, and via inhalation.[3][4]
The primary risks include irritation to the skin, serious irritation to the eyes, and potential irritation of the respiratory system.[3][5] Therefore, every safety measure we take is designed to prevent these specific routes of exposure.
| Hazard Classification | Category | Hazard Statement | Implication for Handling |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed | Avoid ingestion; do not eat or drink in the lab. |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin | Skin protection is mandatory to prevent absorption.[2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | Direct contact must be avoided through proper gloves and lab attire.[3] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation | Eye protection is mandatory at all times.[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation | Work in a well-ventilated area, preferably a fume hood, to avoid inhaling dust or vapors.[2] |
This table is a synthesis of hazard information from analogous chemical safety data sheets.[2][3][4]
Section 2: The Hierarchy of Controls: A Foundational Safety Principle
Experienced scientists know that PPE is the last line of defense against chemical exposure. A robust safety plan always starts with the "Hierarchy of Controls," a framework established by organizations like the National Institute for Occupational Safety and Health (NIOSH) that prioritizes more effective, collective safety measures over individual protection.[6][7]
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
For N-Ethylbenzanilide, this means:
-
Engineering Controls: Your primary control is to always handle this chemical inside a certified chemical fume hood . This isolates the hazard by drawing vapors and dust away from your breathing zone.
-
Administrative Controls: Minimize the quantity of the chemical you work with. Develop and strictly follow a Standard Operating Procedure (SOP) for your experiment. Ensure you are properly trained on its hazards.[8]
-
PPE: Use the equipment detailed below as the final barrier between you and the chemical.
Section 3: Core PPE Protocol for N-Ethylbenzanilide
When engineering and administrative controls are in place, the following PPE is required to minimize the risk of exposure.
Hand Protection: Your Primary Point of Contact
Your choice of gloves is not arbitrary. It must be based on the chemical resistance of the glove material to the specific substance being handled.[9] For aromatic amides like N-Ethylbenzanilide, nitrile gloves are a common and effective choice for splash protection.[10] However, it is crucial to understand the concept of breakthrough time —the time it takes for the chemical to permeate the glove material.
Key Actions:
-
Select the Right Glove: Use a standard disposable nitrile glove with a minimum thickness of 4-5 mil for incidental contact.[11]
-
Double Gloving: For procedures involving larger quantities or increased risk of splashing, consider wearing two pairs of nitrile gloves. This provides an extra layer of protection and allows for safe removal of the outer glove if contamination occurs.
-
Inspect and Replace: Always inspect gloves for rips or punctures before use. If your glove comes into contact with N-Ethylbenzanilide, remove it immediately, wash your hands, and put on a new glove.[10] Never reuse disposable gloves.[10]
| Glove Material | Resistance to Aromatic Amines/Amides | General Recommendation |
| Nitrile | Good | Recommended for splash protection . Good alternative for those with latex allergies.[10] |
| Neoprene | Good | A robust alternative, good for acids, bases, and hydrocarbons.[10] |
| PVC (Vinyl) | Fair to Good | Resists amines but is not recommended for many organic solvents.[12] |
| Latex (Natural Rubber) | Poor to Fair | Generally offers poor chemical protection and can cause allergic reactions.[12][13] |
This table provides general guidance. Always consult the glove manufacturer's specific chemical resistance chart for definitive information.[11]
Eye and Face Protection: A Non-Negotiable Requirement
Since N-Ethylbenzanilide is classified as a serious eye irritant, proper eye protection is mandatory anytime you are in the laboratory.[3]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Best Practice: For any procedure involving potential splashes, such as transferring solutions or reactions under heat, upgrade to chemical splash goggles. These form a seal around your eyes, offering superior protection.
-
Face Shield: If working with a large volume or a high-energy reaction, use a face shield in addition to chemical splash goggles for full facial protection.
Skin and Body Protection
-
Laboratory Coat: A clean, flame-resistant lab coat, fully buttoned with sleeves rolled down, is required to protect your skin and personal clothing from contamination.
-
Appropriate Attire: Always wear long pants and closed-toe shoes. Never leave skin exposed below the waist.
Respiratory Protection
Under normal conditions, handling small quantities of N-Ethylbenzanilide inside a certified chemical fume hood should provide adequate respiratory protection.[5] However, respiratory protection may be necessary if:
-
You are handling a large quantity of the solid outside of a fume hood (e.g., weighing).
-
Engineering controls are not available or are malfunctioning.
-
You are cleaning up a significant spill.
In these situations, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is required.[14] All respirator use must be done under a formal respiratory protection program, as required by OSHA, which includes fit testing and medical clearance.[15]
Section 4: Operational Plan: Donning, Doffing, and Disposal
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Caption: Proper sequence for putting on (donning) and taking off (doffing) PPE.
Final Step: Always wash your hands thoroughly with soap and water after removing all PPE.
Section 5: Emergency Response and Decontamination
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of tepid water for at least 15 minutes, holding the eyelids open.[16][17] Remove contact lenses if present and easy to do. Seek immediate medical attention.[18]
-
Skin Contact: Promptly wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove any contaminated clothing while under a safety shower if the exposure is extensive.[16] Seek medical attention if irritation persists.[4]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Spill Response: For a small spill, use an inert absorbent material like vermiculite or sand.[19] Do not use combustible materials like paper towels.[19] Collect the absorbed material into a sealed, labeled container for hazardous waste. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[17]
Section 6: Disposal Plan
All materials contaminated with N-Ethylbenzanilide must be treated as hazardous waste.
-
Contaminated PPE: Used gloves, disposable lab coats, and absorbent pads used for cleanup must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[19]
-
Chemical Waste: Unused N-Ethylbenzanilide and reaction waste must be collected in a compatible, leak-proof container with a secure lid.[19] The container must be clearly labeled with "Hazardous Waste," the full chemical name, and any other information required by your institution.[19]
-
Disposal Protocol: Never dispose of N-Ethylbenzanilide down the drain.[20][21] All chemical waste must be disposed of through your institution's EHS office according to local, state, and federal regulations.[22]
By adhering to these protocols, you establish a self-validating system of safety that protects you, your colleagues, and your research.
References
-
OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals. MJ Hughes Construction. [Link]
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Personal Protective Equipment for Chemical Handling. (2016, October 10). Real Safety. [Link]
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5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. [Link]
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QNB: Incapacitating Agent. NIOSH - CDC. [Link]
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Glove Compatibility. CP Lab Safety. [Link]
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Personal Protective Equipment - Overview. Occupational Safety and Health Administration. [Link]
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N-Ethyl-N-benzylaniline | C15H17N. PubChem - NIH. [Link]
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Chemical Emergencies, Exposures, and Spills. Florida State University - Environmental Health and Safety. [Link]
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Material Safety Data Sheet - N-Benzyl-N-Ethylaniline, 99+%. Cole-Parmer. [Link]
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NIOSH Pocket Guide to Chemical Hazards. CDC. [Link]
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Chemical Exposure and Spill Response Procedures. New Mexico State University. [Link]
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Emergency Procedures for Incidents Involving Chemicals. University of Kentucky - Research Safety. [Link]
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Ethyl benzene - NIOSH Pocket Guide to Chemical Hazards. CDC. [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
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Proper Drain Disposal of Chemicals: Guidelines and Best Practices. (2024, December 31). Lab Manager. [Link]
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Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania - EHRS. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
